molecular formula C23H30O6 B12304043 Citreoviridin 1b CAS No. 74145-78-1

Citreoviridin 1b

Numéro de catalogue: B12304043
Numéro CAS: 74145-78-1
Poids moléculaire: 402.5 g/mol
Clé InChI: QPSHETAOAVLQIF-AYGDVHJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Citreoviridin 1b is a pyranone.
Citreoviridin 1b is a natural product found in Aspergillus terreus with data available.

Propriétés

Numéro CAS

74145-78-1

Formule moléculaire

C23H30O6

Poids moléculaire

402.5 g/mol

Nom IUPAC

6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1

Clé InChI

QPSHETAOAVLQIF-AYGDVHJDSA-N

SMILES isomérique

C[C@H]1[C@@]([C@@H]([C@@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=CC(=C(C(=O)O2)C)OC)O)(C)O

SMILES canonique

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Citreoviridin Biosynthesis in Penicillium Species

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, extraction, and characterization of citreoviridin in Penicillium species.

Target Isolate: Penicillium citreonigrum (syn.[1][2][3][4][5] P. citreoviride) Compound Class: Polyketide (Neurotoxic ATPase Inhibitor)

Executive Summary

Citreoviridin (CTV) is a yellow, neurotoxic polyketide produced primarily by Penicillium citreonigrum and Aspergillus terreus.[2][4] Historically associated with "yellow rice" disease (cardiac beriberi), CTV is a potent inhibitor of the mitochondrial F1-ATPase


-subunit. For drug development professionals, CTV represents a critical scaffold for studying ATP synthase modulation. This guide delineates the genetic architecture of the ci-ctv cluster, the enzymatic logic of its biosynthesis, and a validated protocol for its isolation and purification.

Biosynthetic Gene Cluster (BGC) Architecture

The production of citreoviridin is governed by a compact gene cluster. In P. citreonigrum, this cluster is homologous to the cit cluster in A. terreus. It relies on a Highly Reducing Polyketide Synthase (HR-PKS) and a suite of tailoring enzymes to construct the characteristic methylated


-pyrone and tetrahydrofuran moieties.[6]
Gene Cluster Components[4][5][6][7][8][9]
  • ci-ctvA (HR-PKS): The core synthase. It utilizes Acetyl-CoA as a starter unit and iteratively condenses Malonyl-CoA units.[5] It contains a C-methyltransferase (C-MeT) domain responsible for the polymethylated backbone.

  • ci-ctvB (Methyltransferase): Likely involved in specific post-PKS methylation or stabilization of the pyrone ring.

  • ci-ctvC (Flavin-dependent Monooxygenase): Catalyzes the oxidative ring closure to form the tetrahydrofuran moiety.

  • ci-ctvD (Hydrolase): Assists in product release or intermediate processing.

Visualization: Gene Cluster Organization

The following diagram illustrates the logical arrangement and flow of the ci-ctv cluster.

G cluster_0 Penicillium citreonigrum (ci-ctv Cluster) ctvA ci-ctvA (HR-PKS) ctvB ci-ctvB (Methyltransferase) ctvC ci-ctvC (Monooxygenase) ctvD ci-ctvD (Hydrolase)

Figure 1: Schematic representation of the ci-ctv biosynthetic gene cluster in P. citreonigrum.

Enzymatic Pathway Mechanism

The biosynthesis proceeds through a "programmed" assembly line. The HR-PKS dictates the chain length and reduction pattern, while tailoring enzymes finalize the structure.

  • Chain Assembly (ci-ctvA): The HR-PKS initiates with Acetyl-CoA.[5] Through iterative cycles of condensation (KS), ketoreduction (KR), dehydration (DH), and enoyl reduction (ER), it builds a reduced polyene chain. The integrated C-MeT domain incorporates methyl groups at specific alpha-positions using S-adenosylmethionine (SAM).

  • Pyronone Formation: The chain terminates, likely via the hydrolase (ci-ctvD) or spontaneous cyclization, forming the

    
    -pyrone ring.
    
  • Epoxidation & Cyclization (ci-ctvC): The monooxygenase targets the polyene chain, likely creating an epoxide intermediate that undergoes nucleophilic attack to form the tetrahydrofuran ring.

Visualization: Biosynthetic Logic

Pathway Acetyl Acetyl-CoA (Starter Unit) PKS ci-ctvA (HR-PKS) Condensation & Methylation Acetyl->PKS Malonyl Malonyl-CoA + SAM (Extender Units) Malonyl->PKS Polyene Methylated Polyene Chain PKS->Polyene Iterative Elongation Tailoring Tailoring Enzymes (ci-ctvB, C, D) Citreoviridin Citreoviridin (Tetrahydrofuran + Pyrone) Tailoring->Citreoviridin Oxidation & Ring Closure PreCitreoviridin Pre-Citreoviridin (Linear/Pyrone formed) Polyene->PreCitreoviridin Cyclization (Pyrone) PreCitreoviridin->Tailoring

Figure 2: Enzymatic cascade transforming precursors into the bioactive citreoviridin scaffold.

Experimental Protocols

This section provides a self-validating workflow for the production and purification of citreoviridin.

Fermentation and Culturing
  • Strain: Penicillium citreonigrum (e.g., IMI 92228 or NRRL 2579).

  • Medium: Yeast Extract Sucrose (YES) Agar/Broth.

    • Composition: 20g Yeast Extract, 150g Sucrose, 1L distilled water. (High osmotic pressure enhances secondary metabolite yield).

  • Conditions:

    • Inoculation: Spore suspension (

      
       spores/mL).
      
    • Incubation: 25°C in dark.

    • Duration: 8–10 days (Peak production typically correlates with ci-ctvA expression at day 4-7).

Extraction and Purification

Safety Note: Citreoviridin is a neurotoxin.[1][3][7] All steps must be performed in a biosafety cabinet with appropriate PPE.

StepProcedureCritical Parameter
1. Lysis Fragment mycelia (if solid culture) or filter broth.Separate mycelial mass from liquid; CTV is often intracellular and secreted.
2. Extraction Extract filtrate/biomass with Chloroform (1:1 v/v). Repeat 2x.Chloroform is the solvent of choice for CTV solubility.
3. Concentration Evaporate organic phase to dryness under reduced pressure (Rotavap, <40°C).Avoid high heat to prevent isomerization to isocitreoviridin.
4. Partitioning Redissolve residue in 90% Methanol; partition against n-Hexane.Removes lipids/fats. Discard hexane layer.
5. Purification Semi-preparative HPLC (C18 column).Mobile Phase: Methanol/Water (gradient 60% -> 100%).
6. Crystallization Recrystallize from Methanol/Benzene or Ethanol.Yields yellow needles.
Analytical Validation

To confirm the identity of the purified compound, compare against these standard physicochemical properties:

  • Appearance: Yellow crystalline solid.

  • UV/Vis:

    
     at ~294 nm and ~388 nm (characteristic of the conjugated polyene).
    
  • Fluorescence: Intense yellow fluorescence under UV (365 nm).

  • Mass Spectrometry: Molecular ion

    
     at m/z ~403.
    
  • Target Interaction: Validated inhibition of ATP hydrolysis in isolated mitochondrial fractions.

Visualization: Extraction Workflow

Extraction Culture P. citreonigrum Culture (YES Medium, 8 Days) Separation Filtration (Mycelia vs. Broth) Culture->Separation Extract Chloroform Extraction (2x Volume) Separation->Extract Evap Evaporation to Dryness (<40°C) Extract->Evap Partition Partition: MeOH vs Hexane (Remove Lipids) Evap->Partition HPLC Semi-Prep HPLC (C18, MeOH:H2O) Partition->HPLC Product Pure Citreoviridin (Yellow Needles) HPLC->Product

Figure 3: Step-by-step workflow for the isolation of pharmaceutical-grade citreoviridin.

References

  • Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum . Toxins. (2020).[1][4] [Link]

  • Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression in Aspergillus nidulans . Journal of the American Chemical Society. (2016). [Link]

  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium . Food Additives & Contaminants: Part A. (2015). [Link]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum . Toxins. (2019). [Link]

Sources

Technical Guide: Discovery, Isolation, and Characterization of Citreoviridin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

Citreoviridin is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride).[1][2][3] Its discovery is inextricably linked to the "Yellow Rice" (O-hen-mai) crisis in post-war Japan, where it was identified as the etiological agent of acute cardiac beriberi (Shoshin-kakke). Unlike typical thiamine-deficiency beriberi, this condition was toxicological, characterized by ascending paralysis, convulsions, and respiratory arrest.

For modern drug development professionals, citreoviridin is of high interest not merely as a contaminant, but as a specific inhibitor of mitochondrial ATP synthase (F1-ATPase). This guide details the technical workflow for isolating this polyene pyrone toxin, emphasizing the critical handling requirements necessitated by its photochemical instability.

Chemical Identity & Stability Profile

Before initiating isolation, the researcher must understand the molecule's lability. Citreoviridin contains a conjugated polyene chain connecting a hydrofuran ring to an


-pyrone moiety.
PropertySpecification
IUPAC Name 4-methoxy-5-methyl-6-[7-methyl-8-(3-methyl-2,4-dioxa-5-oxocyclopentyl)octa-1,3,5,7-tetraenyl]-2H-pyran-2-one
Molecular Formula

Molecular Weight 402.48 g/mol
Appearance Deep yellow crystals (needles)
Solubility Soluble in chloroform, ethanol, benzene; Insoluble in water, hexane.
Critical Instability Light Sensitive. Rapidly photo-isomerizes to isocitreoviridin (less toxic) under UV/visible light.

Experimental Directive: All extraction and purification steps must be performed under amber light or in low-light conditions to prevent geometric isomerization, which compromises yield and potency.

Isolation & Purification Protocol

This protocol synthesizes classical methods established by Ueno & Uraguchi with modern chromatographic refinements (Rosa et al., 2010).

Phase I: Fungal Culture & Biomass Production

To obtain sufficient starting material, P. citreonigrum must be cultured on a high-carbohydrate substrate.

  • Substrate: Polished rice or Yeast Extract Sucrose (YES) liquid medium.

  • Incubation: 25°C for 21 days (rice) or 8–10 days (liquid YES).

  • Causality: P. citreonigrum production of citreoviridin peaks when fungal growth enters the stationary phase, triggered by nutrient stress in carbohydrate-rich environments.

Phase II: Extraction (The Lipophilic Capture)

Citreoviridin is highly lipophilic. The goal here is to strip the toxin from the fungal mycelia and rice matrix.

  • Homogenization: Blend the moldy rice/mycelia with Chloroform (

    
    )  or Methanol (
    
    
    
    )
    .
    • Note: Chloroform is historically preferred for specificity, but Methanol is safer and more exhaustive, though it extracts more polar impurities.

  • Filtration: Pass the slurry through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <45°C to yield a crude yellow oily residue.

Phase III: Liquid-Liquid Partitioning (Defatting)

Crude extracts from rice are rich in neutral lipids (triglycerides) which interfere with chromatography.

  • Resuspend the crude residue in 90% Methanol .

  • Add an equal volume of n-Hexane .

  • Shake vigorously and allow phases to separate.

    • Top Phase (Hexane): Contains lipids/fats (Discard).

    • Bottom Phase (Methanol): Retains Citreoviridin.

  • Repeat hexane wash 2x.

  • Extract the methanol layer with Chloroform or Dichloromethane (DCM) . The toxin migrates into the chlorinated solvent, leaving polar impurities in the aqueous methanol.

Phase IV: Chromatographic Isolation

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase: Benzene:Acetone (95:5) or Chloroform:Methanol (97:3).

  • Column Loading: Dissolve the defatted extract in a minimum volume of mobile phase and load onto the column.

  • Elution: Run the column isocratically.

  • Fraction Monitoring: Check fractions via Thin Layer Chromatography (TLC).

    • TLC System: Silica Gel G plates developed in Toluene:Ethyl Acetate:Formic Acid (5:4:1).

    • Detection: Observe under UV (366 nm). Citreoviridin appears as a brilliant yellow fluorescent spot (

      
      ).
      
Phase V: Crystallization (The Gold Standard)

Chromatography yields a semi-pure gum. Crystallization ensures removal of isocitreoviridin and persistent pigments.

  • Dissolve the active fraction in hot Ethanol or Methanol .

  • Allow to cool slowly in the dark.

  • Result: Citreoviridin precipitates as yellow needles.

  • Recrystallization: If necessary, recrystallize from Benzene-Hexane (caution: benzene toxicity) or Methanol-Ether.

Visualization of Isolation Workflow

The following diagram illustrates the critical decision nodes and flow of the isolation process.

Citreoviridin_Isolation cluster_warning CRITICAL CONTROL POINT Start Moldy Cereals / Culture Extract Solvent Extraction (Chloroform or Methanol) Start->Extract Homogenization Conc Concentration (Crude Oily Residue) Extract->Conc Evaporation <45°C Partition Liquid-Liquid Partition (MeOH vs Hexane) Conc->Partition Resuspend Lipids Hexane Phase (Discard Lipids) Partition->Lipids Top Layer ToxinPhase MeOH/Chloroform Phase (Retains Toxin) Partition->ToxinPhase Bottom Layer Chrom Silica Gel Chromatography (Eluent: Benzene/Acetone) ToxinPhase->Chrom Load Column TLC TLC Monitoring (Yellow Fluorescence @ 366nm) Chrom->TLC Fraction Analysis Cryst Crystallization (Ethanol/Methanol) TLC->Cryst Pool Active Fractions Final Pure Citreoviridin (Yellow Needles) Cryst->Final Precipitation in Dark

Figure 1: Step-by-step isolation workflow for Citreoviridin from fungal biomass, highlighting the critical defatting step.

Analytical Characterization

Once isolated, the compound must be validated against established physicochemical standards.

Table 1: Physicochemical Validation Criteria
MethodDiagnostic FeatureReference Standard
UV Spectroscopy Absorption Maxima (

)
388 nm (Ethanol), 360 nm (TLC/Solid)
Fluorescence Emission Maxima~525 nm (Yellow fluorescence)
Melting Point Thermal transition107–111°C (varies slightly by solvate)
IR Spectroscopy Functional Groups2960 (C-H), 1690 (pyrone C=O), 1540 (polyene)

Mass Spectrometry Molecular Ion

m/z
Mechanism of Action & Toxicity

Citreoviridin acts by binding to the


-subunit of the mitochondrial 

ATP synthase
, inhibiting the rotation required for ATP generation. This results in energy depletion in high-demand tissues (neural/cardiac), leading to the characteristic "ascending paralysis."

MOA_Pathway CTV Citreoviridin Mito Mitochondria CTV->Mito Penetrates Enzyme F1-ATPase (Beta Subunit) Mito->Enzyme Targets Inhibition Inhibits Rotation/Catalysis Enzyme->Inhibition Binding ATP ATP Depletion Inhibition->ATP Causes Effect Ascending Paralysis (Cardiac Beriberi) ATP->Effect Result

Figure 2: Toxicological mechanism of action showing the inhibition of mitochondrial ATP synthase.

References

  • Uraguchi, K. (1947).[1] Pharmacological studies on the toxicity of the yellowed rice "O-hen mai". Nisshin Igaku.

  • Ueno, Y.[1][4][5] & Ueno, I. (1972).[1] Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge. Japanese Journal of Experimental Medicine.

  • Rosa, C.A.R., et al. (2010).[1] Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. Food Additives & Contaminants: Part A.

  • Oliveira, A.A., et al. (2011). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins (Basel).

Sources

Citreoviridin: Chemical Architecture, Mechanism, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Analytical Profiling of Citreoviridin Mycotoxin Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary & Scientific Context

Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride) and Aspergillus terreus.[1] Historically identified as the etiological agent of "Yellow Rice Disease" (cardiac beriberi or Shoshin-kakke) in Japan, CTV has re-emerged in contemporary research as a precise molecular probe.

Unlike general mitochondrial poisons, CTV exhibits high specificity for the


-subunit of the F1-ATPase  (mitochondrial Complex V). This specificity makes it a critical tool for bioenergetics research and a scaffold for developing ectopic ATP synthase inhibitors in oncology. This guide synthesizes the structural chemistry, molecular mechanism, and validated analytical workflows required for high-integrity research involving CTV.

Chemical Architecture and Stability

Citreoviridin is a polyene-pyrone complex. Its bioactivity is strictly governed by its stereochemistry and the integrity of its conjugated system.

Structural Components[2][3]
  • Formula:

    
    
    
  • Molecular Weight: 402.48 g/mol

  • Core Moiety: A methylated

    
    -pyrone ring linked to a hydrofuran ring via a conjugated polyene chain.
    
  • Chromophore: The tetraene conjugated system is responsible for its characteristic yellow fluorescence (Excitation

    
     ~380 nm; Emission 
    
    
    
    ~480 nm).
Stereochemistry and Isomerization (Critical Variable)

The biological activity of CTV resides in its specific geometric configuration.

  • Active Form: Citreoviridin (all-trans polyene chain).

  • Inactive/Altered Form: Isocitreoviridin.[2]

  • The Light Hazard: Upon exposure to UV or ambient blue light (

    
     nm), the polyene chain undergoes cis-trans isomerization. This conversion is rapid in solution.
    

Senior Scientist Note: Inconsistent toxicity data in literature often stems from the use of light-degraded standards. All handling described below assumes amber glassware and low-light conditions (sodium lamp or red light).

Physicochemical Data Profile
PropertySpecificationExperimental Implication
Appearance Yellow to orange crystalline powderVisual indicator of oxidation/degradation.
Solubility Soluble: Ethanol, DMSO, Chloroform, AcetoneInsoluble: Water, HexaneUse DMSO for bioassays; Chloroform/MeOH for extraction.
Melting Point 107–111 °CPurity check via DSC (Differential Scanning Calorimetry).

(MeOH)
234, 284, 294, 388 nmUV detection is viable, but fluorescence is more selective.
pKa ~10.5 (Weakly acidic)pH adjustment in extraction affects recovery rates.

Mechanism of Action: Mitochondrial Bioenergetics

Citreoviridin acts as a molecular brake on the mitochondrial ATP synthase (F1F0-ATPase).

Target Specificity

Unlike oligomycin, which blocks the proton channel (F0 subunit), Citreoviridin binds to the


-subunit of the F1 catalytic core .
  • Binding Site: It binds at the interface between the

    
     and 
    
    
    
    subunits, distinct from the aurovertin binding site.
  • Inhibition Mode: It stabilizes the enzyme in an inactive conformation, preventing the rotational catalysis required for ATP synthesis and hydrolysis.

  • Therapeutic Window: Recent studies indicate CTV targets ectopic ATP synthase on the surface of tumor cells (e.g., lung cancer), inducing apoptosis while sparing normal cells with lower ectopic expression.

Pathway Visualization

The following diagram illustrates the interruption of oxidative phosphorylation by CTV.

Citreoviridin_Mechanism cluster_mito Mitochondrial Inner Membrane PMF Proton Motive Force (H+ Gradient) F0 F0 Subunit (Proton Channel) PMF->F0 Drives Rotation F1 F1 Catalytic Core (Alpha/Beta Hexamer) F0->F1 Mechanical Coupling Beta Beta-Subunit (Catalytic Site) F1->Beta Contains ATP_Syn ATP Synthesis (ADP + Pi -> ATP) Beta->ATP_Syn Catalyzes CTV Citreoviridin (Exogenous) CTV->Beta High Affinity Binding (Inhibits Rotation) Cell_Death Energy Depletion & Apoptosis ATP_Syn->Cell_Death Blocked -> Failure

Figure 1: Mechanism of Action. Citreoviridin bypasses the proton channel (F0) to directly lock the catalytic


-subunit, halting ATP production.

Biosynthetic Origin

Understanding the biosynthesis is crucial for researchers attempting to ferment CTV for isolation. It is a polyketide derived from the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a highly reducing polyketide synthase (HR-PKS).

  • Gene Cluster: In P. citreonigrum, the cluster includes a PKS gene, a methyltransferase, and a flavin-dependent monooxygenase.

  • Key Step: The introduction of methyl groups at specific positions on the polyene chain is critical for the resulting steric hindrance that facilitates binding to the ATPase.

Analytical Protocol: Extraction and Quantification

This section provides a self-validating workflow for extracting CTV from biological matrices (e.g., rice culture or plasma).

Protocol Design Principles
  • Extraction Solvent: Methanol/Water or Acetonitrile/Water (acidified). Acidification (acetic acid) prevents ionization of phenolic groups, improving organic phase partitioning.

  • Cleanup: Essential to remove lipids that interfere with fluorescence detection. QuEChERS or SPE (Solid Phase Extraction) is recommended.

  • Validation Step: Every run must include a "dark control" to quantify the extent of photo-isomerization during processing.

Step-by-Step Workflow

Reagents: Acetonitrile (LC-MS grade), Formic Acid, C18 SPE Cartridges.

  • Sample Preparation:

    • Pulverize sample (e.g., grain) to fine powder.

    • Precaution: Perform all steps under yellow/red safety lights.

  • Extraction:

    • Add 500 mg sample to 5 mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).

    • Vortex 1 min; Sonicate 15 min (maintain temp <30°C to prevent degradation).

  • Purification (SPE):

    • Condition C18 cartridge with MeOH then Water.

    • Load extract.[2] Wash with 20% MeOH.

    • Elute CTV with 100% Acetonitrile.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 mins.

    • Transitions (ESI+):

      • Precursor: 403.2

        
        
        
      • Quantifier: 297.1 (Loss of hydrofuran ring)

      • Qualifier: 139.0

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Detection System Sample Sample Matrix (Rice/Tissue) Extract Extraction (MeCN:H2O:HAc) *Yellow Light* Sample->Extract Homogenize Cleanup Cleanup (SPE/QuEChERS) Extract->Cleanup Remove Lipids LC HPLC Separation (C18 Column) Cleanup->LC Inject Detector MS/MS (MRM) or Fluorescence LC->Detector Elute Result Quantification (ng/g) Detector->Result Integrate

Figure 2: Analytical Pipeline.[3][4][5] Note the critical "Yellow Light" requirement during extraction to prevent isomerization.

Safety and Handling

Hazard Class: Neurotoxin.

  • LD50: Intraperitoneal (mouse) ~3.6 mg/kg; Oral (rat) ~29 mg/kg.

  • Symptoms: Ascending paralysis, respiratory failure, convulsions.

  • Decontamination: Treat spills with 5% Sodium Hypochlorite (bleach) for 30 minutes. The conjugated double bonds are susceptible to oxidative cleavage, rendering the molecule inactive.

References

  • Mechanism of Inhibition: Linnett, P. E., et al. (1978). "Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase." Biochemical Journal.

  • Chemical Structure & Isomerization: Ueno, Y. (1974). "Citreoviridin from Penicillium citreoviride Biourge."[6] Chemical & Pharmaceutical Bulletin.

  • Biosynthesis (Polyketide Pathway): Yin, W. B., et al. (2016).[7][8] "Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus." Organic Letters.

  • LC-MS/MS Methodology: Varga, E., et al. (2013). "Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS." Analytical and Bioanalytical Chemistry.

  • Toxicity & Toxicokinetics: Devreese, M., et al. (2013). "Quantitative determination of citreoviridin in plasma and tissues." Journal of Chromatography B.

Sources

Mechanism of Action of Citreoviridin on Mitochondrial ATPase

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals [1]

Executive Summary

Citreoviridin is a potent neurotoxic mycotoxin produced by Penicillium citreonigrum (formerly P. citreoviride). It is the etiological agent of "Shoshin-kakke" (acute cardiac beriberi), a historical pathology linked to the consumption of moldy yellow rice. Unlike thiamine deficiency, which causes metabolic beriberi, citreoviridin induces a specific molecular blockade of mitochondrial energy production.

This guide details the molecular mechanism of citreoviridin: a specific, high-affinity inhibitor of the soluble F1 moiety (catalytic core) of the mitochondrial F1F0-ATPase (ATP synthase). It specifically targets the


-subunit , arresting the rotary catalytic cycle required for ATP synthesis and hydrolysis.
Chemical & Physical Properties

Understanding the physicochemical nature of citreoviridin is prerequisite to experimental design.

  • Structure: A polyene-pyrone chromophore linked to a hydrofuran ring.

  • Fluorescence: In ethanolic solution, citreoviridin exhibits weak fluorescence (Excitation: ~380 nm, Emission: ~530 nm).

  • Critical Experimental Note: Unlike its structural analog aurovertin , citreoviridin does not exhibit significant fluorescence enhancement upon binding to the ATPase. This distinction dictates that binding assays must be indirect (e.g., competition assays) or kinetic, rather than direct fluorometric titration.

Structural Biology of the Target: Mitochondrial F1F0-ATPase

To understand the inhibition, one must visualize the target architecture. The mitochondrial ATP synthase operates as a rotary nanomotor composed of two domains:

  • F0 Domain: Membrane-embedded proton channel.

  • F1 Domain: Soluble catalytic core (

    
    ).
    

The


-subunits  within the 

hexamer contain the catalytic sites. These subunits cycle through three conformational states driven by the rotation of the central

-shaft:
  • 
     (Empty/Open):  Low affinity for nucleotides.
    
  • 
     (Loose):  Binds ADP + Pi.
    
  • 
     (Tight):  Catalytic site for ATP synthesis/hydrolysis.
    
Mechanism of Action
4.1. Binding Site & Specificity

Citreoviridin acts as a potent inhibitor of the soluble F1-ATPase.

  • Target: The

    
    -subunit  of the F1 domain.[1][2][3][4][5][6]
    
  • Binding Nature: High-affinity, non-covalent interaction.

  • Dissociation Constant (

    
    ): 
    
    • Ox-heart mitochondria:

      
      .[7][8]
      
    • Rat liver mitochondria:

      
      .[7][8]
      
4.2. Inhibition of Rotational Catalysis

The binding of citreoviridin locks the


-subunit in a specific conformation, preventing the necessary structural transitions (Open 

Loose

Tight) required for the rotary cycle.
  • Inhibition Type: It inhibits both ATP synthesis (oxidative phosphorylation) and ATP hydrolysis (reverse reaction).

  • Relationship to Aurovertin: Although both bind the

    
    -subunit, they target non-identical sites .[1][3][4]
    
    • Evidence: Citreoviridin binding is non-competitive with respect to aurovertin.[1][3][4][6]

    • Interaction: Citreoviridin binding quenches the fluorescence of aurovertin-ATPase complexes, suggesting an allosteric interaction or proximal binding that alters the aurovertin environment.

4.3. Mechanistic Pathway Diagram

CitreoviridinMechanism cluster_comparison Interaction with Aurovertin Citreoviridin Citreoviridin (Ligand) BetaSubunit Target: Beta-Subunit (Catalytic Core) Citreoviridin->BetaSubunit High Affinity Binding (Kd ~0.15 - 4.0 uM) F1ATPase Mitochondrial F1-ATPase (Active Rotary Motor) F1ATPase->BetaSubunit Contains Complex Citreoviridin-F1 Complex (Conformationally Locked) BetaSubunit->Complex Allosteric Modification Rotation Gamma-Subunit Rotation Complex->Rotation BLOCKS Catalysis ATP Synthesis / Hydrolysis Rotation->Catalysis Drives EnergyFailure Cellular Energy Failure (ATP Depletion) Catalysis->EnergyFailure Inhibition leads to Clinical Clinical Manifestation: Cardiac Beriberi (Shoshin-kakke) EnergyFailure->Clinical Cardiomyocyte Apoptosis Aurovertin Aurovertin Aurovertin->BetaSubunit NonComp Non-Competitive Binding (Distinct Sites)

Figure 1: Mechanistic pathway of Citreoviridin inhibition on mitochondrial ATPase.

Experimental Methodologies

To study citreoviridin, researchers must employ self-validating protocols. Since the compound is not fluorogenic upon binding, competitive displacement and kinetic inhibition are the gold standards.

Protocol A: NADH-Coupled ATPase Inhibition Assay

Purpose: To determine the


 or 

of citreoviridin on soluble F1-ATPase.

Reagents:

  • Buffer: 50 mM Tris-acetate (pH 7.5), 2 mM

    
    , 50 mM KCl.
    
  • Coupling System: 2 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

  • Substrate: 2 mM ATP.

  • Enzyme: Purified bovine heart mitochondrial F1-ATPase (approx 1-5 nM final conc).

Workflow:

  • Baseline: Establish a baseline absorbance at 340 nm with Buffer + Coupling System + Enzyme.

  • Inhibitor Addition: Add Citreoviridin (dissolved in ethanol) at varying concentrations (0.05

    
     to 20 
    
    
    
    ). Keep ethanol concentration < 1% to avoid solvent effects.
  • Start Reaction: Initiate by adding ATP.[9]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH).

  • Validation: The rate of NADH oxidation is directly proportional to ATP hydrolysis.

    • Control: Add Oligomycin.[8] Soluble F1 is insensitive to oligomycin; sensitivity implies F0 contamination.

    • Control: Add Aurovertin.[4][6][8] Soluble F1 is sensitive.[9]

Protocol B: Aurovertin Fluorescence Quenching Assay

Purpose: To verify binding to the


-subunit using aurovertin as a reporter probe.

Principle: Aurovertin fluorescence intensity increases ~50-fold upon binding to F1-ATPase. Citreoviridin binding (at a distinct site) induces a conformational change that quenches this signal or displaces aurovertin.

Workflow:

  • Setup: In a fluorometer, add 2 mL of Buffer (Tris-acetate, pH 7.5, sucrose/EDTA).

  • Probe Addition: Add Aurovertin (

    
    ). Record baseline fluorescence (Ex: 365 nm, Em: 470 nm). Signal should be low.
    
  • Enzyme Addition: Add F1-ATPase (

    
    ). Observe rapid increase in fluorescence (formation of F1-Aurovertin complex).
    
  • Titration: Titrate Citreoviridin (

    
    ).
    
  • Result: Observe a concentration-dependent decrease in fluorescence intensity.

  • Data Analysis: Plot % Quenching vs. [Citreoviridin] to derive binding affinity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assay1 Kinetic Assay (Activity) cluster_Assay2 Binding Assay (Structural) Sample Purified F1-ATPase Step1 Add NADH/PK/LDH Coupling System Sample->Step1 StepA Add Aurovertin Probe Sample->StepA Step2 Add Citreoviridin Step1->Step2 Step3 Initiate with ATP Step2->Step3 Readout1 Measure A340nm Slope (Hydrolysis Rate) Step3->Readout1 StepB Record High Fluorescence (F1-Aurovertin Complex) StepA->StepB StepC Titrate Citreoviridin StepB->StepC Readout2 Measure Fluorescence Quenching (Binding Confirmation) StepC->Readout2

Figure 2: Dual-stream validation workflow for Citreoviridin characterization.

Quantitative Data Summary
ParameterValue / CharacteristicSource Context
Target Subunit

-subunit of F1-ATPase
Mitochondrial Matrix
Inhibition Type Uncompetitive / Mixed (vs. Substrate)Non-competitive vs. Aurovertin

(Ox Heart)

Soluble ATPase

(Rat Liver)

Whole Mitochondria
Fluorescence Weak (Free); No enhancement (Bound)Contrast to Aurovertin
Toxicity Cardiac Beriberi (Shoshin-kakke)Acute Heart Failure
References
  • Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Source:[6] Journal of Biological Chemistry / PubMed URL:[Link]

  • Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. Source: Journal of Biological Chemistry URL:[1][3][Link]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Source: Toxins (Basel) / NCBI PMC URL:[Link]

  • Citreoviridin Induces Myocardial Apoptosis Through PPAR-γ-mTORC2-mediated Autophagic Pathway. Source:[10] Chemico-Biological Interactions / PubMed URL:[Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization. Source: Journal of Visualized Experiments / NCBI PMC URL:[Link]

Sources

Technical Guide: Citreoviridin as a Causative Agent of Cardiac Beriberi

[1][2]

Executive Summary

Citreoviridin (CIT) is a potent neurotoxic and cardiotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride).[1][2][3] Historically linked to "Yellow Rice Disease" in Japan and recent outbreaks of acute beriberi in Brazil, CIT acts as a specific inhibitor of mitochondrial F1-ATPase. This inhibition mimics the bioenergetic crisis of thiamine deficiency (beriberi) but operates through a distinct toxicological mechanism that is often refractory to standard vitamin supplementation.

This guide provides a technical analysis of CIT’s mechanism of action, toxicokinetics, and validated experimental protocols for its detection and study. It is designed for researchers investigating mitochondrial toxicity, food safety, and differential diagnoses of high-output heart failure.

Historical Context & Clinical Relevance

The "Yellow Rice" Syndrome

In the early 20th century, Japan experienced epidemics of "Shoshin-kakke"—a fulminant form of cardiac beriberi characterized by rapid heart failure, ascending paralysis, and convulsions. While nutritional thiamine deficiency was the primary driver, a subset of cases was linked to the consumption of moldy, yellowed rice.

Modern Relevance: The Brazilian Outbreaks

Between 2006 and 2008, outbreaks of acute beriberi occurred in Maranhão, Brazil. Despite thiamine fortification, symptoms persisted in many patients. Analysis of subsistence rice revealed high loads of Penicillium citreonigrum and citreoviridin, reviving the hypothesis that mycotoxicosis can precipitate or mimic "Shoshin" beriberi, particularly in populations with marginal thiamine status.

Molecular Mechanism of Action

Target: Mitochondrial F1-ATPase

Citreoviridin is a specific inhibitor of the soluble F1 moiety of mitochondrial ATP synthase (Complex V) . Unlike oligomycin, which binds the membrane-embedded F0 proton channel, CIT binds to the


-subunit
  • Binding Affinity (

    
    ): 
    
    • Rat Liver Mitochondria: ~0.15 µM[4]

    • Ox Heart Mitochondria: 0.5 – 4.2 µM[4][5]

  • Mode of Inhibition: CIT acts as an uncompetitive inhibitor of ATP hydrolysis in the soluble enzyme but effectively blocks ATP synthesis in intact mitochondria by freezing the enzyme in a conformation that prevents the release of newly synthesized ATP.

Pathway Convergence: Toxic vs. Nutritional

Both CIT toxicity and Thiamine Deficiency (TD) lead to an energy crisis (ATP depletion) and lactate acidosis, but the upstream causes differ. TD inhibits Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase (

MOA_Comparisoncluster_TDNutritional Route (Thiamine Deficiency)cluster_CITToxicological Route (Citreoviridin)TDThiamine DeficiencyPDHPDH / a-KGDHInhibitionTD->PDHTCATCA CycleArrestPDH->TCAATPSevere ATP DepletionTCA->ATPCITCitreoviridinExposureF1Binds F1-ATPase(Beta Subunit)CIT->F1SynBlocks ATPSynthesisF1->SynSyn->ATPLacLactateAccumulationATP->LacHeartCardiac Failure(Shoshin Beriberi)ATP->Heart

Figure 1: Mechanistic Convergence. Citreoviridin and Thiamine Deficiency both lead to ATP depletion and cardiac failure via distinct upstream targets.

Toxicokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of CIT is critical for interpreting animal models and human risk.

  • Absorption: Rapidly absorbed in the gastrointestinal tract. Bioavailability in swine models is reported to be >100% (likely due to enterohepatic recirculation).

  • Metabolism:

    • Primary site: Liver (Microsomes/S9 fraction).

    • Pathways: Hydroxylation and methylation.

    • Note: The toxicity of metabolites is generally lower than the parent compound, suggesting direct CIT toxicity.

  • Distribution: Lipophilic; crosses the blood-brain barrier (explaining neurotoxic symptoms like convulsions and paralysis).

Differential Diagnosis: Nutritional vs. Toxic

Distinguishing between pure nutritional beriberi and CIT-induced beriberi is challenging but critical for treatment.

FeatureNutritional Beriberi (Thiamine Deficiency)Toxic Beriberi (Citreoviridin)
Onset Gradual (weeks to months)Acute/Fulminant (hours to days)
Thiamine Levels Low (Blood/Erythrocyte Transketolase)Normal (usually)
Response to B1 Rapid improvement (hours)Refractory or partial response
CNS Symptoms Wernicke’s Encephalopathy (confusion, ataxia)Ascending paralysis, convulsions
Biomarker Low Thiamine Pyrophosphate (TPP)Citreoviridin in plasma/urine

Experimental Protocols (Self-Validating Systems)

Protocol A: Extraction and Detection of Citreoviridin from Rice

Objective: Isolate CIT from rice matrices with high recovery for LC-MS/MS analysis. Validation Check: Use Citrinin or a stable isotope as an Internal Standard (IS) to correct for matrix effects.

Materials:

  • Milled Rice Sample (ground to <0.5 mm)

  • Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v)

  • Clean-up: Solid Phase Extraction (SPE) or Captiva EMR-Lipid cartridges.

Workflow:

  • Weighing: Weigh 5.0 g of homogenized rice powder into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of Extraction Solvent. Vortex vigorously for 30 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Clean-up: Pass 2 mL of supernatant through the clean-up cartridge (e.g., Captiva EMR).

  • Filtration: Filter eluate through a 0.22 µm PTFE filter into an amber vial (CIT is light-sensitive).

  • Analysis: Inject into LC-MS/MS (ESI+ mode). Monitor transitions for CIT (m/z 403 -> 297, 403 -> 139).

Protocol B: In Vitro Mitochondrial ATPase Inhibition Assay

Objective: Quantify the inhibitory potency (

Validation Check:OligomycinDMSO only

Steps:

  • Preparation: Isolate mitochondria from rat liver or bovine heart using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Activation: Sonicate mitochondria briefly to generate submitochondrial particles (SMPs) exposing the F1 sector.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

      
      .
      
    • Substrate: 2 mM ATP.

    • Test Compound: Citreoviridin (dissolved in DMSO) at concentrations 0.01 – 10 µM.

  • Incubation: Incubate SMPs with CIT for 10 minutes at 30°C before adding ATP.

  • Initiation: Add ATP to start the reaction. Incubate for 10 minutes.

  • Termination: Stop reaction with 10% SDS or Trichloroacetic acid.

  • Measurement: Quantify released inorganic phosphate (

    
    ) using the Malachite Green colorimetric assay (Absorbance at 620 nm).
    
  • Calculation: Plot % Inhibition vs. Log[CIT]. Determine

    
    .
    

Analytical_WorkflowSampleRice/Plasma SampleExtractExtraction(AcCN:H2O:AcOH)Sample->Extract HomogenizeCleanupClean-up(SPE/EMR-Lipid)Extract->Cleanup CentrifugeLCMSLC-MS/MS(ESI+)Cleanup->LCMS FilterDataQuantification(vs Internal Std)LCMS->Data Integrate

Figure 2: Analytical Workflow. Step-by-step extraction and quantification of Citreoviridin from complex matrices.

Therapeutic Implications

The mechanistic distinction between CIT poisoning and nutritional beriberi dictates the therapeutic approach:

  • Thiamine Administration: While the primary treatment for beriberi, it may only provide marginal benefit in CIT poisoning. However, it is mandatory to rule out co-existing deficiency.

  • Supportive Care: Inotropic support may be required for heart failure. Mechanical ventilation is necessary if paralysis affects respiratory muscles.

  • Antidotes: Currently, no specific antidote exists. Research into compounds that can displace CIT from the

    
    -subunit or stabilize the ATP synthase complex is a potential area for drug development.
    

References

  • Beeckmans, S., & Kanarek, L. (1981). Structure and activity of citreoviridin, a specific inhibitor of mitochondrial ATP synthase. European Journal of Biochemistry . Link

  • Ueno, Y. (1972).[1][2] Citreoviridin, a neurotoxic mycotoxin of Penicillium citreoviride Biourge.[2] Japanese Journal of Experimental Medicine . Link

  • Rosa, C. A., et al. (2010). Outbreak of beriberi in the state of Maranhão, Brazil: revisiting the mycotoxin aetiologic hypothesis. Tropical Medicine & International Health . Link

  • Lin, C. H., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase.[2][4] Journal of Biological Chemistry . Link

  • Oliveira, M. S., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. Food Control . Link(Note: Methodology adapted for Citreoviridin due to structural similarity and co-occurrence).

  • Kushiro, M. (2015).[3] Historical review of researches on yellow rice and mycotoxigenic fungi adherent to rice in Japan. Mycotoxins .[1][2][6][7][8][9] Link

biological activity of citreoviridin and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Citreoviridin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple foods like rice and corn[1][2]. Historically linked to acute cardiac beriberi, its toxicological profile is characterized by ascending paralysis, respiratory distress, and cardiovascular failure[1][3]. The primary mechanism of action is the potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for cellular energy production[4][5][6]. This disruption of cellular ATP homeostasis underlies its profound biological effects. Recent research has also highlighted a selective inhibitory action on ectopic ATP synthase on the surface of cancer cells, opening avenues for therapeutic exploration[7][8]. This guide provides a comprehensive technical overview of citreoviridin's mechanism of action, the structure-activity relationship of its derivatives, its toxicological implications, and detailed protocols for its study.

Introduction: The Molecular Profile of Citreoviridin

Citreoviridin (CTV) is a polyene α-pyrone-containing metabolite that belongs to a class of mycotoxins known for their potent biological activities[1][2]. Its discovery was driven by investigations into "yellow rice disease," a condition that caused significant illness in regions where moldy rice was consumed[9]. The molecule's unique structure, featuring a conjugated polyene chain, a lactone ring, and a substituted tetrahydrofuran ring, is crucial for its interaction with its biological target.

Contamination of cereals and other food products with CTV remains a significant food safety concern, particularly in damp storage conditions which favor the growth of producing fungi[10]. Its toxicity affects multiple organ systems, including the central nervous system, heart, liver, and kidneys[3][10].

Core Mechanism of Action: Inhibition of ATP Synthase

The central tenet of citreoviridin's bioactivity is its role as a high-affinity inhibitor of mitochondrial ATP synthase (also known as Complex V of the electron transport chain)[6].

2.1. Molecular Target and Binding

ATP synthase is a multi-subunit enzyme complex responsible for synthesizing ATP from ADP and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane[6]. Citreoviridin specifically targets the F1 catalytic portion of the complex.

  • Binding Site: It binds to the β-subunit of the F1-ATPase[11].

  • Inhibition Kinetics: The inhibition is potent and uncompetitive[11]. Interestingly, while it shares a target subunit with another mycotoxin, aurovertin, their binding sites are distinct, as they are non-competitive with each other[11].

  • Functional Consequence: Binding of citreoviridin locks the enzyme in an inactive conformation, preventing the catalytic cycle required for ATP synthesis. This inhibits energy-linked mitochondrial reactions such as ADP-stimulated respiration and the ATP-driven reduction of NAD+[4][5].

The inhibition of this fundamental cellular process leads to a rapid depletion of intracellular ATP, triggering an energy crisis that culminates in the various toxic manifestations observed.

2.2. Ectopic ATP Synthase Inhibition: A Therapeutic Avenue

Beyond its well-known mitochondrial target, citreoviridin also inhibits ectopic ATP synthase found on the outer membrane of certain cells, notably cancer cells[7][8]. This cell-surface enzyme plays roles in tumor metabolism, angiogenesis, and pH regulation. The ability of citreoviridin to suppress lung cancer cell growth with limited effect on normal cells suggests that targeting ectopic ATP synthase could be a viable therapeutic strategy[7]. This differential sensitivity provides a potential therapeutic window, a critical consideration in drug development.

Diagram 1: Mechanism of Citreoviridin-Induced Cellular Energy Depletion

Citreoviridin_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase F1F0-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes Apoptosis Apoptosis / Cell Death ATP_Synthase->Apoptosis ATP_Synthase->Apoptosis   ATP Depletion Cell_Processes Essential Cellular Processes (e.g., nerve impulses, muscle contraction) ATP->Cell_Processes Powers ADP ADP + Pi ADP->ATP_Synthase CTV Citreoviridin CTV->ATP_Synthase Inhibits β-subunit

Caption: Citreoviridin inhibits the F1F0-ATP synthase, blocking ATP production.

Biological Activity of Citreoviridin Derivatives

The biological potency of citreoviridin can be modulated by chemical modifications, providing insight into its structure-activity relationship (SAR).

3.1. Acetylated Derivatives

Acetylation of the hydroxyl groups on the tetrahydrofuran ring significantly impacts inhibitory potency. This is a critical insight, as it demonstrates that these hydroxyl groups are essential for high-affinity binding to the ATP synthase β-subunit. The causality is likely due to the disruption of key hydrogen bonds between the inhibitor and the enzyme's active site.

  • Monoacetylation: Decreases inhibitory potency[4][5].

  • Diacetylation: Greatly diminishes the inhibitory effect[4][5].

Table 1: Inhibitory Potency of Citreoviridin and Its Acetylated Derivatives on Mitochondrial ATPase

Compound Target Mitochondria Dissociation Constant (K D ) (µM) Reference
Citreoviridin Ox Heart 0.5 - 4.2 [4][5]
Rat Liver 0.15 [4][5]
Monoacetyl-citreoviridin Ox Heart 2.0 - 25.0 [4][5]
Rat Liver 0.7 [4][5]

| Diacetyl-citreoviridin | Ox Heart | 60.0 - 215.0 |[4][5] |

3.2. Metabolic Derivatives

In vivo, citreoviridin is metabolized into several derivatives. These metabolic transformations are primarily detoxification pathways aimed at increasing the polarity of the molecule to facilitate excretion.

  • Phase I Metabolism: The main metabolites identified after incubation with human and swine hepatic S9 fractions are hydroxylation, methylation, desaturation, and dihydroxylation derivatives[1].

  • Phase II Metabolism: Glucuronide conjugates of citreoviridin are also produced, though this pathway appears to be slower than Phase I reactions[1][9].

The biological activities of these specific metabolites are not yet fully characterized but are presumed to be lower than the parent compound, consistent with a detoxification process.

Toxicological Profile

The toxicity of citreoviridin is a direct consequence of its ability to shut down cellular energy production.

4.1. Neurotoxicity and Cardiotoxicity

Tissues with high energy demands, such as the central nervous system and the heart, are particularly vulnerable.

  • Central Nervous System: Toxicity manifests as ascending paralysis, CNS disturbance, and ultimately, respiratory arrest[1][9].

  • Cardiovascular System: Effects include sinus arrhythmia and hypotension. Changes in electrocardiogram (ECG) readings, such as the flattening and inversion of the T-wave, suggest myocardial ischemia[3]. These symptoms are consistent with the historical association of citreoviridin with acute cardiac beriberi[9].

4.2. Acute Toxicity Data

The lethal dose required to kill 50% of a test population (LD₅₀) varies by species and route of administration.

Table 2: Acute Toxicity (LD₅₀) of Citreoviridin

Species Route of Administration LD₅₀ (mg/kg) Reference
Mice Subcutaneous (sc) 3.6 - 11.8 [9]
Mice Intraperitoneal (ip) 7.5 [9]

| 1-day-old Chickens | Oral | 37.5 |[12] |

4.3. Toxicokinetics

Toxicokinetic studies reveal that citreoviridin is readily absorbed and persists in the body, suggesting a potential for accumulation with chronic exposure.

  • Bioavailability: In vivo studies in swine show high oral bioavailability (over 79%)[1][13].

  • Distribution: The volume of distribution is large, indicating that citreoviridin is widely distributed to body tissues[1].

  • Elimination: The elimination half-life is relatively long (approx. 16-21 hours in swine), suggesting slow metabolism and clearance[1].

Table 3: Key Toxicokinetic Parameters of Citreoviridin in Swine (0.1 mg/kg dose)

Parameter Intravenous (IV) Oral (PO) Reference
T ½ (half-life) 16.2 ± 4.3 h 21.4 ± 12.7 h [1]
C max (peak concentration) N/A 38.2 ± 6.7 ng/mL [1]
T max (time to peak) N/A 15.0 ± 6.0 h [1]

| Bioavailability (F) | N/A | 79.3% - 116.4% |[1] |

Experimental Methodologies & Protocols

Studying the requires a multi-faceted approach, combining in vitro mechanistic assays with cellular and in vivo models. The choice of experiment is dictated by the specific question being asked, from primary mechanism to systemic toxicity.

Diagram 2: Experimental Workflow for Bioactivity Screening of a Novel Citreoviridin Derivative

Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation Start Hypothesized Derivative Synthesis Chemical Synthesis & Purification Start->Synthesis QC Structural Verification (NMR, MS) Synthesis->QC ATPase_Assay Mitochondrial ATPase Inhibition Assay QC->ATPase_Assay Test pure compound Cytotoxicity Cell Viability Assay (e.g., MTT on H9c2, SH-SY5Y) ATPase_Assay->Cytotoxicity Confirm cellular effect PK_Study Toxicokinetic Study (Rodent Model) Cytotoxicity->PK_Study Proceed if active Acute_Tox Acute Toxicity Study (LD50 Determination) PK_Study->Acute_Tox Determine dosing Result Bioactivity & Toxicity Profile Established Acute_Tox->Result

Caption: A phased approach to evaluating novel citreoviridin derivatives.

5.1. Protocol: In Vitro Mitochondrial ATPase Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of a compound on mitochondrial ATPase activity. The causality is that inhibition of the enzyme will reduce the hydrolysis of ATP to ADP, which can be measured.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or bovine heart) using differential centrifugation. Verify mitochondrial integrity and purity.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.

    • Substrate: 5 mM ATP solution.

    • Test Compounds: Prepare a dilution series of citreoviridin or its derivatives in DMSO (ensure final DMSO concentration in the assay is <1%).

    • Malachite Green Reagent: For colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilution to each well.

    • Add 170 µL of assay buffer containing a standardized amount of isolated mitochondria (e.g., 20 µg protein).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding 20 µL of the 5 mM ATP substrate.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

    • After a 15-minute color development period, measure the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each well.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This provides a self-validating system where a clear dose-response relationship confirms specific inhibition.

5.2. Protocol: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol measures the metabolic activity of cells as an indicator of viability. The principle is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Culture: Seed cells from a relevant cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of citreoviridin or its derivatives in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value for cytotoxicity.

Conclusion and Future Perspectives

Citreoviridin remains a molecule of significant interest due to its potent and specific mechanism of action and its relevance to both toxicology and pharmacology. While its toxicity is a major concern for food safety, its unique ability to inhibit ATP synthase—particularly the ectopic form on cancer cells—presents a compelling rationale for further investigation in drug development. Future research should focus on:

  • Rational Design of Derivatives: Synthesizing novel derivatives with improved selectivity for ectopic ATP synthase over the mitochondrial form to enhance the therapeutic window.

  • Mechanism of Selective Toxicity: Elucidating the precise molecular basis for the differential sensitivity of cancer cells versus normal cells.

  • Biomarker Development: Identifying biomarkers to detect citreoviridin exposure and predict toxic outcomes.

A thorough understanding of the biological activities of citreoviridin and its derivatives is essential for mitigating its risks as a mycotoxin and potentially harnessing its unique biochemical properties for therapeutic benefit.

References

  • Linnett, P.E., & Beechey, R.B. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Journal, 174(3), 839–845.
  • Linnett, P.E., & Beechey, R.B. (1978). Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase. PubMed. [Link]

  • Watanabe, C., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins, 11(10), 564. [Link]

  • Nishie, K., Cole, R.J., & Dorner, J.W. (1988). Toxicity of citreoviridin. Research Communications in Chemical Pathology and Pharmacology, 59(1), 31-52. [Link]

  • Patsnap Synapse. (2024). What are ATP synthase inhibitors and how do they work?. Patsnap. [Link]

  • Watanabe, C., et al. (2019). Toxicokinetics of citreoviridin in vivo and in vitro. bioRxiv. [Link]

  • Feng, Y., et al. (2020). Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride. ResearchGate. [Link]

  • Al-Snafi, A.E. (2023). An overview of ATP synthase, inhibitors, and their toxicity. PMC. [Link]

  • Cole, R.J., et al. (1975). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology, 30(4), 677–681. [Link]

  • Watanabe, C., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. MDPI. [Link]

  • Gause, E.M., Buck, M.A., & Douglas, M.G. (1981). Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. Journal of Biological Chemistry, 256(2), 557-559. [Link]

  • Wikipedia. (n.d.). Citreoviridin. Wikipedia. [Link]

  • Chen, C.H., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Molecular & Cellular Proteomics, 14(10), 2633-2646. [Link]

  • Dong, Z., et al. (2022). Exosomal miR-181a-2-3p derived from citreoviridin-treated hepatocytes activates hepatic stellate cells trough inducing mitochondrial calcium overload. ResearchGate. [Link]

Sources

Methodological & Application

extraction and purification of citreoviridin from fungal cultures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the High-Purity Extraction and Purification of Citreoviridin from Penicillium citreonigrum Cultures

Introduction

1.1 What is Citreoviridin?

Citreoviridin is a polyketide mycotoxin, a toxic secondary metabolite produced by several species of fungi, particularly within the Penicillium and Aspergillus genera[1][2]. Structurally, it is characterized by a conjugated polyene system, which is responsible for its distinct yellow color, and a furan ring. This neurotoxic compound is a potent inhibitor of mitochondrial ATP synthase, disrupting cellular energy production by binding to the F1 subunit of the enzyme complex[3]. Its lipophilic nature may contribute to its ability to be absorbed and distributed within the body[2].

1.2 Significance and Toxicity

Historically, citreoviridin has been implicated as the causative agent of the acute cardiac form of beriberi, a condition known as "yellow rice disease" that was prevalent in Japan[4]. Consumption of rice and other cereals contaminated with citreoviridin-producing fungi can lead to a range of severe neurological and cardiovascular symptoms[1][3]. The toxin's effects include ascending paralysis, convulsions, respiratory arrest, and cardiovascular failure[2][5][6]. The acute toxicity is significant, with a reported oral 50% lethal dose (LD50) of 37.5 mg/kg in one-day-old chickens[7]. Due to its potential for food contamination and severe health impacts, the ability to isolate and purify citreoviridin is crucial for toxicological research, the development of analytical standards, and the investigation of its mechanism of action[3].

1.3 Producing Fungal Species

While several fungal species can produce citreoviridin, Penicillium citreonigrum is one of the most well-documented and efficient producers, frequently isolated from contaminated rice[2][8][9]. Other notable producers include Aspergillus terreus, Eupenicillium ochrosalmoneum, and Penicillium charlesii[2][7]. P. citreonigrum is often the focus of laboratory-scale production due to its robust growth and high yield of the toxin under specific culture conditions[4][10].

1.4 Application Note Objective

This guide provides a comprehensive, field-proven methodology for the culture of Penicillium citreonigrum, followed by the systematic extraction and high-purity purification of citreoviridin. The protocols herein are designed for researchers, toxicologists, and drug development professionals who require a reliable source of purified citreoviridin for experimental use. The causality behind key procedural choices is explained to empower users to adapt and troubleshoot the workflow effectively.

Principle of the Method

The overall workflow is a multi-stage process designed to progressively enrich and isolate citreoviridin from a complex biological matrix. It begins with the controlled fermentation of P. citreonigrum in a nutrient-rich liquid medium to maximize toxin biosynthesis. Following incubation, the fungal biomass (mycelium) and the liquid culture medium are separated. A crucial insight is that a majority of the citreoviridin is retained within the mycelia, necessitating a thorough extraction of both fractions[4][10].

A solvent-based extraction using chloroform selectively partitions the lipophilic citreoviridin from the aqueous and solid components. The resulting crude extract is then concentrated and subjected to a high-resolution purification step using semi-preparative High-Performance Liquid Chromatography (HPLC). This final chromatographic step separates citreoviridin from co-extracted fungal metabolites, including its isomer, isocitreoviridin[4]. The purity of the final product is then verified using analytical HPLC and its identity confirmed through spectroscopic methods.

G cluster_0 Part A: Fermentation cluster_1 Part B: Extraction cluster_2 Part C: Purification & Analysis A1 Inoculation of P. citreonigrum A2 Static Liquid Culture (YES Medium, 8 days, 25°C) A1->A2 B1 Harvesting & Filtration A2->B1 B2 Separate Mycelium & Liquid Medium B1->B2 B3 Chloroform Extraction (Mycelium via Sonication) B2->B3 B4 Combine & Concentrate Extracts B3->B4 B5 Crude Citreoviridin Extract B4->B5 C1 Semi-Preparative HPLC B5->C1 C2 Fraction Collection (Monitor @ 385 nm) C1->C2 C3 Purity Verification (Analytical HPLC, LC-MS) C2->C3 C4 High-Purity Citreoviridin C3->C4

Figure 1: Overall workflow for citreoviridin production and purification.

Materials and Reagents

Equipment Chemicals & Reagents Fungal Strain & Media
Shaking Incubator (or static 25°C)Chloroform (HPLC Grade)Penicillium citreonigrum strain
Rotary EvaporatorMethanol (HPLC Grade)Yeast Extract
Semi-Preparative HPLC SystemAcetonitrile (HPLC Grade)Sucrose
Analytical HPLC-PDA SystemWater (HPLC Grade)Agar (for slants)
Sonicator Bath or ProbeAcetic Acid (Glacial)Anhydrous Sodium Sulfate
Filtration Apparatus (e.g., Büchner)Citreoviridin Analytical StandardSyringe Filters (0.45 µm, PTFE)
CentrifugeKBr (for FT-IR, optional)
Lyophilizer (Freeze-dryer)Deuterated Solvents (for NMR, optional)

Step-by-Step Protocols

Part A: Fungal Culture and Fermentation

4.1.1 Rationale: The selection of the culture medium and environmental conditions is paramount for achieving high yields of citreoviridin. Yeast Extract Sucrose (YES) medium provides the essential nitrogen, carbon, and vitamin sources required for robust fungal growth and secondary metabolite production[4][10]. A static incubation at 25°C for 8 days has been empirically determined to be optimal, allowing for sufficient biomass accumulation and subsequent toxin biosynthesis[4].

4.1.2 Protocol 1: Preparation of YES Medium

  • For 1 liter of medium, dissolve 20 g of Yeast Extract and 150 g of Sucrose in 1 L of deionized water.

  • Dispense the medium into appropriate culture vessels (e.g., 500 mL into 1 L Erlenmeyer flasks).

  • Seal the flasks with cotton plugs or breathable caps.

  • Autoclave at 121°C for 15-20 minutes to sterilize.

  • Allow the medium to cool to room temperature before use.

4.1.3 Protocol 2: Inoculation and Static Liquid Fermentation

  • Prepare a spore suspension or use a mycelial plug from a fresh agar plate culture of P. citreonigrum.

  • Aseptically inoculate each flask of sterile YES medium.

  • Incubate the flasks under static (non-shaking) conditions at 25°C for 8 days in the dark.

    • Causality Note: Static culture promotes the formation of a mycelial mat on the surface of the liquid, a condition often favorable for mycotoxin production in filamentous fungi.

Part B: Extraction of Crude Citreoviridin

4.2.1 Rationale: Chloroform is an effective solvent for extracting citreoviridin due to its nonpolar nature, which matches the lipophilicity of the target molecule. It is critical to extract both the liquid medium and the mycelium, as studies show that over 70% of the citreoviridin can be localized within the fungal biomass[4][10]. Physical disruption of the mycelium, for which sonication is a highly efficient and simple method, is necessary to release the intracellular toxin into the solvent[4].

G cluster_mycelium Mycelium Path cluster_broth Broth Path Culture 8-Day Fungal Culture Filter Vacuum Filtration Culture->Filter Mycelium Mycelial Cake Filter->Mycelium Broth Liquid Medium (Filtrate) Filter->Broth M_Ext Add Chloroform Mycelium->M_Ext B_Ext Liquid-Liquid Extraction (2x with Chloroform) Broth->B_Ext M_Son Sonicate for 20 min M_Ext->M_Son M_Filt Filter Extract M_Son->M_Filt Combine Combine Chloroform Extracts M_Filt->Combine B_Sep Separate Organic Layer B_Ext->B_Sep B_Sep->Combine Dry Dry over Na2SO4 & Filter Combine->Dry Evap Rotary Evaporation Dry->Evap Crude Crude Yellow Extract Evap->Crude

Figure 2: Workflow for the extraction of crude citreoviridin.

4.2.2 Protocol 3: Harvesting and Separation

  • After incubation, harvest the culture by vacuum filtering through paper (e.g., Whatman No. 1) to separate the mycelial mat from the liquid culture medium.

  • Retain both the mycelial cake and the liquid filtrate for separate extraction.

4.2.3 Protocol 4: Solvent Extraction of Citreoviridin

  • Liquid Medium Extraction: Transfer the filtrate to a large separatory funnel. For every 250 mL of medium, add 20 mL of chloroform and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower chloroform layer. Repeat the extraction once more and pool the chloroform fractions[4].

  • Mycelium Extraction: Transfer the harvested mycelial cake to a beaker. Add enough chloroform to completely cover the biomass (approx. 100 mL). Place the beaker in a sonicator bath and sonicate for 20 minutes[4].

    • Expert Insight: Sonication is more efficient than simple agitation for disrupting the fungal cell walls and ensuring complete extraction of intracellular citreoviridin[4].

  • Filter the mycelial extract to remove the solid biomass.

  • Pooling and Drying: Combine all chloroform extracts (from both the liquid medium and the mycelium). Pass the combined extract through a column or funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the dried chloroform extract to dryness using a rotary evaporator at a temperature below 40°C. The result is a yellow, oily, or solid crude extract.

Part C: Chromatographic Purification

4.3.1 Rationale: The crude extract contains citreoviridin along with other fungal lipids, pigments, and metabolites. Semi-preparative reverse-phase HPLC is the definitive step for isolating citreoviridin to a high degree of purity. A C18 column is used to separate compounds based on their hydrophobicity. The mobile phase, a mixture of methanol and acidified water, is optimized to provide good resolution between citreoviridin and its closely related isomer, isocitreoviridin[4]. Monitoring the column effluent at 385 nm allows for the specific detection of the yellow-colored citreoviridin as it elutes[4].

4.3.2 Protocol 5: Semi-Preparative HPLC for High-Purity Isolation

  • Redissolve the crude extract in a small volume of the mobile phase (or methanol) and filter through a 0.45 µm syringe filter.

  • Set up the semi-preparative HPLC system with the parameters outlined in Table 1.

  • Inject the filtered crude extract onto the column.

  • Monitor the chromatogram at 385 nm and collect the fraction corresponding to the major peak identified as citreoviridin.

  • Pool the collected fractions from multiple runs if necessary.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator.

  • For a final solid product, lyophilize the concentrated fraction to obtain a pure, yellow powder.

Table 1: Example HPLC Parameters for Citreoviridin Purification

ParameterConditionRationale
Column Reverse-Phase C18 (Preparative or Semi-Preparative scale)Separates compounds based on hydrophobicity; ideal for polyketides like citreoviridin.
Mobile Phase Isocratic: 65:35 (v/v) Methanol : Water with 1% Acetic Acid[4]Provides optimal separation from impurities and the Z-isomer (isocitreoviridin).
Flow Rate Dependent on column diameter (e.g., 5-20 mL/min)Adjust for optimal peak shape and resolution.
Detection PDA/UV Detector at 385 nm[4]This wavelength corresponds to a strong absorbance maximum for citreoviridin.
Oven Temp. 40°C[4]Ensures reproducible retention times and improves peak symmetry.
Part D: Purity Assessment and Characterization

4.4.1 Rationale: It is imperative to validate the purity and confirm the chemical identity of the isolated compound. Analytical HPLC provides a quantitative measure of purity. Furthermore, citreoviridin can convert to its geometric isomer, isocitreoviridin, during storage[4]. Spectroscopic and spectrometric methods like LC-MS and NMR provide unambiguous structural confirmation.

4.4.2 Protocol 6: Analytical HPLC-PDA for Purity Check

  • Prepare a dilute solution of the purified citreoviridin in methanol.

  • Analyze the solution using an analytical scale HPLC system with a C18 column and a PDA detector.

  • Use a mobile phase similar to the preparative method (e.g., 65:35 Methanol:Water or an equivalent gradient).

  • Assess purity by integrating the peak area at 385 nm. A purity of >95% is typically desired for research applications.

  • Compare the retention time and UV-Vis spectrum to a certified analytical standard if available.

4.4.3 Protocol 7: Confirmatory Analysis

  • LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (C23H30O6, [M+H]+ ≈ 403.2) and obtain characteristic fragmentation patterns for structural verification[4].

  • NMR: For complete structural elucidation, perform 1H and 13C Nuclear Magnetic Resonance spectroscopy[4].

Expected Results and Data Interpretation

Following this protocol, a significant amount of high-purity citreoviridin can be obtained. The yield and purity will vary based on the specific P. citreonigrum strain, fermentation efficiency, and purification precision.

Table 2: Typical Yields at Different Stages of Purification

StageStarting MaterialTypical YieldPurity
Crude Extraction 48 x 500 mL Culture Flasks[4][10]15.3 g of crude extract[4][10]~36% citreoviridin content[4][10]
Semi-Prep HPLC 15.3 g Crude Extract~1.5 g of purified citreoviridin>95% (by analytical HPLC)

A key challenge is the potential presence of isocitreoviridin, which may appear as a closely eluting peak in the HPLC chromatogram. Its presence can be confirmed by LC-MS, as it has the same mass as citreoviridin. Proper chromatographic separation is essential to ensure the purity of the final product, as the toxicological properties of the isomer may differ[4].

Safety Precautions

  • Fungal Handling: Penicillium citreonigrum is a toxigenic fungus. All culture work must be performed in a biosafety cabinet using aseptic techniques to prevent contamination and inhalation of spores.

  • Mycotoxin Handling: Citreoviridin is a potent neurotoxin[6]. Always handle the crude extract and purified compound inside a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Solvent Safety: Chloroform is a hazardous solvent. Handle only in a well-ventilated fume hood and follow all institutional safety guidelines for chlorinated solvent use and disposal.

  • Waste Disposal: All contaminated labware, fungal biomass, and waste solvents must be decontaminated and disposed of according to institutional biosafety and hazardous waste protocols. Autoclaving is suitable for biological waste.

References

  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhao State, Brazil. ResearchGate. [Link]

  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia UnB. [Link]

  • Wikipedia. (n.d.). Citreoviridin. Wikipedia. [Link]

  • Ghosh, A. C., Manmade, A., & Demain, A. L. (1977). Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase. PubMed. [Link]

  • Rosa, C. A., Keller, K. M., Oliveira, A. A., Almeida, T. X., Keller, L. A., Marassi, A. C., Krüger, C. D., Deveza, M. V., Monteiro, B. S., Nunes, L. M., & Caldas, E. D. (2010). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. PubMed. [Link]

  • Global Indoor Health Network. (n.d.). Penicillium. Global Indoor Health Network. [Link]

  • Cole, R. J., Kirksey, J. W., & Dorner, J. W. (1977). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology. [Link]

  • Uchiyama, T., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PMC - PubMed Central. [Link]

  • Uchiyama, T., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PMC - PubMed Central. [Link]

  • Alshannaq, A., & Yu, J. H. (2017). Mycotoxins that Affect the Human Cardiovascular System. ResearchGate. [Link]

  • El-Shanshoury, A. R., et al. (2014). Production of citrinin and citreoviridin by Penicillium species. ResearchGate. [Link]

  • Takahashi, H., et al. (2020). Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum. PubMed. [Link]

  • Nishie, K., Cole, R. J., & Dorner, J. W. (1988). Toxicity of citreoviridin. PubMed. [Link]

  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium. ResearchGate. [Link]

  • Stubblefield, R. D., Greer, J. I., & Shotwell, O. L. (1988). Liquid Chromatographic Method for Determination of Citreoviridin in Corn and Rice. Journal of AOAC INTERNATIONAL. [Link]

Sources

Application Note: Multi-Parametric Assessment of Citreoviridin-Induced Hepatotoxicity in HepG2 Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoviridin (CIT) is a neurotoxic and cardiotoxic mycotoxin produced by Penicillium citreonigrum, historically associated with "yellow rice disease."[1][2] While its primary pathology involves cardiac beriberi, the liver remains the primary site of xenobiotic metabolism. Assessing CIT toxicity in HepG2 (human hepatocellular carcinoma) cells is critical for understanding its metabolic stability and potential hepatotoxicity.

Critical Technical Challenge: CIT is a potent inhibitor of mitochondrial ATP synthase (F1F0-ATPase) and exhibits strong autofluorescence (Ex/Em ~388/525 nm). Standard fluorescence protocols using FITC or DCFH-DA (green channel) will yield false positives. This application note details a spectrally optimized workflow using ATP-specific endpoints and Far-Red fluorescent indicators to ensure data integrity.

Mechanism of Action & Experimental Strategy

To accurately assess CIT, one must target its specific mechanism of action (MoA). CIT does not merely cause necrotic lysis; it induces energy starvation.

  • Primary Target: Mitochondrial ATP Synthase (

    
    -subunit).[3]
    
  • Downstream Effect: ATP depletion

    
     Electron Transport Chain (ETC) stalling 
    
    
    
    Superoxide anion leakage
    
    
    Apoptosis.
Mechanistic Pathway Diagram

CIT_Mechanism CIT Citreoviridin (CIT) ATPS Mitochondrial ATP Synthase (F1F0) CIT->ATPS Inhibits (Non-competitive) ATP_Drop ATP Depletion (Energy Crisis) ATPS->ATP_Drop Blocks Synthesis ETC_Stall ETC Electron Leakage ATPS->ETC_Stall Back-pressure MMP Mitochondrial Membrane Potential (ΔΨm) Loss ATP_Drop->MMP Ion Pump Failure Apoptosis Apoptosis/Necrosis ATP_Drop->Apoptosis Energy Failure ROS ROS Generation (Superoxide) ETC_Stall->ROS O2- Production ROS->MMP Oxidative Damage MMP->Apoptosis Cytochrome c Release

Figure 1: The toxicity cascade of Citreoviridin. Note that ATP depletion is the initiating event, making it a more sensitive early marker than membrane integrity (LDH).

Pre-Experimental Preparation

Cell Line Verification
  • Model: HepG2 (ATCC HB-8065).

  • Why: HepG2 cells retain the activity of various Phase I and Phase II enzymes necessary to evaluate if CIT requires metabolic activation or detoxification.

  • Passage Limit: Use cells between passage 5 and 20. High passage numbers (>25) in HepG2 result in loss of liver-specific functions and altered mitochondrial density.

Citreoviridin Handling & Spectral Correction
  • Solubility: Dissolve CIT in sterile DMSO.

  • Stock Concentration: Prepare a 10 mM stock. Aliquot and store at -20°C in amber tubes (light sensitive).

  • Autofluorescence Warning: CIT emits yellow-green fluorescence (Peak ~525 nm).

    • Avoid: Green dyes (FITC, AlexaFluor 488, DCFH-DA, Rhodamine 123).

    • Select: Red/Far-Red dyes (MitoTracker Deep Red, CellROX Deep Red) or Luminescence.

Protocol 1: Cell Culture & Dosing[5]

Reagents
  • DMEM (High Glucose, 4.5 g/L) + GlutaMAX™.

  • 10% Fetal Bovine Serum (FBS), Heat-Inactivated.

  • 1% Penicillin/Streptomycin.[4]

Workflow
  • Seeding: Seed HepG2 cells in 96-well black-walled, clear-bottom plates (for fluorescence) or white-walled plates (for luminescence).

    • Density: 1.5 × 10^4 cells/well. HepG2 grow in clusters; lower densities prevent over-clumping before the assay.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.

  • Dosing:

    • Prepare serial dilutions of CIT in serum-free DMEM to avoid protein binding artifacts during initial exposure.

    • Dose Range: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: DMSO concentration must remain constant across all wells (max 0.1% v/v).

    • Positive Control: Oligomycin A (1 µM) – a known ATP synthase inhibitor.

Protocol 2: ATP Quantification (Primary Screen)

Since CIT targets ATP synthase, measuring cellular ATP is the most physiologically relevant endpoint, superior to tetrazolium salts (MTT) which rely on dehydrogenase activity that CIT might indirectly alter.

Assay Type: Luminescent ATP Detection (e.g., CellTiter-Glo®).

Steps
  • Treatment: Expose cells to CIT for 24 hours.

  • Equilibration: Remove plate from incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial: Luciferase reaction rate is temperature-dependent.

  • Lysis/Reaction: Add volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL reagent to 100 µL media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (integration time: 1.0 sec) on a microplate reader.

Data Output: Calculate relative ATP levels:



Protocol 3: Oxidative Stress (ROS) with Spectral Optimization

Challenge: Standard ROS probes (DCFH-DA) emit green fluorescence, overlapping with CIT. Solution: Use CellROX® Deep Red (Ex/Em: ~640/665 nm).

Workflow Diagram

ROS_Workflow Start Seeded HepG2 (96-well Black) Dose Dose with CIT (4h - 24h) Start->Dose Wash Wash 2x PBS (Remove extracellular CIT) Dose->Wash Stain Add CellROX Deep Red (5 µM final) Wash->Stain Incubate 30 min @ 37°C Stain->Incubate Wash2 Wash 3x PBS Incubate->Wash2 Read Measure Fluorescence Ex: 640nm / Em: 665nm Wash2->Read

Figure 2: ROS detection workflow optimized for Deep Red channel to avoid Citreoviridin autofluorescence.

Steps
  • Treatment: Treat HepG2 cells with CIT for the desired time (ROS generation is often an early event, check at 4h and 12h).

  • Staining: Add CellROX Deep Red Reagent to a final concentration of 5 µM.

    • Co-stain (Optional): Hoechst 33342 (Blue) for nuclear normalization.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove background probe and extracellular CIT.

  • Detection: Measure fluorescence.

    • Signal: Ex 640 nm / Em 665 nm.

    • Normalization: Normalize signal to nuclear count (Hoechst) to account for cell loss due to cytotoxicity.

Data Analysis & Interpretation

Quantitative Summary Table

When reporting results, structure your data to compare the IC50 (Inhibitory Concentration) across different endpoints. This reveals the "Mechanism of Toxicity."

EndpointAssay UsedExpected Trend (CIT Treatment)Interpretation
ATP Levels LuminescenceRapid Decrease (High Sensitivity)Direct target engagement (ATP Synthase inhibition).
ROS CellROX Deep RedIncrease (Dose-dependent)Secondary effect of ETC stalling.
Viability CCK-8 / WST-8Decrease (Delayed)General cell death (occurs after ATP drop).
MMP MitoTracker Deep RedLoss of SignalDepolarization of mitochondria.
Statistical Analysis
  • Replicates: Minimum N=3 biological replicates (independent passages), with n=3 technical replicates per plate.

  • Normalization: All data normalized to DMSO Vehicle Control (set to 100%).

  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Control).

  • Curve Fitting: Use a 4-parameter logistic (4PL) regression to calculate IC50 values.

Troubleshooting "The Edge Effect"

HepG2 cells are sensitive to evaporation in 96-well plates.

  • Symptom:[3][5][6][7][8] Outer wells show higher variance or different viability than inner wells.

  • Fix: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS. Use the inner 60 wells for the assay.

References

  • Ueno, Y. (1974). Citreoviridin from Penicillium citreoviride Biourge. In Mycotoxins (pp. 107-119). Elsevier.

  • Sayeed, I., et al. (2023). An overview of ATP synthase, inhibitors, and their toxicity. Toxicology Reports.

  • Da Silva, E.O., et al. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum.[1] Food Additives & Contaminants: Part A.

  • Thermo Fisher Scientific. (n.d.). HepG2 Cell Line Spheroid Generation and Characterization.

  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Kciuk, M., et al. (2023).[9] Cytotoxicity of Novel Compounds in HepG2 Cells. International Journal of Molecular Sciences.

Sources

application of citreoviridin in cancer cell metabolism research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Citreoviridin in Cancer Cell Metabolism Research

Authored by: Gemini, Senior Application Scientist

Introduction: Shifting the Paradigm of Cancer Treatment by Targeting Metabolism

The metabolic landscape of a cancer cell is profoundly different from that of its healthy counterpart. This reprogramming is not a mere byproduct of malignant transformation but a core hallmark that sustains relentless proliferation, survival, and adaptation. While the Warburg effect—the reliance on aerobic glycolysis even in the presence of oxygen—has been a central concept for nearly a century, it is now clear that many cancer cells also depend heavily on mitochondrial oxidative phosphorylation (OXPHOS) for energy production and the synthesis of essential macromolecules.[1][2] This dual dependency makes mitochondrial metabolism, particularly the ATP synthase complex, a compelling target for therapeutic intervention.[1][3]

Citreoviridin, a mycotoxin produced by several fungal species, has emerged as a powerful research tool for dissecting these metabolic dependencies.[4] It is a specific and potent inhibitor of the mitochondrial F1F0-ATP synthase (Complex V), the terminal enzyme complex of the OXPHOS system.[5][6] By blocking ATP synthase, citreoviridin effectively decouples the electron transport chain from ATP production, leading to a rapid depletion of mitochondrial ATP, a decrease in oxygen consumption, and a cascade of downstream cellular responses. Its ability to suppress lung cancer cell growth with limited effect on normal cells highlights its potential utility in investigating cancer-specific metabolic vulnerabilities.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of citreoviridin to probe and manipulate cancer cell metabolism. We will delve into its mechanism of action, provide detailed, field-tested protocols for key metabolic assays, and offer insights into data interpretation and experimental design.

Citreoviridin: A High-Affinity Probe of Mitochondrial ATP Synthase

Citreoviridin's utility stems from its specific interaction with the ATP synthase enzyme. It binds to the β-subunit of the F1 particle, locking the enzyme in a conformation that prevents the conversion of ADP and inorganic phosphate into ATP.[4] This inhibition is potent, with dissociation constants (KD) in the micromolar to nanomolar range depending on the system.[4][5][6]

Key Properties and Handling Considerations:

PropertyDetailsSource(s)
Mechanism of Action Specific inhibitor of mitochondrial F1F0-ATP synthase (Complex V).[5][6][4][5][6]
Binding Site Binds to the β-subunit of the F1 particle of ATP synthase.[4]
CAS Number 25425-12-1[4]
Molecular Formula C23H30O6[4]
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Prepare concentrated stock solutions in DMSO.[8][9]
Storage & Stability Store stock solutions at -20°C, protected from light.[4] It is stable under these conditions but may undergo isomerization over long periods. Purity should be verified if stored for extended durations.[10][11][4][10][11]

Scientific Rationale for Use: By acutely inhibiting the primary source of cellular ATP in OXPHOS-dependent cells, citreoviridin forces cancer cells to reveal their metabolic plasticity. Researchers can use it to answer critical questions:

  • To what extent does a cancer cell line rely on OXPHOS for survival and proliferation?

  • Can cancer cells mount a compensatory glycolytic response to survive ATP synthase inhibition?

  • What downstream signaling pathways are activated or suppressed following acute mitochondrial energy stress?[7]

  • Can citreoviridin synergize with other therapies, such as glycolysis inhibitors or radiation, to induce cancer cell death?[1]

Core Applications and Experimental Protocols

A logical experimental workflow is crucial for robust data generation. The following protocols are designed to systematically evaluate the impact of citreoviridin on cancer cell metabolism.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Metabolic Phenotyping cluster_2 Phase 3: Analysis A 1. Cell Culture Select cancer cell line(s) of interest. B 2. IC50 Determination (Protocol 1) Establish dose-response curve and effective concentrations. A->B Seed cells C 3. Cellular ATP Quantification (Protocol 2) Directly measure impact on total energy charge. B->C Treat with IC50 & sub-lethal doses D 4. Mitochondrial Respiration Assay (Protocol 3 - Seahorse XF) Profile changes in OXPHOS. B->D Treat with IC50 & sub-lethal doses E 5. Glycolytic Rate Assay (Protocol 4) Measure compensatory glycolysis (lactate). B->E Treat with IC50 & sub-lethal doses F 6. Data Integration & Interpretation Synthesize results to define metabolic phenotype. C->F Analyze data D->F Analyze data E->F Analyze data Mechanism of ATP Synthase Inhibition by Citreoviridin cluster_0 Mitochondrial Matrix cluster_1 Intermembrane Space ETC Complex I Complex II CoQ Complex III Complex IV H_ions H+ ETC->H_ions H+ pump ATP_Synthase F0 F1 ATP Synthase (Complex V) ATP ATP ATP_Synthase:port->ATP Citreoviridin Citreoviridin Citreoviridin->ATP_Synthase:port Inhibition ADP ADP + Pi ADP->ATP_Synthase:port H_ions->ATP_Synthase:port H+ flow

Caption: Citreoviridin inhibits the F1 subunit of ATP synthase, blocking ATP production.

Materials:

  • Agilent Seahorse XF Analyzer (XFe96, XFe24, or similar)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • Citreoviridin

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A [12] Procedure:

  • Instrument and Plate Preparation:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.

    • Seed cells into the Seahorse XF plate and incubate for 24 hours. Ensure a uniform, near-confluent monolayer on the day of the assay. [13][14]2. Assay Medium Preparation:

    • On the day of the assay, wash cells twice with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay to allow temperature and pH to equilibrate.

  • Compound Loading:

    • Prepare citreoviridin and the Mito Stress Test compounds in assay medium at the desired final concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge. For this experiment, you will pre-treat with citreoviridin.

    • Acute Treatment Protocol:

      • Port A: Assay Medium (to establish a baseline OCR)

      • Port B: Oligomycin (ATP synthase inhibitor, positive control)

      • Port C: FCCP (uncoupling agent, reveals maximal respiration)

      • Port D: Rotenone & Antimycin A (Complex I & III inhibitors, shut down respiration)

  • Assay Execution (Pre-treatment with Citreoviridin):

    • Instead of injecting citreoviridin from a port, add it directly to the assay medium during the final medium exchange before starting the run. This allows for measurement of the stable, inhibited baseline OCR.

    • Run the standard Mito Stress Test protocol on the Seahorse XF Analyzer.

  • Data Analysis:

    • After the run, normalize the data to cell count or protein concentration per well.

    • Expected Outcome: Compared to the vehicle control, cells pre-treated with citreoviridin will show:

      • A significantly lower basal OCR.

      • Minimal to no response to the subsequent injection of oligomycin, because ATP synthase is already inhibited by citreoviridin. [5] * A preserved (though perhaps blunted) response to FCCP, indicating the electron transport chain itself is still functional.

      • A drop to near-zero mitochondrial respiration after Rotenone/Antimycin A injection.

Protocol 4: Quantifying the Compensatory Glycolytic Response

Rationale: When OXPHOS is inhibited, many cancer cells attempt to compensate by upregulating glycolysis to meet their ATP demands. [2]This metabolic switch results in the increased conversion of pyruvate to lactate, which is then exported from the cell. [15]Measuring lactate production is therefore an excellent proxy for the glycolytic rate.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • Citreoviridin stock solution

  • Phenol-red free culture medium (to avoid interference with colorimetric assays)

  • Lactate Assay Kit (colorimetric or fluorescent)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Wash cells with PBS and replace the medium with a defined volume of fresh, phenol-red free medium (e.g., 1 mL per well).

    • Treat the cells with citreoviridin (e.g., IC50 concentration) and a vehicle control.

  • Sample Collection:

    • Incubate for a defined period (e.g., 6, 12, or 24 hours).

    • At the end of the incubation, collect a 50-100 µL aliquot of the culture medium from each well for lactate measurement.

    • Immediately after collecting the medium, wash the cells with cold PBS and lyse them to measure total protein content for normalization.

  • Lactate Measurement:

    • Perform the lactate assay on the collected media samples according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent product proportional to the lactate concentration.

  • Data Analysis:

    • Calculate the concentration of lactate in each sample using a standard curve.

    • Normalize the lactate concentration to the total protein content of the cells in the corresponding well and the incubation time (e.g., µmol lactate / mg protein / hour).

    • Expected Outcome: Citreoviridin treatment will cause a significant increase in the rate of lactate production in cancer cells that have the capacity for a robust glycolytic response.

Data Interpretation and Expected Outcomes

Synthesizing the data from these protocols allows for a comprehensive metabolic profiling of the cancer cell's response to ATP synthase inhibition.

AssayParameter MeasuredExpected Outcome with CitreoviridinInterpretation
Viability Assay IC50Dose-dependent decrease in viabilityDetermines the cytotoxic/cytostatic concentration of the compound.
ATP Assay Total Cellular ATPRapid, dose-dependent decreaseConfirms target engagement and induction of an acute energy crisis.
Seahorse XF OCR Basal RespirationSignificantly decreasedDemonstrates direct inhibition of mitochondrial OXPHOS.
Seahorse XF OCR ATP-linked RespirationNo change after oligomycin injectionConfirms that ATP synthase was already inhibited by citreoviridin.
Seahorse XF ECAR Extracellular AcidificationIncreasedIndicates a compensatory shift towards glycolysis.
Lactate Assay Lactate Production RateSignificantly increasedConfirms upregulation of glycolysis as a survival response. [16]

A cell line that is highly sensitive to citreoviridin (low IC50) and shows a dramatic drop in ATP without a robust increase in lactate production is likely highly dependent on OXPHOS for survival. Conversely, a cell line that shows a strong increase in lactate production and maintains viability at lower concentrations of citreoviridin demonstrates high metabolic plasticity.

References

  • Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. (2015). Vertex AI Search.
  • Citreoviridin (CAS Number: 25425-12-1). Cayman Chemical.
  • Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosph
  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medi. (2014). Toxicologia UnB.
  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. (2014). PubMed.
  • Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Prolifer
  • Mitochondrial Metabolism as a Target for Cancer Therapy. (2020). PMC - NIH.
  • Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines. (2024). MDPI.
  • Oxidative stress-mediated responses in endometrial cancer cells: contrasting effects of doxorubicin and menadione. (2024). Frontiers.
  • Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024). NIH.
  • A step-by-step guide to performing cancer metabolism research using custom-made media. (2025). ScienceDirect.
  • ATP Assays.
  • Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Tre
  • Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening. (2024). PubMed.
  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent.
  • Mitochondrial Inhibition: a Treatment Str
  • Cell viability. Effect of mitochondrial inhibition on cell viability of cancer cells HTB.
  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2024). PMC - NIH.
  • Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches. (2020). Frontiers.
  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. (2024). MDPI.
  • Metabolomics Study Reveals another Energy Source for Cancer Cells. (2016).
  • ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH.
  • Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosph
  • A step-by-step guide to performing cancer metabolism research using custom-made media. (2026). Cell Reports Methods.
  • Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. Agilent.

Sources

Application Notes and Protocols for the Cultivation of Penicillium citreonigrum and Production of Citreoviridin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Citreoviridin and the Need for Standardized Production Protocols

Citreoviridin is a mycotoxin produced by several fungal species, most notably Penicillium citreonigrum, as well as some Aspergillus and Eupenicillium species.[1][2] Historically, it gained notoriety as a "yellow rice toxin" associated with outbreaks of acute cardiac beriberi in regions where rice is a dietary staple.[1] The toxin's primary mechanism of action is the inhibition of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production. This disruption of ATP synthesis leads to the neurotoxic and cardiotoxic effects observed in citreoviridin poisoning. Given its potential impact on food safety and its utility as a biochemical tool for studying mitochondrial function, the ability to reliably produce and isolate citreoviridin in a laboratory setting is of paramount importance for toxicological studies, the development of analytical standards, and research into novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized cultivation of Penicillium citreonigrum for the express purpose of high-yield citreoviridin production. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step, ensuring both high-quality results and a thorough understanding of the underlying principles.

Cultivation of Penicillium citreonigrum: From Inoculum to Harvest

The successful production of citreoviridin is contingent upon the meticulous control of various culture parameters. This section outlines the critical steps, from the preparation of a viable inoculum to the optimal conditions for fungal growth and mycotoxin biosynthesis.

Recommended Culture Media

The choice of culture medium is a foundational element for robust fungal growth and efficient secondary metabolite production. While several media can support the growth of Penicillium species, Yeast Extract Sucrose (YES) medium is widely reported as the preferred medium for high-yield citreoviridin production.[3] An alternative, chemically defined medium, Czapek-Dox Broth, can also be utilized, particularly when a more controlled nutrient environment is desired.

Medium Component Concentration (g/L) Rationale for Inclusion
Yeast Extract Sucrose (YES) Medium Yeast Extract20.0Provides a rich source of nitrogen, vitamins, and amino acids, supporting vigorous mycelial growth.
Sucrose150.0Serves as the primary carbon source for both fungal biomass accumulation and the polyketide biosynthetic pathway of citreoviridin.
Magnesium Sulfate (MgSO₄·7H₂O)0.5A key cofactor for numerous enzymatic reactions essential for fungal metabolism.
Distilled Water1000 mL
Czapek-Dox Broth (Alternative) Sucrose30.0Primary carbon and energy source.
Sodium Nitrate (NaNO₃)3.0The sole source of nitrogen in this chemically defined medium.
Dipotassium Phosphate (K₂HPO₄)1.0Acts as a buffering agent to maintain a stable pH and provides essential phosphate.
Magnesium Sulfate (MgSO₄·7H₂O)0.5Source of essential magnesium ions.
Potassium Chloride (KCl)0.5Provides essential potassium and chloride ions.
Ferrous Sulfate (FeSO₄·7H₂O)0.01A source of iron, a necessary micronutrient for fungal growth.
Distilled Water1000 mL

Protocol 1: Preparation of Culture Media

  • Weighing and Dissolving: Accurately weigh the components for the chosen medium (YES or Czapek-Dox Broth). Add the components to a flask or beaker containing the specified volume of distilled water.

  • Dissolution: Gently heat the mixture on a hot plate with continuous stirring until all components are completely dissolved.

  • Sterilization: Dispense the medium into appropriate culture vessels (e.g., Erlenmeyer flasks) and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.

  • Cooling: Allow the sterilized medium to cool to room temperature before inoculation.

Inoculum Preparation: Ensuring a Vigorous Start

The quality and quantity of the inoculum are critical for achieving a synchronous and productive fermentation. A standardized inoculum preparation protocol minimizes variability between batches.

Protocol 2: Spore Suspension Inoculum Preparation

  • Initial Culture: Streak a cryopreserved stock of Penicillium citreonigrum onto a Potato Dextrose Agar (PDA) plate or slant.

  • Incubation for Sporulation: Incubate the plate/slant at 25°C for 7-10 days, or until abundant sporulation (typically observed as a greenish, powdery surface) is evident.

  • Spore Harvesting: Aseptically add 5-10 mL of sterile 0.1% Tween 80 solution (or sterile water) to the surface of the sporulating culture.

  • Spore Suspension: Gently scrape the surface with a sterile inoculation loop or a bent glass rod to dislodge the spores into the liquid.

  • Homogenization: Transfer the resulting spore suspension to a sterile tube and vortex briefly to ensure a uniform distribution of spores.

  • Inoculation: Use this spore suspension to inoculate the liquid culture medium. A typical inoculum size is 1-2% (v/v) of the total culture volume.

Fermentation Parameters: Optimizing for Citreoviridin Yield

The environmental conditions during fermentation directly influence both the rate of fungal growth and the production of citreoviridin. It is important to note that the optimal conditions for biomass accumulation may not always coincide with those for maximal mycotoxin production.

Parameter Optimal Range/Value Rationale and Scientific Insights
Temperature 25°CThis temperature represents a balance that supports both robust mycelial growth and the enzymatic activity of the citreoviridin biosynthetic pathway.[3]
pH Initial pH 5.5 - 6.5While Penicillium species can grow over a wider pH range, a slightly acidic to neutral initial pH is generally favorable for mycotoxin production. It's noteworthy that for some Penicillium species, optimal growth may occur at a more acidic pH (e.g., 4.5), while mycotoxin production is enhanced at a near-neutral pH (e.g., 6.5).[4] Therefore, monitoring the pH throughout the fermentation and potentially implementing a two-stage pH control strategy could further optimize yields.
Agitation 150 - 200 rpmIn submerged liquid cultures, agitation is crucial for maintaining a homogenous suspension of mycelia, preventing cell clumping, and enhancing mass transfer of nutrients and oxygen.[5][6] However, excessive agitation can lead to shear stress, which can damage the fungal mycelia and negatively impact productivity. An agitation speed of 150-200 rpm is a recommended starting point for optimization in shake flask cultures.
Aeration Static Culture or Gentle ShakingWhile aeration is essential for aerobic fungi, the specific requirements for citreoviridin production are not extensively documented. Many studies report successful production in static liquid cultures or with gentle shaking, suggesting that high aeration rates may not be necessary and could potentially favor biomass over secondary metabolite production. For bioreactor cultivations, an aeration rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) can be considered as a starting point for optimization.
Incubation Time 8 daysStudies have shown that citreoviridin production by P. citreonigrum in YES medium typically peaks around 8 days of cultivation at 25°C.[3] It is advisable to perform a time-course study to determine the optimal harvest time for the specific strain and conditions being used.

Workflow for Citreoviridin Production

G cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation (Spore Suspension) Fermentation Submerged Fermentation (25°C, 8 days, 150-200 rpm) Inoculum->Fermentation Inoculation Media Media Preparation (YES Broth) Media->Fermentation Harvest Harvesting (Mycelia & Supernatant) Fermentation->Harvest Extraction Solvent Extraction (Chloroform) Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Quantification Quantification (HPLC-UV/MS) Purification->Quantification

Caption: Experimental workflow for citreoviridin production.

Downstream Processing: Extraction and Quantification of Citreoviridin

Following the fermentation, a systematic approach is required to extract, purify, and quantify the produced citreoviridin.

Extraction of Citreoviridin

Citreoviridin is an intracellular mycotoxin, with a significant portion remaining within the fungal mycelia. Therefore, it is crucial to extract both the culture filtrate and the mycelial biomass. Chloroform is the most commonly reported and effective solvent for this purpose.[3]

Protocol 3: Chloroform Extraction of Citreoviridin

  • Separation of Mycelia and Filtrate: At the end of the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Filtrate Extraction: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of chloroform. Repeat the extraction twice. Combine the chloroform fractions.

  • Mycelial Extraction: Transfer the harvested mycelia to a beaker and add a sufficient volume of chloroform to fully immerse the biomass.

  • Cell Disruption and Extraction: Homogenize the mycelia in the chloroform using a high-speed blender or sonicator to disrupt the cell walls and facilitate the release of intracellular citreoviridin.

  • Combined Extracts: Filter the mycelial extract and combine it with the chloroform extracts from the filtrate.

  • Drying and Concentration: Pass the combined chloroform extract through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude citreoviridin extract.

  • Storage: Store the dried crude extract at -20°C in a light-protected container to prevent degradation.

Quantification of Citreoviridin by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the accurate quantification of citreoviridin. A reversed-phase C18 column is typically employed with detection by UV or mass spectrometry.

Parameter Recommended Conditions
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient or isocratic mixture of methanol and water, often with a small percentage of an acidifier like acetic acid or formic acid to improve peak shape. A common mobile phase is a mixture of methanol and water (e.g., 65:35 v/v) containing 1% acetic acid.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 10-20 µL
Detection Wavelength 388 nm (UV/Vis)

Protocol 4: HPLC Quantification of Citreoviridin

  • Standard Preparation: Prepare a stock solution of a certified citreoviridin standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the citreoviridin standard against its concentration. Determine the concentration of citreoviridin in the samples by interpolating their peak areas on the calibration curve.

The Biosynthetic Pathway of Citreoviridin

Citreoviridin is a polyketide, and its biosynthesis is orchestrated by a cluster of genes. The core of this pathway is a highly reducing polyketide synthase (HR-PKS). While the pathway has been extensively studied in Aspergillus terreus, homologous gene clusters have been identified in Penicillium citreonigrum.[2] The key genes involved are ctvA (the HR-PKS), ctvB (a putative hydrolase), ctvC (a methyltransferase), and ctvD (an oxidoreductase).

G cluster_pathway Citreoviridin Biosynthesis AcetylCoA Acetyl-CoA HR_PKS HR-PKS (ctvA) AcetylCoA->HR_PKS MalonylCoA Malonyl-CoA MalonylCoA->HR_PKS Intermediate1 Polyketide Intermediate HR_PKS->Intermediate1 Hydrolase Hydrolase (ctvB) Intermediate1->Hydrolase Intermediate2 Cyclized Intermediate Hydrolase->Intermediate2 Methyltransferase Methyltransferase (ctvC) Intermediate2->Methyltransferase Intermediate3 Methylated Intermediate Methyltransferase->Intermediate3 Oxidoreductase Oxidoreductase (ctvD) Intermediate3->Oxidoreductase Citreoviridin Citreoviridin Oxidoreductase->Citreoviridin

Caption: Simplified citreoviridin biosynthetic pathway.

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a robust framework for the consistent and high-yield production of citreoviridin from Penicillium citreonigrum. By understanding and controlling the key parameters of culture media composition, inoculum preparation, and fermentation conditions, researchers can reliably generate this important mycotoxin for a variety of scientific applications. Future research may focus on the optimization of these protocols through statistical design of experiments (DoE), the development of more efficient and environmentally friendly extraction methods, and the exploration of genetic engineering techniques to enhance citreoviridin yields in P. citreonigrum.

References

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PMC - PubMed Central. Available at: [Link].

  • Effects of Temperature, pH, and Relative Humidity on Growth of Penicillium crustosum OM1 Isolated from Pears and Its Penitrem A Production. MDPI. Available at: [Link].

  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. PubMed. Available at: [Link].

  • Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. Journal of King Saud University - Science. Available at: [Link].

  • Optimization of fermentation conditions for red pigment production from Penicillium sp. under submerged cultivation. Semantic Scholar. Available at: [Link].

  • Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum. Redalyc. Available at: [Link].

  • PIGMENT PRODUCTION IN PENICILLIUM: DIFFERENT METHODS OF OPTIMIZATION IN SUBMERGED FERMENTATION. ResearchGate. Available at: [Link].

  • Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum. PubMed. Available at: [Link].

  • YES Growth Medium. HiMedia Laboratories. Available at: [Link].

  • Czapek-Dox Broth • Czapek Solution Agar. Interlab. Available at: [Link].

Sources

Application Note: Citreoviridin as a Precision Probe for Mitochondrial F1F0-ATP Synthase in Neurodegenerative Research

[1]

Executive Summary

Citreoviridin (CTVD) is a potent mycotoxin produced by Penicillium species (e.g., P. citreonigrum) that acts as a selective inhibitor of the mitochondrial F1F0-ATP synthase (Complex V).[1] Unlike oligomycin, which targets the proton channel (F0), Citreoviridin binds specifically to the


-subunit of the F1 catalytic domain

In neurodegenerative disease research—specifically Alzheimer’s (AD), Parkinson’s (PD), and Amyotrophic Lateral Sclerosis (ALS)—Citreoviridin is utilized not merely as a toxin, but as a precision tool to model bioenergetic failure.[1] It allows researchers to:

  • Simulate Acute ATP Depletion: Mimic the metabolic crash observed in ischemic stroke and late-stage AD.

  • Dissect Ectopic ATP Synthase Function: Investigate the emerging role of cell-surface ATP synthase in neuroinflammation and pH regulation.

  • Differentiate ATP Sources: Quantify the reliance of specific neuronal subtypes (e.g., GABAergic vs. Glutamatergic) on oxidative phosphorylation (OXPHOS) versus glycolysis.

This guide details the mechanistic basis, experimental protocols, and safety considerations for using Citreoviridin in neuronal models.

Mechanistic Grounding

Mode of Action

Citreoviridin is unique among Complex V inhibitors due to its binding site and kinetic profile.

  • Target:

    
    -subunit of the F1 domain (catalytic core).
    
  • Inhibition Type:

    • ATP Hydrolysis: Uncompetitive inhibition.[1][2]

    • ATP Synthesis: Noncompetitive inhibition.[1][2]

  • Consequence: It locks the enzyme in a conformation that prevents the rotation required for ATP synthesis, leading to a rapid collapse of the ATP/ADP ratio without immediately depolarizing the mitochondrial membrane potential (

    
    ), although 
    
    
    loss follows as a secondary event due to ionic dysregulation.
Relevance to Neurodegeneration

Mitochondrial dysfunction is a "First Hit" in many neurodegenerative pathologies.[1] Citreoviridin allows researchers to isolate the consequences of ATP synthase failure from upstream electron transport chain (ETC) defects.

  • Alzheimer's Disease: Inhibition of ATP synthase mimics the reduced activity of Complex V found in AD brains, leading to ROS accumulation and A

    
     sensitivity.
    
  • Ectopic ATP Synthase: Recent studies suggest ATP synthase translocates to the plasma membrane of neurons and glia during stress. Citreoviridin is cell-impermeable at low concentrations/short times or can be used to target this surface population specifically to study extracellular ATP generation and purinergic signaling.[1]

Visualization: The Bioenergetic Collapse Pathway

The following diagram illustrates the cascade initiated by Citreoviridin binding, distinguishing between primary metabolic effects and secondary neurodegenerative signaling.

Citreoviridin_Mechanismcluster_0Mitochondrial MatrixCTVDCitreoviridin (CTVD)F1_BetaF1-ATPase Beta SubunitCTVD->F1_BetaBindsATP_Syn_BlockInhibition of ATP Synthesis(Noncompetitive)F1_Beta->ATP_Syn_BlockLocks ConformationATP_DropCytosolic ATP DepletionATP_Syn_Block->ATP_DropPrimary EffectROSROS Generation(Superoxide)ATP_Syn_Block->ROSElectron LeakPump_FailNa+/K+ ATPase FailureATP_Drop->Pump_FailNecrosisNecrosis(Acute Energy Failure)ATP_Drop->NecrosisSevere/RapidMMP_LossLoss of Membrane Potential(Delta Psi)ROS->MMP_LossPTP OpeningApoptosisApoptosis(Cytochrome C Release)MMP_Loss->ApoptosisDelayedCa_InfluxCa2+ OverloadPump_Fail->Ca_InfluxDepolarizationCa_Influx->MMP_Loss

Caption: Citreoviridin-induced bioenergetic collapse. Note the bifurcation between ROS-mediated apoptosis and ATP-depletion-mediated necrosis.[1]

Experimental Protocols

Preparation and Handling

Safety Warning: Citreoviridin is a neurotoxin.[1][3] Handle in a BSL-2 facility within a Class II Biosafety Cabinet. Wear nitrile gloves and eye protection.[1]

  • Stock Solution: Dissolve Citreoviridin in high-grade DMSO to a concentration of 10 mM .

    • Note: Protect from light (yellow compound, potentially photosensitive).[1]

    • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

  • Working Solution: Dilute in culture medium immediately prior to use.[1] Keep final DMSO concentration <0.1%.[1]

Protocol A: Modeling Acute Mitochondrial Dysfunction in Cortical Neurons

This protocol generates a model of "metabolic stroke" or acute AD-related energy failure.[1]

Target Cells: Primary Rat/Mouse Cortical Neurons (DIV 14+).[1]

Step-by-Step Workflow:

  • Equilibration: Replace maintenance medium with Neurobasal-A (minus antioxidants if measuring ROS) 1 hour prior to treatment.[1]

  • Dose Response Setup: Prepare Citreoviridin concentrations:

    • Low Dose (Specific Inhibition):[1]10 nM – 100 nM (Targets ATP synthase with minimal off-target effects).[1]

    • High Dose (Toxicity Model):1 µM – 10 µM (Induces rapid necrosis).[1]

  • Incubation: Treat cells for 30 minutes to 6 hours depending on the desired endpoint.

    • 30 min: ATP depletion, ROS initiation.[1][4]

    • 6-24 hours: Apoptosis, neurite retraction.[1]

  • Assays (Multiplexed):

ParameterAssay MethodExpected Result (CTVD Treatment)
ATP Levels Luciferase-based ATP assaySignificant decrease (>50%) within 1 hour.
ROS CellROX or DCFDA (Fluorometry)Rapid increase (Superoxide spike).[1]
MMP (

)
JC-1 or TMRM DyeDelayed loss (unlike FCCP which is immediate).[1]
Viability LDH ReleaseIncreases at >6 hours (indicates membrane rupture).[1]
Protocol B: Investigating Ectopic ATP Synthase (Advanced)

To study cell-surface ATP synthase inhibition without affecting mitochondrial respiration immediately.[1]

  • Cell Type: Microglia (BV-2) or Endothelial cells.[1]

  • Condition: Acidosis (pH 6.[1]5) or Inflammation (LPS treated) often upregulates ectopic ATP synthase.[1]

  • Treatment: Apply Citreoviridin (100 nM ) for 15 minutes .

  • Readout: Measure extracellular ATP (eATP) levels using a supernatant luciferase assay.

    • Control: Compare with Oligomycin (which is less effective on the ectopic F1 domain in some conformations).

Data Analysis & Interpretation

When using Citreoviridin, data interpretation relies on the kinetic difference between it and uncouplers (like FCCP).[1]

Comparative Response Table
InhibitorTargetATP LevelsROS ProductionMembrane Potential (

)
Citreoviridin F1-Beta SubunitSlow, sustained dropHigh (complex blockage)Maintained initially, then collapses
Oligomycin F0 Proton ChannelRapid dropModerateHyperpolarization (initially)
FCCP Proton GradientRapid dropLow/ModerateImmediate Collapse

Key Insight: If your neuronal model shows hyperpolarization with Oligomycin but depolarization with Citreoviridin, it suggests a specific conformational state of the ATP synthase or involvement of the reverse-mode ATPase activity during ischemia.

References

  • Mechanism of Action

    • Linnett, P. E., & Beechey, R. B. (1979).[1] Inhibitors of the ATP synthetase system.[2][5] Methods in Enzymology.[1] Link

    • Sayeed, I., et al. (2006).[1] Mitochondrial ATP synthase is a target of oxidative stress in neurodegenerative diseases.[4][6][7][1]

  • Neurodegenerative Modeling

    • Almeida, A., & Bolaños, J. P. (2001).[1][8] A transient inhibition of mitochondrial ATP synthesis by nitric oxide synthase activation triggered apoptosis in primary cortical neurons.[5] Journal of Neurochemistry. Link

    • Use of Citreoviridin to distinguish metabolic profiles in inhibitory vs. excitatory neurons. (2024).[1][5][9] BioRxiv.[1] Link[1]

  • Ectopic ATP Synthase

    • Chi, S. L., & Pizzo, S. V. (2006).[1] Cell surface F1F0 ATP synthase: a new paradigm? Annals of Medicine. Link

  • Toxicity & Safety

    • Ueno, Y. (1972).[1] Isolation and acute toxicity of citreoviridin.[10][11] Japanese Journal of Experimental Medicine. Link

Troubleshooting & Optimization

Technical Support Center: Citreoviridin Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CTV-PUR-001 Subject: Overcoming Instability and Low Recovery in Citreoviridin Isolation

Welcome to the Technical Support Hub

You are likely accessing this guide because your Citreoviridin (CTV) purification has hit a wall. Whether you are observing "ghost peaks" in your HPLC chromatograms, suffering from inexplicably low yields, or struggling with matrix interference from rice/corn cultures, these issues usually stem from three specific root causes: photochemical instability , suboptimal extraction distribution , or detection specificity .

Citreoviridin is a neurotoxic polyene mycotoxin produced primarily by Penicillium citreonigrum. It acts as a potent inhibitor of mitochondrial ATP synthase (specifically the


-subunit). Its purification is not merely a chemical separation challenge; it is a race against light-induced degradation.
Module 1: Extraction & Yield Optimization

User Query: "My crude extract mass is high, but my specific CTV recovery is lower than literature values (<10 mg/L). Where is the loss occurring?"

Root Cause Analysis: In Penicillium liquid cultures (e.g., Yeast Extract Sucrose - YES), CTV is not evenly distributed. A common error is discarding the mycelial mat and only extracting the liquid broth.

Technical Insight: Research indicates that approximately 74% of Citreoviridin is retained within the mycelia , with only ~26% secreted into the liquid medium.[1][2] Neglecting the mycelial extraction effectively caps your maximum yield at a quarter of the potential.

Protocol: Dual-Stream Extraction

  • Separation: Filter the culture broth to separate the liquid medium from the mycelial mat.

  • Liquid Phase: Extract 2x with Chloroform (

    
    ).
    
  • Solid Phase (Mycelium):

    • Fragment/macerate the mycelium.[3]

    • Cover with Chloroform (approx. 100 mL per culture flask).[3]

    • Critical Step: Sonicate for 20 minutes. Sonication is superior to simple agitation for breaking down the fungal cell wall and releasing the intracellular toxin.

  • Pooling: Combine liquid and mycelial extracts only after filtration through anhydrous sodium sulfate to remove water.

ParameterRecommended SpecificationReason
Solvent Chloroform (

) or Dichloromethane (DCM)
High solubility of CTV; efficient phase separation from aqueous media.
Drying Agent Anhydrous Sodium Sulfate (

)
Prevents hydrolysis and protects downstream HPLC columns.
Cleanup (Optional) Silica or Amino SPERequired for grain matrices (rice/corn) to remove lipids.
Module 2: The "Ghost Peak" (Isomerization & Stability)

User Query: "I see two peaks in my HPLC chromatogram. Is my column failing, or is the sample contaminated?"

Root Cause Analysis: You are likely observing Photo-Isomerization .[4] Citreoviridin exists naturally as the trans (E) isomer. Upon exposure to ambient white light (even for <1 hour), it converts to the cis (Z) isomer, also known as isocitreoviridin.

The "Red Light" Rule: Equilibrium between CTV and iso-CTV (approx.[4] ratio 1.5:1) occurs rapidly under laboratory light. This is reversible but complicates quantification and purification.

Corrective Action Plan:

  • Immediate: Perform all downstream processing (rotary evaporation, weighing, HPLC vial filling) in a dark room or under Red Light (>600 nm) .

  • Storage: Store dry extracts at -20°C. In solution, keep in amber vials wrapped in aluminum foil.

Visualization of Stability Logic:

IsomerizationLogic Native Native Citreoviridin (Trans-Isomer) Light Ambient White Light (UV/Vis Exposure) Native->Light Exposure RedLight Red Light Condition (>600 nm) Native->RedLight Protection Isomer Isocitreoviridin (Cis-Isomer) Light->Isomer Isomerization (1-9 Hours) Isomer->Native Reversible (Slow) Stable Stable Purification Single Peak RedLight->Stable Maintains Integrity

Figure 1: The photochemical degradation pathway of Citreoviridin. Handling under red light prevents the formation of the isocitreoviridin artifact.[4]

Module 3: Chromatographic Resolution (HPLC/UHPLC)

User Query: "My UV baseline is noisy, and I cannot detect low concentrations of CTV."

Root Cause Analysis: Citreoviridin has a distinctive yellow fluorescence.[5] Relying solely on UV absorbance (typically 385 nm) limits sensitivity and selectivity, especially in complex matrices like corn or rice where other metabolites interfere.

Optimization Strategy: Switch to Fluorescence Detection (FLD) . This is the gold standard for CTV analysis due to its conjugated polyene structure.

Recommended Method Parameters:

ComponentSpecificationNotes
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard RP columns work well.
Mobile Phase Acetonitrile : Water : Formic Acid (55 : 45 : 0.[6]1)Isocratic elution is often sufficient. Acid maintains peak shape.
Flow Rate 0.2 - 0.3 mL/minAdjust based on column backpressure.
Detection (FLD) Ex: 388 nm / Em: 480 nm "Yellow Fluorescence" is diagnostic for CTV.
Detection (UV) 385 nmSecondary confirmation only.
Linearity Range 2 - 200 ng/mLHigh sensitivity achievable with FLD.[6]

Experimental Workflow Diagram:

Workflow cluster_extract Extraction (Dark Room) Culture P. citreonigrum Culture (YES Medium, 8 Days) Filter Filtration Culture->Filter LiqExt Liquid Phase (Chloroform 2x) Filter->LiqExt MycExt Mycelium Phase (Chloroform + Sonication) Filter->MycExt Combine Combine & Dry (Na2SO4) LiqExt->Combine MycExt->Combine Analysis UHPLC-FLD Analysis (Ex 388nm / Em 480nm) Combine->Analysis

Figure 2: Optimized extraction and analysis workflow emphasizing the dual-stream extraction and fluorescence detection.

Module 4: Safety & Toxicity

User Query: "What specific precautions are required for CTV beyond standard PPE?"

Safety Advisory: Citreoviridin is a neurotoxin that causes ascending paralysis and respiratory arrest (symptoms resembling cardiac beriberi). It inhibits ATP hydrolysis by binding to the


-subunit of mitochondrial F1-ATPase.[7]
  • Containment: Weighing of dry powder must be performed in a chemical fume hood or glovebox.

  • Inactivation: Contaminated glassware should be soaked in 5% sodium hypochlorite (bleach) before washing.

  • Solvent Handling: Chloroform is carcinogenic; ensure valid ventilation.

References
  • da Rocha, M. W., et al. (2014).[3] Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium.[1][2] Food Additives & Contaminants: Part A. Link

  • Öncü-Kaya, E. M., & Sener, Z. A. (2020).[6][8] Development and validation of a sensitive reverse-phase UHPLC fluorescence method for the quantification of citreoviridin in rice, corn and wheat. Chemical Papers. Link

  • Sayood, S. F., et al. (1989).[3] Effect of citreoviridin and isocitreoviridin on beef heart mitochondrial ATPase.[3] Archives of Biochemistry and Biophysics. Link

  • Ueno, Y. (1970).[3] Citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge.[3] Japanese Journal of Experimental Medicine. Link

  • Vazquez-Moreno, L., et al. (1990). Liquid chromatographic determination of citreoviridin in corn and rice. Journal of the Association of Official Analytical Chemists. Link

Sources

stability of citreoviridin under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Citreoviridin Stability & Storage Guide

Introduction: Understanding the Molecule

Welcome to the technical support center. As researchers, we often treat reagents as static entities, but Citreoviridin is a dynamic molecule with specific structural vulnerabilities. To handle it correctly, you must understand why it degrades.

Citreoviridin possesses two critical structural features that dictate its stability profile:

  • A Conjugated Polyene System (Tetraene): This long chain of alternating double bonds is the source of its yellow fluorescence but also makes it highly susceptible to photo-isomerization and oxidation .

  • A Lactone Ring: This cyclic ester is sensitive to nucleophilic attack, particularly hydrolysis in alkaline environments.

The protocols below are designed to protect these specific chemical moieties.

Part 1: Solid State Storage (The Golden Standard)

Q: I just received a vial of Citreoviridin powder. Can I store it at room temperature if it’s sealed? A: Absolutely not. While the solid state is more stable than solution, room temperature storage accelerates thermodynamic degradation.

  • Recommendation: Store lyophilized powder at -20°C (or -80°C for storage >1 year).

  • The Mechanism: At room temperature, even minor residual moisture trapped in the vial can initiate slow hydrolysis of the lactone ring. Furthermore, thermal energy increases the probability of E-Z isomerization along the polyene chain.

  • Critical Step: Keep the vial in a desiccator or a sealed bag with desiccant packs to prevent moisture absorption upon retrieval from the freezer.

Q: The powder looks "clumped" or sticky. Is it degraded? A: Not necessarily. Citreoviridin can appear waxy.[1] However, if the color has shifted from a vibrant yellow to a dull pale or brownish hue, oxidative degradation has likely occurred. Check purity via HPLC before use.

Part 2: Solution Stability & Solvent Choice

Q: Which solvent is superior for stability: DMSO or Ethanol? A: DMSO (Dimethyl sulfoxide) is the superior choice for stock solutions intended for storage.

  • Why: DMSO is aprotic and less volatile than ethanol. Ethanol is hygroscopic; it absorbs atmospheric water over time, which can catalyze the hydrolysis of the Citreoviridin lactone ring.

  • Solubility Limit: Citreoviridin is soluble in DMSO, Ethanol, and Methanol.

  • Storage Protocol: Stock solutions in DMSO can be stored at -20°C for up to 3 months if protected from light and moisture.

Q: My Citreoviridin solution has been in the freezer for 6 months. Can I still use it? A: Proceed with extreme caution.

  • The Risk: Even at -20°C, isomerization can occur. Specifically, isocitreoviridin can form or, conversely, revert to citreoviridin depending on the specific thermodynamic conditions and solvent matrix [1].

  • Action: We recommend making fresh stock solutions for critical quantitative assays (e.g., IC50 determination). If you must use old stock, run a reference standard check to confirm the peak area has not shifted to an isomer.

Q: I see a precipitate after thawing my DMSO stock. A: This is common. DMSO has a high freezing point (18.5°C).

  • Fix: Vortex vigorously at room temperature (20-25°C). Do not heat above 30°C, as thermal stress degrades the polyene chain. If solids persist, the compound may have adsorbed moisture and hydrolyzed; discard and prepare fresh.

Part 3: Environmental Stressors (Light & pH)

Q: How sensitive is Citreoviridin to light? A: Highly sensitive. The conjugated tetraene system acts as a chromophore, absorbing light energy which drives photochemical isomerization (changing the geometry of the double bonds).

  • Symptom: Loss of biological potency (e.g., reduced ATPase inhibition) despite the molecule appearing "intact" on low-resolution LC-MS (same molecular weight, different shape).

  • Protocol: Always handle under low-light conditions or amber light. Wrap all storage vials and reaction vessels in aluminum foil.

Q: Can I use Citreoviridin in a basic buffer (pH 8.5)? A: No. You will destroy the molecule.

  • Mechanism: The lactone ring undergoes base-catalyzed hydrolysis (saponification) at alkaline pH, opening the ring to form a carboxylate. This reaction is often irreversible and renders the toxin inactive.

  • Safe Range: Maintain experimental buffers at pH 5.0 – 7.4 . If a basic environment is required for your assay, add Citreoviridin immediately prior to measurement to minimize exposure time.

Part 4: Summary Data & Troubleshooting

Stability Data Summary
ConditionFormStability EstimatePrimary Degradation Risk
-20°C (Dark, Desiccated) Powder> 2 YearsSlow Oxidation
-20°C (DMSO) Solution3 MonthsIsomerization
-20°C (Ethanol) Solution< 1 MonthHydrolysis (via moisture absorption)
Room Temp (Light) Solution< 24 HoursRapid Photo-isomerization
pH > 8.0 SolutionMinutesLactone Hydrolysis (Ring Opening)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Potency Photo-isomerizationWrap all tubes in foil; switch to amber glassware.
Shift in HPLC Retention Time Isomer formationPrepare fresh stock; ensure -20°C storage is consistent (no freeze-thaw).
New Peak at M+18 (Mass Spec) Hydrolysis (Ring Open)Check buffer pH; ensure solvent is anhydrous (dry DMSO).
Precipitation in Aqueous Buffer HydrophobicityDilute dropwise with vortexing; keep final DMSO < 0.1% if possible, but ensure solubility.

Part 5: Visualizing the Workflow & Degradation

Figure 1: Storage & Reconstitution Decision Tree

StorageWorkflow Start Received Citreoviridin (Solid Powder) ImmediateUse Immediate Use? Start->ImmediateUse LongTerm Long Term Storage (-20°C, Desiccated, Dark) ImmediateUse->LongTerm No SolventSelect Select Solvent ImmediateUse->SolventSelect Yes DMSO Anhydrous DMSO (Preferred for Stability) SolventSelect->DMSO Standard Ethanol Ethanol (High Evaporation Risk) SolventSelect->Ethanol If DMSO interferes Aliquot Aliquot & Flush with Inert Gas (N2/Ar) DMSO->Aliquot Ethanol->Aliquot Freeze Store at -20°C (Max 3 Months) Aliquot->Freeze

Caption: Decision logic for maximizing shelf-life during reconstitution and storage.

Figure 2: Degradation Pathways

Degradation Active Active Citreoviridin (Native Form) Isomer Isocitreoviridin (Isomerized) Active->Isomer Photo-isomerization Hydrolyzed Hydrolyzed Product (Ring Opened) Active->Hydrolyzed Lactone Hydrolysis Oxidized Oxidized Polyene (Bleached) Active->Oxidized Polyene Oxidation Light Blue/UV Light Light->Isomer Base High pH (>8.0) Moisture Base->Hydrolyzed Oxygen Oxygen (Air) Oxygen->Oxidized

Caption: Primary chemical degradation pathways: Photo-isomerization, Lactone Hydrolysis, and Oxidation.

Part 6: Standardized Protocol: Reconstitution

  • Equilibration: Allow the vial to warm to room temperature inside the desiccator (approx. 30 mins). Opening a cold vial causes condensation, instantly introducing water.

  • Solvent Prep: Use anhydrous DMSO (molecular sieve treated is best).

  • Dissolution: Add solvent to achieve a concentration of 1–10 mg/mL. Vortex gently.

  • Inert Gas Overlay: Gently flow Nitrogen or Argon gas into the vial headspace for 5–10 seconds to displace oxygen.

  • Aliquot: Dispense into single-use amber vials (avoiding freeze-thaw cycles).

  • Storage: Place vials in a light-proof box at -20°C.

References

  • Oliveira, R. C., et al. (2010). "Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium." ResearchGate.[2] Available at: [Link]

  • Schmidt-Heydt, M., et al. (2012). "Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium." Toxins (Basel). Available at: [Link]

  • PubChem.[3] (n.d.). "Citreoviridin Compound Summary." National Library of Medicine. Available at: [Link]

  • BioAustralis. (n.d.). "Citreoviridin Product Data Sheet." BioAustralis Fine Chemicals. Available at: [Link]

Sources

Technical Support Center: Citreoviridin & Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Brief: The Instability of Citreoviridin

Citreoviridin (CIT) is a neurotoxic polyene mycotoxin produced primarily by Penicillium citreonigrum.[1] For researchers, the critical stability challenge is photochemical isomerization . Unlike many stable mycotoxins (e.g., Deoxynivalenol), CIT contains a conjugated polyene system that is highly sensitive to light and storage conditions.

The primary degradation event is the


 isomerization  at the C12–C13 double bond, converting Citreoviridin into Isocitreoviridin (Iso-CIT) .
Why This Matters
  • Toxicological Variance: Iso-CIT exhibits different toxicological potency compared to CIT. Failure to separate these isomers leads to inaccurate LD50 calculations and compromised safety data.

  • Quantification Errors: Because CIT and Iso-CIT are isomers (

    
    , MW 402.48  g/mol ), they share identical precursor and product ions  in mass spectrometry. If your chromatographic method does not resolve them, you will integrate them as a single peak, masking the degradation.
    

Diagnostic Workflow & Decision Tree

Use this logic flow to troubleshoot unexpected results in your CIT assays.

CIT_Troubleshooting Start Issue: Unexpected Assay Results CheckPeak Check Chromatogram: Single or Split Peak? Start->CheckPeak LowRec Issue: Low Recovery / Signal Loss Start->LowRec SplitPeak Observation: Split Peak or 'Shoulder' CheckPeak->SplitPeak Doublets SinglePeak Observation: Single Sharp Peak CheckPeak->SinglePeak Gaussian Action_Iso DIAGNOSIS: Isomerization (Formation of Isocitreoviridin) SplitPeak->Action_Iso Action_Deg DIAGNOSIS: Matrix Effect or Photodegradation LowRec->Action_Deg Step_Light Step 1: Check Light Exposure (Amber glassware used?) Action_Iso->Step_Light Step_Res Step 2: Improve Resolution (Switch to Gradient Elution) Action_Iso->Step_Res

Figure 1: Diagnostic decision tree for identifying Citreoviridin degradation issues.

Critical Protocols: Detection & Separation

To accurately quantify CIT in the presence of its degradation products, you must use a method capable of chromatographic resolution. Mass spectrometry alone is insufficient due to the isobaric nature of the isomers.

Method A: LC-MS/MS (Gold Standard)

This protocol ensures the separation of CIT from Iso-CIT.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 mm × 100 mm, 1.8 µm).[2]

  • Column Temperature: 40°C (Critical: Higher temps can induce on-column isomerization).

  • Injection Volume: 5–10 µL.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % Solvent B Purpose
0.00 10 Equilibration
1.00 10 Load
6.00 90 Elution of CIT/Iso-CIT
8.00 90 Wash

| 8.10 | 10 | Re-equilibration |

MS/MS Transitions (ESI+):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)

| Citreoviridin | 403.2


 | 297.1 | 30 | 20 |
| Citreoviridin  (Qual) | 403.2 

| 139.0 | 30 | 35 | | Isocitreoviridin | 403.2

| 297.1 | 30 | 20 |

Expert Insight: Note that CIT and Iso-CIT have identical transitions. You must rely on Retention Time (RT) to distinguish them. Typically, Isocitreoviridin elutes earlier than Citreoviridin on a standard C18 column due to polarity changes induced by the Z-configuration.

Troubleshooting & FAQs

Q1: I see a "shoulder" on my Citreoviridin peak. Is this column failure or degradation?

Diagnosis: This is likely the formation of Isocitreoviridin. Mechanism: Exposure to ambient light (especially blue/UV wavelengths) triggers the rotation of the C12–C13 bond. Validation Step (Self-Validating Protocol):

  • Take a small aliquot of your pure CIT standard.

  • Deliberately expose it to broad-spectrum light (e.g., a window sill) for 1 hour.

  • Inject this "stressed" sample.

  • Result: If the "shoulder" grows into a distinct peak, you have confirmed it is a photo-isomer, not column tailing.

Q2: My standard concentration is dropping, but I store it at -20°C. Why?

Cause: Slow isomerization occurs even at -20°C if the matrix is acidic or if the vial is not amber-glass. Solution:

  • Solvent Choice: Store stock solutions in Acetonitrile rather than Methanol. Methanol can promote faster degradation/isomerization rates for polyenes.

  • Container: Use amber silanized glass vials. Wrap in aluminum foil for an extra layer of protection.

  • Shelf Life: Re-verify stock concentration via UV (388 nm) every 3 months.

Q3: Can I use Fluorescence Detection (FLD) instead of MS?

Answer: Yes, and it is often more sensitive for polyenes.

  • Excitation: 388 nm (matches the polyene absorption max).

  • Emission: 525 nm (yellow-green fluorescence).

  • Note: Isocitreoviridin is also fluorescent, but its quantum yield may differ. You must separate them chromatographically to avoid over/under-estimation.

Q4: How do I extract CIT from "Yellow Rice" without causing degradation?

Protocol Adjustment:

  • Dark Extraction: Perform the 30-minute shake step in a box or cover the shaker with a dark cloth.

  • Avoid Chlorinated Solvents: While Chloroform is a traditional extraction solvent for CIT, it can form HCl traces over time, catalyzing isomerization. Use Methanol:Water (75:25) or Acetonitrile:Water for a gentler, more stable extraction.

Degradation Pathway Visualization

Understanding the structural change is key to predicting chromatographic behavior.

CIT_Degradation CIT Citreoviridin (E-isomer) (Active Toxin) Intermediate Excited State (C12-C13 Bond Rotation) CIT->Intermediate + Light (hν) (Blue/UV Spectrum) IsoCIT Isocitreoviridin (Z-isomer) (Degradation Product) Intermediate->IsoCIT Relaxation IsoCIT->CIT Slow Thermal Reversion (Rare in storage)

Figure 2: Photochemical isomerization pathway of Citreoviridin.

References

  • Oliveira, A. et al. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A.

  • Schmidt-Heydt, M. et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo. Toxins.[1][3][4][5][6][7] (Contextual reference for polyene/mycotoxin light sensitivity).

  • Kaya, E.M.O.[2] & Sener, Z.A. (2020). Development and validation of a sensitive reverse-phase UHPLC fluorescence method for the quantification of citreoviridin in rice, corn and wheat.[2] Chemical Papers.[2][8]

  • Uchiyama, H. et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins.[1][3][4][5][6][7]

Sources

Technical Support Center: Optimizing Solvent Extraction of Citreoviridin from Rice Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solvent extraction of citreoviridin from rice matrices. This document is designed to offer practical, field-proven insights and troubleshooting solutions to common challenges encountered during the extraction process.

Introduction: The Challenge of Citreoviridin Extraction

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium fungi, which can contaminate rice and other cereals.[1] Accurate quantification of citreoviridin is crucial for food safety and toxicological studies. However, its extraction from complex rice matrices presents several challenges, including achieving high recovery rates, minimizing co-extractive interference, and ensuring the stability of the analyte.[2][3] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for extracting citreoviridin from rice?

A1: The choice of solvent is critical and depends on the specific analytical method to be used. Generally, moderately polar solvents are effective. Dichloromethane and chloroform have been successfully used for citreoviridin extraction.[4][5] Acetonitrile and methanol, often in combination with water, are also common choices for mycotoxin extraction due to their efficiency in extracting a wide range of mycotoxins.[2] The selection should be based on the polarity of citreoviridin and the need to minimize the co-extraction of interfering compounds from the rice matrix.[6]

Q2: Why is a clean-up step necessary after the initial extraction?

A2: The initial solvent extraction will inevitably co-extract other matrix components like fats, pigments, and other lipids from the rice.[2] These components can interfere with downstream analysis, such as chromatography, by causing matrix effects, suppressing the analyte signal, or damaging analytical columns.[7] A clean-up step, often employing Solid-Phase Extraction (SPE) with silica or amino columns, is essential to remove these interferences and obtain a cleaner extract for more accurate and reliable quantification.[4]

Q3: How can I improve the recovery of citreoviridin during extraction?

A3: To improve recovery, consider optimizing several factors:

  • Solvent-to-sample ratio: Ensure a sufficient volume of solvent is used to thoroughly wet the sample and facilitate the diffusion of citreoviridin.

  • Extraction time and agitation: Techniques like sonication or mechanical shaking can enhance extraction efficiency. Studies have shown that sonication for 20-30 minutes can yield optimal results.[5]

  • Particle size: Grinding the rice sample to a fine, homogeneous powder increases the surface area available for solvent interaction.

  • pH of the extraction solvent: While not always necessary for citreoviridin, adjusting the pH can sometimes improve the extraction of certain mycotoxins.

Q4: Is citreoviridin stable during the extraction process?

A4: Citreoviridin is relatively stable under standard laboratory conditions. However, prolonged exposure to light and high temperatures should be avoided to prevent potential degradation or isomerization.[5][8] It is advisable to work with extracts promptly and store them at low temperatures (e.g., -18°C) and protected from light if immediate analysis is not possible.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the solvent extraction of citreoviridin from rice.

Problem 1: Low Citreoviridin Yield or Recovery

Possible Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Incomplete Extraction The solvent may not have sufficiently penetrated the rice matrix to dissolve the citreoviridin. This can be due to an inadequate solvent volume, insufficient extraction time, or poor sample homogenization.[6]Increase the solvent-to-sample ratio. Optimize the extraction time and use mechanical agitation (e.g., vortexing, sonication). Ensure the rice sample is finely ground to a consistent particle size.[5]
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for citreoviridin, leading to poor solubility and inefficient extraction.Test a range of solvents with varying polarities. Dichloromethane and chloroform are proven options.[4][10] Mixtures of acetonitrile/water or methanol/water are also effective for many mycotoxins and can be trialed.[2]
Analyte Loss During Clean-up Citreoviridin may be irreversibly adsorbed to the SPE sorbent or lost during solvent evaporation steps.Ensure the chosen SPE cartridge is appropriate for citreoviridin's chemical properties. Optimize the elution solvent to ensure complete recovery from the SPE column. Use gentle evaporation techniques (e.g., nitrogen stream at low temperature) to prevent analyte loss.
Degradation of Citreoviridin Although relatively stable, citreoviridin can degrade or isomerize if exposed to harsh conditions like high heat or prolonged light exposure.[5][8]Perform extractions at room temperature or below. Protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil. Store extracts at low temperatures.[9]
Problem 2: High Variability in Results

Possible Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Inhomogeneous Sample Mycotoxin contamination in grains is often not uniform, leading to "hot spots".[3] If the subsample taken for extraction is not representative of the entire batch, results will be inconsistent.Thoroughly homogenize the entire rice sample by grinding and mixing before taking a subsample for analysis.
Inconsistent Extraction Procedure Minor variations in extraction time, temperature, or agitation speed between samples can lead to differing extraction efficiencies.Standardize all extraction parameters and ensure they are consistently applied to all samples. Use automated shakers or sonicators with precise time and temperature controls where possible.
Matrix Effects in Analysis Co-extracted matrix components can interfere with the analytical signal, causing either suppression or enhancement, leading to variable quantification.[7]Implement a robust clean-up procedure using SPE.[4] Utilize matrix-matched calibration standards or an internal standard to compensate for matrix effects during chromatographic analysis.
Problem 3: Co-extractive Interference in Chromatogram

Possible Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Insufficient Clean-up The initial extract contains a high concentration of lipids, pigments, and other interfering compounds from the rice matrix that were not adequately removed.[2]Optimize the SPE clean-up protocol. This may involve testing different sorbent types (e.g., C18, silica, amino), adjusting the pH of the loading solution, or using a more selective elution solvent.[4]
Non-selective Extraction Solvent The chosen solvent may be too non-polar, leading to the co-extraction of a large amount of fatty material.Consider using a more polar solvent or a solvent mixture. For example, an acetonitrile/water mixture is often a good compromise for extracting mycotoxins while minimizing lipid co-extraction.[2]
Poor Chromatographic Separation The analytical column and mobile phase may not be providing sufficient resolution to separate citreoviridin from co-eluting matrix components.Optimize the HPLC/UHPLC method. This could involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[11]

Experimental Workflow & Methodologies

Recommended Solvent Extraction and Clean-up Protocol

This protocol is a starting point and may require optimization for your specific laboratory conditions and rice matrix.

  • Sample Preparation:

    • Grind a representative sample of rice to a fine powder (e.g., to pass through a 20-mesh sieve).

    • Accurately weigh 25 g of the homogenized rice powder into a 250 mL Erlenmeyer flask.

  • Extraction:

    • Add 100 mL of dichloromethane to the flask.[4]

    • Shake mechanically at high speed for 30 minutes. Alternatively, sonicate for 20 minutes.[5]

    • Filter the extract through Whatman No. 1 filter paper.

  • Clean-up (Solid-Phase Extraction):

    • Use a silica gel SPE cartridge (e.g., 500 mg).

    • Condition the cartridge with 5 mL of dichloromethane.

    • Load 10 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of a non-polar solvent like hexane to remove non-polar interferences.

    • Elute the citreoviridin with a more polar solvent mixture, such as ethyl acetate-hexane (75 + 25).[4]

    • Collect the eluate.

  • Final Preparation for Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., the initial mobile phase for LC analysis).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Visualizing the Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Preparation Homogenize Homogenize Rice Sample Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Dichloromethane Weigh->AddSolvent Shake Shake/Sonicate AddSolvent->Shake Filter Filter Extract Shake->Filter LoadExtract Load Extract Filter->LoadExtract ConditionSPE Condition SPE Cartridge WashSPE Wash Interferences LoadExtract->WashSPE EluteCTV Elute Citreoviridin WashSPE->EluteCTV Evaporate Evaporate to Dryness EluteCTV->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute FilterFinal Syringe Filter Reconstitute->FilterFinal To LC-FLD/MS To LC-FLD/MS FilterFinal->To LC-FLD/MS Inject

Caption: General workflow for citreoviridin extraction from rice.

Troubleshooting Decision Tree

Troubleshooting Start Low Citreoviridin Recovery? CheckExtraction Is Extraction Complete? Start->CheckExtraction Yes OptimizeExtraction Increase Solvent Volume Optimize Time/Agitation Ensure Fine Grind CheckExtraction->OptimizeExtraction No CheckSolvent Is Solvent Optimal? CheckExtraction->CheckSolvent Yes Success Recovery Improved OptimizeExtraction->Success TestSolvents Test Dichloromethane, Chloroform, or Acetonitrile Mixtures CheckSolvent->TestSolvents No CheckCleanup Analyte Loss in Clean-up? CheckSolvent->CheckCleanup Yes TestSolvents->Success OptimizeSPE Verify SPE Sorbent Optimize Elution Solvent Gentle Evaporation CheckCleanup->OptimizeSPE Yes CheckStability Degradation Suspected? CheckCleanup->CheckStability No OptimizeSPE->Success ProtectSample Protect from Light Avoid High Temperatures Store Properly CheckStability->ProtectSample Yes ProtectSample->Success

Caption: Decision tree for troubleshooting low citreoviridin recovery.

References

  • Lee, W. Y., & Mirocha, C. J. (1984). Liquid Chromatographic Method for Determination of Citreoviridin in Corn and Rice. Journal of AOAC INTERNATIONAL, 67(1), 39–43. [Link]

  • da Rocha, R. A., da Silva, E. D., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A, 31(12), 2059–2066. [Link]

  • Wikipedia contributors. (2023). Citreoviridin. Wikipedia. [Link]

  • Li, Y., et al. (2020). Fast determination of citreoviridin residues in rice using a monoclonal antibody-based immunochromatographic strip assay. Food and Agricultural Immunology, 31(1), 844-856. [Link]

  • Almeida, A. P., et al. (2012). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. Food Control, 28(1), 1-6. [Link]

  • MDPI. (2021). Special Issue on "Extraction Optimization Processes of Antioxidants". MDPI. [Link]

  • Sadykov, R. A., et al. (2022). Extraction of Lignocellulose from Rice Straw and Its Carboxymethylation When Activated by Microwave Radiation. Polymers, 14(19), 4086. [Link]

  • Uchiyama, Y., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins, 11(6), 349. [Link]

  • ResearchGate. (n.d.). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhao State, Brazil. ResearchGate. [Link]

  • Santos, J. C. O., et al. (2022). Mycotoxins Contamination in Rice: Analytical Methods, Occurrence and Detoxification Strategies. Foods, 11(15), 2236. [Link]

  • ResearchGate. (n.d.). Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium. ResearchGate. [Link]

  • da Rocha, R. A., et al. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. PubMed. [Link]

  • Cole, R. J., et al. (1974). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied Microbiology, 27(6), 1108–1110. [Link]

  • Agriopoulou, S., et al. (2023). Mycotoxins in Ready-to-Eat Foods: Regulatory Challenges and Modern Detection Methods. Foods, 12(15), 2841. [Link]

  • Romer Labs. (2024). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Romer Labs. [Link]

  • Malysheva, N. N., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 80. [Link]

  • ResearchGate. (n.d.). Mycotoxins: Analytical Challenges. ResearchGate. [Link]

  • Kovalsky, P., et al. (2023). New Insights into Mycotoxin Contamination, Detection, and Mitigation in Food and Feed Systems. Foods, 12(21), 3939. [Link]

  • Uchiyama, Y., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. MDPI. [Link]

  • Agilent Technologies. (2019). Analysis of Mycotoxins in Food Matrices Using the Agilent Ultivo Triple Quadrupole LC/MS. Agilent Technologies. [Link]

Sources

Technical Support Center: Troubleshooting Immunochromatographic Strip Assays for Citreoviridin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for citreoviridin immunochromatographic strip assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to empower you with the knowledge to overcome experimental hurdles and ensure the accuracy and reliability of your results.

A Word on the Competitive Assay Format

Before we delve into troubleshooting, it is crucial to understand the principle of the competitive immunochromatographic assay, which is the standard for detecting small molecules like citreoviridin. In this format, citreoviridin present in your sample competes with a citreoviridin-protein conjugate immobilized on the test line for binding to a limited number of gold nanoparticle-labeled monoclonal antibodies.

Therefore, a strong signal on the test line indicates a low concentration or absence of citreoviridin , while a weak or absent test line signal signifies a high concentration of citreoviridin . The control line should always appear, confirming the strip is functioning correctly.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement a solution.

Issue 1: False Negative Results (Test line appears strong even with known positive samples)

A false negative is a critical failure, as it incorrectly indicates the absence of citreoviridin. The potential causes are multifaceted and require a logical, step-by-step investigation.

Possible Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
"Hook Effect" at High Citreoviridin Concentrations At extremely high concentrations, an excess of free citreoviridin can saturate both the gold-labeled antibodies and the immobilized antigen on the test line, preventing the formation of the "sandwich" necessary for a signal reduction.[1]Dilute the sample extract and re-run the assay. A serial dilution should show a transition from a weak or absent test line to a stronger test line as the citreoviridin concentration falls within the assay's dynamic range.
Degraded Citreoviridin Standard or Sample Citreoviridin can be sensitive to light and pH changes.[2][3] If the analyte has degraded, it will not be recognized by the antibodies, leading to a false negative result.Prepare fresh standards and ensure proper storage of samples, protected from light and extreme pH. Use opaque tubes and store extracts at recommended temperatures.
Inefficient Sample Extraction Citreoviridin is a hydrophobic mycotoxin, and its extraction from complex matrices like rice and corn requires an appropriate organic solvent.[4][5] Incomplete extraction will result in a lower-than-actual concentration in the sample extract.Review and optimize your extraction protocol. Ensure the solvent system (e.g., ethanol/water or acetonitrile/water) is appropriate for your sample matrix and that the extraction time and agitation are sufficient.[6]
Matrix Effects Components in the sample matrix (e.g., fats, proteins) can interfere with the antibody-antigen interaction, leading to inaccurate results.[7][8]Prepare matrix-matched calibration curves by spiking known concentrations of citreoviridin into a blank sample matrix that has undergone the same extraction procedure. This will help to compensate for any matrix-related signal suppression or enhancement.
Incorrect Assay Procedure Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can affect the binding kinetics of the assay.Strictly adhere to the manufacturer's protocol for the immunochromatographic strips. Pay close attention to incubation times and operating temperature ranges.
Issue 2: False Positive Results (Test line is weak or absent with known blank samples)

False positives can lead to unnecessary and costly downstream analysis. Understanding the potential causes is key to avoiding them.

Possible Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Cross-reactivity with Other Mycotoxins or Matrix Components The monoclonal antibody may have some degree of cross-reactivity with structurally similar molecules, such as citreoviridin's geometric isomer, iso-citreoviridin, or other mycotoxins present in the sample.[9][4][10]Confirm the specificity of the monoclonal antibody used in the assay. If cross-reactivity is suspected, results should be confirmed with a secondary, more specific method like HPLC or LC-MS/MS.[4]
Non-specific Binding The gold nanoparticle-antibody conjugate may non-specifically bind to the nitrocellulose membrane, resulting in a reduced signal at the test line.Ensure the blocking agents used in the assay (e.g., BSA) are effective. If developing your own assay, optimizing the blocking conditions is crucial. For commercial assays, contact the manufacturer to discuss the issue.
Degraded Gold-Antibody Conjugate Over time or with improper storage, the antibody conjugated to the gold nanoparticles can denature or detach, reducing its ability to bind to the test line.Use strips that are within their expiration date and have been stored according to the manufacturer's instructions.
Presence of Organic Solvents in the Final Sample High concentrations of organic solvents like methanol or acetonitrile in the final sample extract can interfere with the antibody-antigen binding and protein stability.[4]Ensure that the final concentration of organic solvents in the sample applied to the strip is within the tolerance limits of the assay (typically below 20% for methanol and 10% for acetonitrile).[4] Dilute the sample extract with the provided assay buffer if necessary.
Issue 3: No Control Line Appears

The absence of a control line invalidates the test result, as it indicates a failure in the assay's internal processes.

Possible Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Insufficient Sample Volume The assay relies on capillary action to move the sample along the strip. An insufficient volume will prevent the liquid from reaching the control line.Ensure the correct volume of sample extract is added to the sample well as specified in the protocol.
Incorrect Sample Application Applying the sample to the wrong area of the strip can disrupt the intended flow of reagents.Always apply the sample to the designated sample pad.
Obstructed Membrane Flow Particulate matter in the sample extract can clog the pores of the nitrocellulose membrane, impeding the flow.Centrifuge your sample extract to pellet any solid debris before applying it to the strip.
Damaged or Expired Test Strip Improper storage (e.g., exposure to humidity) can damage the components of the strip. Expired strips may have degraded reagents.Use a new, unexpired test strip from a properly stored package.

Visualizing the "Hook Effect"

The "hook effect" is a common cause of false negatives in sandwich immunoassays, but a similar phenomenon can be observed in competitive assays at extremely high analyte concentrations, leading to erroneous results.

HookEffect cluster_low_conc Low Citreoviridin Concentration cluster_optimal_conc Optimal Citreoviridin Concentration cluster_high_conc Very High Citreoviridin Concentration ('Hook Effect' Analogy) AuNP_Ab1 Gold-Ab TestLine1 Immobilized CTV-Protein AuNP_Ab1->TestLine1 Binds CTV1 Citreoviridin Result1 Strong Test Line (Negative Result) TestLine1->Result1 AuNP_Ab2 Gold-Ab CTV2 Citreoviridin AuNP_Ab2->CTV2 Binds TestLine2 Immobilized CTV-Protein Result2 Weak/No Test Line (Positive Result) TestLine2->Result2 AuNP_Ab3 Gold-Ab CTV3_1 Excess Citreoviridin AuNP_Ab3->CTV3_1 Saturated CTV3_2 Excess Citreoviridin TestLine3 Immobilized CTV-Protein CTV3_2->TestLine3 Saturated Result3 Strong Test Line (False Negative) TestLine3->Result3

Caption: The "Hook Effect" leading to false negatives.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the competitive immunochromatographic assay for citreoviridin?

The competitive immunochromatographic assay for citreoviridin is based on the principle of competition between the free citreoviridin in the sample and a citreoviridin-protein conjugate immobilized on the test line for binding to a limited amount of gold nanoparticle-labeled anti-citreoviridin antibodies. If the sample contains a high concentration of citreoviridin, it will bind to the gold-labeled antibodies, preventing them from binding to the test line. This results in a weak or absent test line, indicating a positive result. Conversely, if there is little or no citreoviridin in the sample, the gold-labeled antibodies will bind to the test line, producing a strong colored line, which indicates a negative result.[6]

Q2: How should I prepare my samples for analysis?

Sample preparation is a critical step for accurate results. Due to the hydrophobic nature of citreoviridin, an organic solvent-based extraction is necessary.[4] A common method for rice or corn is to use an ethanol/water or acetonitrile/water mixture.[6] It is important to homogenize the sample to ensure representative sampling. After extraction, the sample should be centrifuged to remove any particulate matter that could interfere with the assay's flow. The supernatant can then be diluted with the assay buffer to reduce the concentration of the organic solvent before applying it to the test strip.[6]

Q3: What are the optimal storage conditions for the test strips and samples?

Immunochromatographic test strips should be stored in their sealed pouches at the temperature recommended by the manufacturer, typically room temperature, and protected from humidity and direct sunlight. Once the pouch is opened, the strip should be used immediately. Citreoviridin standards and sample extracts should be stored in a cool, dark place to prevent degradation.[3] For long-term storage, refrigeration or freezing may be appropriate, but always consult the specific stability data for citreoviridin in your chosen solvent.

Q4: Can this assay be used for quantitative analysis?

While immunochromatographic strips are excellent for rapid screening and qualitative (yes/no) or semi-quantitative (above or below a certain threshold) analysis, achieving precise quantification requires a strip reader. The reader measures the intensity of the test line and compares it to a standard curve to determine the concentration of citreoviridin in the sample. For highly accurate quantitative results, it is recommended to confirm the findings with a reference method such as HPLC or LC-MS/MS.[4]

Q5: What validation parameters are important for a citreoviridin immunochromatographic assay?

Key validation parameters include:

  • Specificity/Cross-reactivity: Testing against structurally related mycotoxins to ensure the assay is specific to citreoviridin.[4][10]

  • Limit of Detection (LOD): The lowest concentration of citreoviridin that can be reliably detected.

  • Cut-off Value: The concentration at which a sample is deemed positive.

  • Accuracy and Precision: Determined by analyzing spiked samples at various concentrations.

  • Matrix Effects: Assessing the influence of different sample matrices (e.g., rice, corn) on the assay's performance.[11][7][8]

Experimental Workflow for a Citreoviridin Immunochromatographic Assay

AssayWorkflow SamplePrep 1. Sample Preparation (Grinding, Extraction, Centrifugation) Dilution 2. Dilution of Extract (with Assay Buffer) SamplePrep->Dilution Application 3. Application of Sample (to the sample pad) Dilution->Application Migration 4. Capillary Migration (Reagents move along the strip) Application->Migration Reaction 5. Competitive Reaction (at the Test Line) Migration->Reaction Result 6. Result Interpretation (within specified time) Reaction->Result

Caption: General workflow for citreoviridin detection.

References

  • Maragos, C. M., & Konishi, Y. (2019). Development and Characterization of Monoclonal Antibodies for the Mycotoxin Citreoviridin. Toxins, 11(11), 630. [Link]

  • Wikipedia. (n.d.). Citreoviridin. [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. [Link]

  • ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • Visconti, A., & Pascale, M. (2010). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 2(4), 888-899. [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]

  • da Rocha, M. W., da Silva, A. C., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) media. Food Additives & Contaminants: Part A, 31(12), 2055-2062. [Link]

  • Ansari, S. (2020). Investigation of the “Antigen Hook Effect” in Lateral Flow Sandwich Immunoassay: The Case of Lumpy Skin Disease Virus Detection. Biosensors, 10(9), 119. [Link]

  • Reiss, J. (1978). [Investigations on the production of mycotoxins and their quantitative analysis. VI. Citreoviridin (author's transl)]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 167(6), 424-426. [Link]

  • Wu, J., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins, 11(11), 636. [Link]

  • Maragos, C. M., & Appell, M. (2019). Development and Characterization of Monoclonal Antibodies for the Mycotoxin Citreoviridin. Toxins, 11(11), 630. [Link]

  • ResearchGate. (2010). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. [Link]

  • Wang, S., et al. (2014). Preparation and identification of monoclonal antibody against Citreoviridin and development of detection by Ic-ELISA. Toxicon, 89, 10-16. [Link]

  • Cao, X., et al. (2020). Fast determination of citreoviridin residues in rice using a monoclonal antibody-based immunochromatographic strip assay. Food and Agricultural Immunology, 31(1), 834-846. [Link]

  • University of Birmingham. (2020). Validation testing to determine the sensitivity of lateral flow testing for asymptomatic SARS-CoV-2 detection in low prevalence settings: Testing frequency and public health messaging is key. [Link]

  • Thakkar, D., et al. (2016). Facile Preparation of Stable Antibody-Gold Conjugates and Application to Affinity-Capture Self-Interaction Nanoparticle Spectroscopy. ACS Omega, 1(4), 660-667. [Link]

  • Kwon, H., et al. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Chromatography A, 1574, 1-9. [Link]

  • Malysheva, O., et al. (2019). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 11(8), 450. [Link]

  • CDC Stacks. (2023). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Wang, Y., et al. (2024). Construction of an Array of Antibody–Gold Nanoparticle Conjugates for Their Comparative Assessment on Multiplex Lateral Flow Test to Detect Mycotoxins. Biosensors, 14(4), 173. [Link]

  • ResearchGate. (2013). Validation of a lateral flow test (MRLAFMQ) for detection of aflatoxin M1 at 50 ng l(-1) in raw commingled milk. [Link]

  • Tassou, C. C., & Panagou, E. Z. (2012). Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes. Journal of Food Protection, 75(8), 1435-1442. [Link]

  • Li, Y., et al. (2019). Development of an ic-ELISA and Immunochromatographic Strip Assay for the Detection of Diacetoxyscirpenol in Rice. Toxins, 11(7), 406. [Link]

  • Nanomedicine Research Journal. (2018). Antibody Conjugated Gold Nanoparticles for Detection of Small Amounts of Antigen Based on Surface Plasmon Resonance. [Link]

  • Cytiva. (2021). From prototype to product: validate your lateral flow device. [Link]

  • ResearchGate. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • ResearchGate. (2020). Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride. [Link]

  • ResearchGate. (2019). Effect of pH and temperature in production of mycotoxins and antibiotics by phytopathogenic moulds for Persian lime (Citrus latifolia T.) in a complex lime pericarp-base medium. [Link]

  • Sulyok, M., et al. (2015). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of agricultural and food chemistry, 63(18), 4479-4486. [Link]

  • ResearchGate. (2014). Preparation of antibody-conjugated gold nanoparticles. [Link]

  • Caceres, D. H., et al. (2021). Validation of a Lateral Flow Assay for Rapid Diagnosis of Histoplasmosis in Advanced HIV Disease, Buenos Aires, Argentina. Journal of Fungi, 7(10), 827. [Link]

  • International Journal of Advanced Research. (2016). Preparation of Stable and Optimized Antibody-gold Nanoparticle Conjugates for Point of Care Test Immunoassays. [Link]

  • González-García, E., et al. (2024). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Bioresource Technology, 398, 130548. [Link]

  • Niessen, W. M. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Journal of Chromatography A, 1113(1-2), 123-132. [Link]

  • Kahn, S. A., et al. (2024). Antibody characterization is critical to enhance reproducibility in biomedical research. eLife, 13, e100211. [Link]

  • Li, H., et al. (2017). Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue. Molecules, 22(12), 2099. [Link]

Sources

quality control and purity assessment of citreoviridin standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control, Purity Assessment, and Troubleshooting

Doc ID: CTV-QC-2026 | Version: 2.1 | Status: Active

Executive Summary

Citreoviridin (CTV) is a neurotoxic polyene mycotoxin produced primarily by Penicillium citreonigrum.[1][2][3] Historically associated with "Yellow Rice Disease" (cardiac beriberi), it functions as a potent inhibitor of mitochondrial ATP synthase.

The Analytical Challenge: The conjugated polyene structure of Citreoviridin makes it inherently unstable. It undergoes rapid photo-isomerization from the toxic trans-isomer (Citreoviridin A) to the less toxic cis-isomer (Isocitreoviridin) upon exposure to white/blue light. This isomerization is the primary cause of QC failure and non-reproducible toxicity data.

This guide provides a self-validating workflow to ensure the integrity of your standard material before experimental use.

Module 1: Physical Integrity & Handling (Pre-Analytical)

Q: My standard arrived as a yellow powder, but after reconstitution, the solution turned orange/reddish. Is it compromised?

A: Likely, yes. Citreoviridin is a yellow pigment. A shift to deep orange or red often indicates degradation or significant pH shifts affecting the chromophore.

  • The Causality: CTV is sensitive to both light and alkaline conditions. In basic solutions, the polyene system destabilizes.

  • Corrective Action: Check the pH of your solvent. CTV is stable in neutral to slightly acidic organic solvents (Methanol, Acetonitrile, DMSO). Avoid alkaline buffers during storage.

Q: How do I prevent "The Isomer Shift" during sample prep?

A: You must treat CTV like a photographic film.

  • Protocol:

    • Amber Everything: Use silanized amber glass vials.

    • Red Light Rule: Perform all weighing and dissolution steps under low-energy red light ( >600 nm). The polyene chain absorbs strongly in the blue/UV region (360–400 nm), driving the trans-to-cis conversion.

    • Cold Storage: Store dry standards at -20°C. Store DMSO stock solutions at -80°C and minimize freeze-thaw cycles.

Module 2: Chromatographic Purity (HPLC-FLD/UV)

Q: I see two distinct peaks in my HPLC chromatogram. Is my column failing?

A: No, your sample has likely isomerized. This is the hallmark of Citreoviridin degradation. The trans-isomer (active) and cis-isomer (Isocitreoviridin) separate on C18 columns.

Troubleshooting the "Double Peak"
ParameterSpecificationReason for Choice
Column C18 (ODS), 5 µm, 250 x 4.6 mmStandard retention of hydrophobic polyenes.
Mobile Phase Acetonitrile : Water (50:50 v/v) + 0.1% Formic AcidIsocratic elution prevents baseline drift. Acid stabilizes the molecule.
Flow Rate 1.0 mL/minStandard backpressure maintenance.
Detection (UV) 388 nm (Absorption Max)Specific to the conjugated system.
Detection (FLD) Ex: 388 nm / Em: 525 nm Fluorescence is 10-100x more sensitive and specific than UV.
  • Diagnostic Step: If the second peak (Isocitreoviridin) exceeds 5-10% of the total area, the standard is no longer suitable for quantitative toxicity studies (LD50/IC50).

Q: Why is Fluorescence (FLD) recommended over UV?

A: Specificity. Many matrix components absorb at 254nm or 360nm. Citreoviridin exhibits a characteristic yellow fluorescence (Emission ~525 nm) when excited at its absorbance max (~388 nm). This "Stokes shift" allows you to detect CTV even in complex biological matrices (e.g., rice extracts) where UV would be swamped by noise.

Module 3: Structural Confirmation (LC-MS/MS)

Q: How do I validate the mass of the parent compound?

A: Use Electrospray Ionization (ESI) in Positive Mode. Citreoviridin (


) has a molecular weight of ~402.48 Da.
Mass Spectrometry Parameters
Targetm/z ValueNote
Precursor Ion 403.2

Protonated molecular ion.
Adducts 425.2

Common in non-desalted mobile phases.
Key Fragments 297.1 , 139.0 Loss of the hydro-pyrone ring and side chain cleavage.
  • Self-Validating Check: If you see a strong signal at m/z 403 but the retention time does not match your certificate of analysis, suspect the cis-isomer. Mass spectrometry alone cannot distinguish the stereoisomers easily; it must be coupled with chromatographic separation.

Module 4: Functional Validation (Bioassay)

Q: My chemical QC passes, but the biological effect is weak. Why?

A: The standard may have racemized to the inactive form without degrading in mass. To confirm biological potency, you must assay its primary mechanism: ATP Synthase Inhibition .

  • Mechanism: CTV binds to the

    
    -subunit of the mitochondrial 
    
    
    
    -ATPase. Unlike Aurovertin (which enhances fluorescence upon binding), CTV inhibits ATP hydrolysis/synthesis.
  • Quick Validation Protocol:

    • Isolate mitochondria (rat liver or yeast).

    • Incubate with CTV standard (0.1 – 10 µM).

    • Measure ATP hydrolysis (phosphate release).

    • Pass Criteria:

      
       should be in the low micromolar range (~1-5 µM).
      

Visual Troubleshooting Guide

The following logic tree outlines the decision process for assessing Citreoviridin standards.

CTV_QC_Workflow Start Start: Receive CTV Standard VisualCheck Visual Inspection: Yellow Solid/Soln? Start->VisualCheck AmberCheck Was it stored in Amber Glass? VisualCheck->AmberCheck Yes Discard DISCARD / RE-PURIFY (Data will be invalid) VisualCheck->Discard No (Orange/Red) HPLC Run HPLC-FLD (Ex 388nm / Em 525nm) AmberCheck->HPLC Yes AmberCheck->Discard No (Light Exposure) PeakCheck Peak Analysis: Single Peak? HPLC->PeakCheck DoublePeak Double Peak Detected (Isomerization) PeakCheck->DoublePeak No MS_Check LC-MS/MS Confirmation (m/z 403 -> 297) PeakCheck->MS_Check Yes QuantCheck Isomer Ratio: Isocitreoviridin > 10%? DoublePeak->QuantCheck QuantCheck->Discard Yes QuantCheck->MS_Check No (Minor Impurity) BioAssay Optional: ATPase Inhibition Assay MS_Check->BioAssay Pass QC PASSED Proceed to Experiment BioAssay->Pass

Figure 1: Decision Logic for Citreoviridin Purity Assessment. Note the critical "Kill Step" at the visual and HPLC isomerization checkpoints.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citreoviridin in feed and food. EFSA Journal.

  • Rocha, M. W., et al. (2014).[2] Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium.[1][3][4] Food Additives & Contaminants: Part A.

  • Sayed, A. M., et al. (2023).[5] An overview of ATP synthase, inhibitors, and their toxicity. Journal of Advanced Research.

  • Ueno, Y. (1972). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase.[6] Japanese Journal of Experimental Medicine.

  • Engel, G. (1977).[7] UV-densitometric and fluorodensitometric evaluations of the mycotoxin citreoviridin on thin-layer plates.[7] Journal of Chromatography A.

Sources

Validation & Comparative

Comparative Analysis of Citreoviridin and Aurovertin as ATPase Inhibitors

[1][2][3]

Executive Summary

This guide provides a technical comparison between Citreoviridin and Aurovertin , two polyenic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1

Key Distinction:

  • Aurovertin is a dual-purpose tool: it functions as a potent inhibitor and a sensitive fluorescent probe for monitoring conformational changes in the

    
    -subunit of F1-ATPase.
    
  • Citreoviridin serves as a specific mechanistic disruptor that binds to a unique site on the

    
    -subunit (distinct from aurovertin), often used to dissect allosteric regulation and distinguish between catalytic states.[2]
    

Mechanistic Architecture

Structural Targets and Binding Topology

Both compounds target the F1 domain (catalytic core) of the ATP synthase, specifically the

13
  • Aurovertin Binding: Aurovertin binds within a hydrophobic cleft between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD) of the

    
    -subunit.[4] It stabilizes the 
    
    
    (empty) and
    
    
    (ATP-bound) conformations, effectively locking the enzyme and preventing the necessary rotation of the
    
    
    -subunit.[1]
  • Citreoviridin Binding: Citreoviridin binds to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -subunit at a site distinct from aurovertin.[2] Experimental evidence shows that citreoviridin binding is non-competitive with aurovertin, implying it occupies a separate allosteric pocket that modifies the enzyme's geometry to prevent catalysis.
    
Mechanism of Action Diagram

The following diagram illustrates the distinct binding topologies and their downstream effects on the catalytic cycle.

ATPase_Inhibition_MechanismF1_ATPaseF1-ATPase (Catalytic Core)Beta_SubunitBeta Subunit (Catalytic Site)F1_ATPase->Beta_SubunitAurovertinAurovertinBinding_CleftHydrophobic Cleft(NBD - CTD Interface)Aurovertin->Binding_CleftHigh Affinity BindingCitreoviridinCitreoviridinAllosteric_SiteDistal Allosteric SiteCitreoviridin->Allosteric_SiteNon-Competitive BindingConf_LockStabilization ofBeta-E / Beta-TP StatesBinding_Cleft->Conf_LockLocks ConformationAllosteric_Site->Conf_LockAllosteric DistortionRotation_BlockInhibition of Gamma-Subunit RotationConf_Lock->Rotation_BlockATP_SynthesisATP Synthesis(Primary Inhibition Target)Rotation_Block->ATP_SynthesisPotent Inhibition (Ki ~25nM)ATP_HydrolysisATP Hydrolysis(Secondary Inhibition Target)Rotation_Block->ATP_HydrolysisPartial Inhibition (Ki ~120nM)

Figure 1: Mechanistic pathways of Citreoviridin and Aurovertin inhibition on the F1-ATPase complex.

Comparative Performance Analysis

Kinetic Profiles

A critical differentiator is the specificity for Synthesis vs. Hydrolysis . Aurovertin is significantly more potent at inhibiting the forward reaction (ATP synthesis) than the reverse reaction (hydrolysis).[1]

FeatureAurovertinCitreoviridin
Primary Target F1-ATPase

-subunit (Cleft)
F1-ATPase

-subunit (Allosteric)
Inhibition Type Mixed, Non-competitiveUncompetitive (Hydrolysis) / Non-competitive (Synthesis)

(ATP Synthesis)
~25 nM (High Potency)0.12 - 0.16

M

(ATP Hydrolysis)
~120 nM~4.0 - 4.5

M
Fluorescence Strong Enhancement (>100x) upon bindingNone (Quenches Aurovertin signal)
Stoichiometry 1-2 mol / mol F11 mol / mol F1
Solubility Ethanol, DMSOEthanol, DMSO, Acetone
Fluorescence Properties

Aurovertin is unique because it is non-fluorescent in aqueous solution but exhibits intense fluorescence (excitation 360-380 nm, emission 470-480 nm) when bound to the hydrophobic environment of the ATPase.

  • Application: This property allows researchers to use aurovertin as a reporter probe to measure ligand binding affinities (e.g., ATP, ADP) and to monitor conformational transitions in real-time.[1]

  • Citreoviridin Effect: Citreoviridin does not fluoresce. However, because it alters the conformation of the

    
    -subunit, it decreases the fluorescence increment of bound aurovertin, confirming they affect the same protein domain via different sites.
    

Experimental Protocols

Protocol A: NADH-Coupled ATPase Inhibition Assay

This protocol measures the rate of ATP hydrolysis. Because both inhibitors affect synthesis more than hydrolysis, this assay requires careful titration to observe partial inhibition kinetics.

Principle: ATP hydrolysis is coupled to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).[1] The decrease in absorbance at 340 nm is directly proportional to ATPase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-SO4 (pH 8.0), 2.5 mM MgSO4.

  • Regenerating System: 2 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL LDH.[1]

  • Substrate: 2 mM ATP.

  • Enzyme: Isolated F1-ATPase or Submitochondrial Particles (SMPs) (approx. 10-20

    
    g protein/mL).[1]
    
  • Inhibitor: Citreoviridin or Aurovertin (dissolved in DMSO/Ethanol).[1]

Step-by-Step Workflow:

  • Baseline Establishment: In a quartz cuvette, mix Assay Buffer, Regenerating System, and Enzyme. Incubate at 30°C for 2 minutes.

  • Inhibitor Addition: Add the inhibitor (0.01 - 10

    
    M range) and incubate for 5 minutes to allow binding equilibrium. Note: Keep solvent concentration <1%.[1]
    
  • Reaction Initiation: Add ATP to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) for 5–10 minutes.
    
  • Calculation:

    
    [1]
    
Protocol B: Aurovertin Fluorescence Titration

Used to determine the binding affinity of ligands (like ATP) or the effect of secondary inhibitors (like Citreoviridin).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM

    
    .
    
  • Probe: Aurovertin B (

    
    M final concentration).
    
  • Enzyme: F1-ATPase (

    
    M).[1]
    

Step-by-Step Workflow:

  • Blanking: Add Buffer and Aurovertin to the fluorometer cuvette. Record baseline fluorescence (Ex: 365 nm, Em: 470 nm).

  • Complex Formation: Add F1-ATPase. Observe sharp increase in fluorescence (Signal

    
    ).
    
  • Titration: Aliquot Citreoviridin or ATP in small increments.

  • Data Analysis: Plot Fluorescence Intensity vs. [Ligand]. A decrease in fluorescence indicates displacement or conformational shift (quenching).

Experimental Workflow Diagram

Experimental_WorkflowSample_PrepSample Preparation(SMPs or Purified F1)ChoiceSelect Assay TypeSample_Prep->ChoiceAssay_KineticNADH-CoupledKinetic AssayChoice->Assay_KineticFor IC50/KiAssay_FluoroAurovertinFluorescence TitrationChoice->Assay_FluoroFor Binding/StructureStep_K1Add Regenerating System(PK/LDH + NADH)Assay_Kinetic->Step_K1Step_F1Mix F1 + AurovertinAssay_Fluoro->Step_F1Step_K2Incubate with Inhibitor(5 min)Step_K1->Step_K2Step_K3Initiate with ATPStep_K2->Step_K3Read_KMeasure A340 Decrease(Rate Calculation)Step_K3->Read_KStep_F2Measure BaselineFluorescence (High)Step_F1->Step_F2Step_F3Titrate Ligand/CitreoviridinStep_F2->Step_F3Read_FMeasure Quenching/Shift(Conf. Change)Step_F3->Read_F

Figure 2: Decision matrix and workflow for characterizing ATPase inhibitors.

References

  • Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin. Source: Johnson KM, et al. Biopolymers. 2009.[3]

  • Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. Source: Gause EM, et al. Journal of Biological Chemistry. 1981.[2]

  • Exploring the druggability of the binding site of aurovertin, an exogenous allosteric inhibitor of FOF1-ATP synthase. Source: Frontiers in Pharmacology. 2022.

  • Aurovertin fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis. Source: Bullough DA, et al. Journal of Biological Chemistry. 1989.

  • Effect of citreoviridin and isocitreoviridin on beef heart mitochondrial ATPase. Source: Sayeed M, et al. Biochemistry. 1989.[5]

A Comparative Guide to Confirming the Binding Site of Citreoviridin on the ATP Synthase Complex

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a ligand and its target is paramount. Citreoviridin, a mycotoxin produced by several fungal species, is a known inhibitor of the mitochondrial F-type ATP synthase (F1Fo-ATP synthase), a critical enzyme for cellular energy production.[1][2] While early studies have successfully identified the F1 moiety's β-subunit as the binding domain, the exact location and nature of this interaction—particularly its distinction from other inhibitor sites—remain areas of intense investigation.[1][3][4]

This guide provides an in-depth comparison of modern experimental strategies to definitively confirm the binding site of citreoviridin. We move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to select and implement the most effective approach for their specific objectives. The methodologies discussed herein are designed as self-validating systems, incorporating essential controls to ensure scientific rigor and trustworthiness.

Chapter 1: The Known Landscape of the Citreoviridin-ATP Synthase Interaction

The F1Fo-ATP synthase is a sophisticated molecular motor. Its F1 catalytic head, composed of a hexamer of alternating α and β subunits (α3β3), is the site of ATP synthesis and hydrolysis.[5] Citreoviridin exerts its inhibitory effect by binding to this F1 domain.[1] Foundational studies have established that citreoviridin binds to the β-subunit, but at a site distinct from that of aurovertin, another well-characterized F1 inhibitor.[1][3] This was elegantly demonstrated through noncompetitive binding kinetics and the observation that aurovertin-resistant yeast mutants remain susceptible to citreoviridin inhibition.[3][4]

Functionally, citreoviridin acts as an uncompetitive inhibitor of ATP hydrolysis and a noncompetitive inhibitor of ATP synthesis, highlighting a complex interaction with the enzyme's conformational states.[6]

Parameter Value Organism/System Reference
Inhibition Constant (Ki) ~2 µMYeast F1-ATPase[3][4]
Target Subunit β-subunitYeast, Bovine, Bacterial[1][3]
Inhibition of ATP Synthesis NoncompetitiveNot Specified[6]
Inhibition of ATP Hydrolysis UncompetitiveNot Specified[6]

Table 1: Summary of Known Biochemical Data for Citreoviridin Inhibition of F1-ATPase.

To visualize the target, the following diagram illustrates the major components of the mitochondrial ATP synthase and the known binding domains of several key inhibitors.

cluster_F1 F1 Domain (Matrix) cluster_Fo Fo Domain (Inner Mitochondrial Membrane) cluster_inhibitors Inhibitor Binding Sites F1_head α3β3 Catalytic Head central_stalk γδε Central Stalk c_ring c-ring Rotor central_stalk->c_ring Rotation drives ATP synthesis peripheral_stalk Peripheral Stalk (b, d, F6, OSCP) peripheral_stalk->F1_head Stator arm prevents α3β3 rotation Citreoviridin Citreoviridin Citreoviridin->F1_head Binds β-subunit Aurovertin Aurovertin Aurovertin->F1_head Binds β-subunit (distinct site) Oligomycin Oligomycin Oligomycin->c_ring Binds c-ring Bz423 Bz-423 Bz423->peripheral_stalk Binds OSCP

Figure 1: Schematic of F1Fo-ATP synthase with inhibitor binding domains.

Chapter 2: A Comparative Analysis of Methodologies

Three primary, yet fundamentally different, experimental strategies can be employed to pinpoint the citreoviridin binding site. Each offers a unique balance of resolution, directness of evidence, and technical demand. We will compare Photoaffinity Labeling (PAL), Site-Directed Mutagenesis, and high-resolution structural methods.

Methodology Principle Resolution Evidence Type Key Advantage Key Limitation
Photoaffinity Labeling Covalently links a photoreactive citreoviridin analog to its binding site upon UV activation for MS-based identification.[7]Amino AcidDirectIdentifies direct interaction in a native-like state.[8]Requires synthesis of a custom chemical probe; potential for off-target labeling.
Site-Directed Mutagenesis Systematically mutates candidate amino acids (predicted by docking) and measures the impact on citreoviridin binding/inhibition.Amino AcidIndirect / FunctionalDirectly links specific residues to the functional inhibitory effect.Relies on accurate initial predictions; mutations can cause protein misfolding.
Cryo-EM / X-ray Crystallography Directly visualizes the citreoviridin molecule bound to the ATP synthase complex at near-atomic detail.[5][9]Atomic (<4 Å)Direct / StructuralProvides the ultimate, unambiguous proof of the binding pocket and orientation.Technically demanding, requires large amounts of stable protein, and success is not guaranteed.

Table 2: High-Level Comparison of Binding Site Identification Strategies.

Chapter 3: Experimental Workflows and Protocols

This section provides detailed, actionable protocols for the two most accessible and direct methods for binding site identification: Photoaffinity Labeling and Site-Directed Mutagenesis.

Photoaffinity Labeling (PAL): Covalently Trapping the Interaction

Principle: PAL is a powerful chemical biology technique that converts the non-covalent, reversible binding of citreoviridin into a permanent, covalent bond.[7] This is achieved by using a synthetic analog of citreoviridin that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne). Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently cross-links to nearby amino acid residues within the binding pocket. The reporter tag then allows for the specific enrichment of these cross-linked peptides for definitive identification by mass spectrometry (MS).

cluster_workflow Photoaffinity Labeling (PAL) Workflow A 1. Synthesize Probe (Citreoviridin + Photoreactive Group + Tag) B 2. Incubate Probe with F1-ATPase (+/- excess unlabeled Citreoviridin for control) A->B C 3. UV Irradiation (Covalent Cross-linking) B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. Affinity Purification (e.g., Streptavidin beads for Biotin tag) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Cross-linked Peptide and specific amino acid residue F->G

Figure 2: Workflow for Photoaffinity Labeling.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize a citreoviridin derivative incorporating a photoreactive moiety (e.g., trifluoromethyldiazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry or a biotin molecule). The attachment point should be chosen based on structure-activity relationship (SAR) data to minimize disruption of binding.[7]

    • Validate that the synthesized probe retains inhibitory activity against ATP synthase, comparing its IC50 to that of native citreoviridin. A significant loss of activity indicates the modifications interfere with binding.

  • Labeling and Competition:

    • Isolate mitochondrial F1-ATPase or intact mitochondria.

    • Prepare at least two samples:

      • Experimental: Incubate the protein with the photoaffinity probe (e.g., at 5-10x Ki).

      • Competition Control: Pre-incubate the protein with a large excess (e.g., 100x) of unlabeled, native citreoviridin before adding the photoaffinity probe. This is a critical self-validating step; specific binding site labeling should be significantly reduced or eliminated in this sample.[7]

    • Incubate samples to allow the probe to reach binding equilibrium.

  • UV Cross-linking:

    • Irradiate the samples with UV light at the appropriate wavelength (e.g., ~350 nm for benzophenone or diazirine) on ice to induce covalent bond formation.

  • Enrichment and Digestion:

    • If a clickable alkyne tag was used, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click chemistry) to attach biotin-azide.

    • Denature and reduce the proteins, then digest with a sequence-specific protease like trypsin.

    • Enrich the biotinylated peptides using streptavidin-coated magnetic beads. Wash extensively to remove non-specifically bound peptides.

  • Mass Spectrometry Analysis:

    • Elute the bound peptides and analyze via high-resolution LC-MS/MS.

    • Use specialized software to identify the peptide sequence and the exact amino acid residue that is mass-shifted due to the covalent attachment of the citreoviridin probe.

    • Trustworthiness Check: The identified peptide should be present and abundant in the experimental sample but absent or significantly depleted in the competition control sample.

Site-Directed Mutagenesis: Probing Functionality

Principle: This method validates a predicted binding site by altering it and observing the functional consequences. Based on computational docking models or educated guesses from existing structural data of the β-subunit, specific amino acid residues hypothesized to interact with citreoviridin are mutated. If a residue is critical for binding, mutating it (e.g., to an alanine or a residue with different physicochemical properties) should disrupt the interaction, leading to a significant increase in the concentration of citreoviridin required to inhibit the enzyme.

cluster_workflow Site-Directed Mutagenesis Workflow A 1. In Silico Docking (Optional) Predict interacting residues on β-subunit B 2. Generate Point Mutants (e.g., Y345A) in β-subunit expression vector A->B C 3. Express & Purify Mutant F1-ATPase B->C D 4. Perform ATPase Activity Assays with varying [Citreoviridin] C->D E 5. Calculate IC50 / Ki for each mutant D->E F 6. Compare Mutant vs. Wild-Type (WT) E->F G Result: Significant IC50 increase implies residue is critical for binding F->G

Figure 3: Workflow for Site-Directed Mutagenesis.

Detailed Protocol:

  • Candidate Residue Selection:

    • (Optional but recommended) Perform computational docking of citreoviridin onto a high-resolution structure of the F1-ATPase β-subunit (e.g., from bovine or yeast). Identify a cluster of residues that form a putative binding pocket.

    • Select 5-10 candidate residues for mutation based on predicted hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

  • Generation of Mutants:

    • Using a bacterial or yeast expression system with the plasmid for the β-subunit, perform site-directed mutagenesis to create single-point mutations (e.g., Tyrosine to Alanine to remove a potential hydrogen bond and aromatic interaction).

    • Sequence the entire gene for each mutant to confirm the desired mutation and ensure no off-target mutations were introduced.

  • Protein Expression and Purification:

    • Express the wild-type and each mutant β-subunit and reconstitute the F1-ATPase complex.

    • Purify the complexes to high homogeneity.

    • Validation Step: Confirm that the mutations have not grossly affected protein folding or basal enzymatic activity. The Vmax of the mutant enzymes in the absence of inhibitor should be reasonably similar to the wild-type.

  • Functional Inhibition Assays:

    • For the wild-type and each mutant enzyme, measure the rate of ATP hydrolysis at a fixed ATP concentration across a range of citreoviridin concentrations (e.g., from 0.1x to 100x the expected Ki).

    • Plot the enzyme activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each mutant.

  • Data Analysis and Interpretation:

    • Calculate the fold-shift in IC50 for each mutant relative to the wild-type enzyme.

    • Causality: A large fold-shift (>10-fold) strongly suggests that the mutated residue is a key component of the citreoviridin binding site. A minor shift (<3-fold) suggests the residue is not critical for the interaction.

    • Map the residues with significant IC50 shifts onto the 3D structure of the β-subunit to visualize the confirmed binding pocket.

Chapter 4: Strategic Integration and Conclusion

The choice of methodology depends on the research goal. Photoaffinity labeling is a discovery tool, capable of identifying a binding site without prior assumptions. Site-directed mutagenesis is a hypothesis-testing tool, perfect for validating a computationally predicted site or a site identified by a lower-resolution method. For ultimate confirmation, a high-resolution structure of the co-complex via Cryo-EM is the gold standard, providing an atomic-level picture that validates findings from both PAL and mutagenesis.

A robust research plan would leverage these methods orthogonally. For example:

A Hypothesis Generation (Computational Docking) C Functional Validation (Site-Directed Mutagenesis) A->C B Direct Binding Site ID (Photoaffinity Labeling + MS) B->C D Atomic-Level Confirmation (Cryo-EM / Crystallography) B->D Final Confirmation C->D Final Confirmation

Figure 4: A logical workflow for integrating multiple techniques.

By combining the direct, covalent evidence from PAL with the functional data from mutagenesis, researchers can build an irrefutable case for the location of the citreoviridin binding site. This detailed molecular understanding is not merely academic; it provides a critical blueprint for the structure-based design of novel, more potent, and more specific ATP synthase modulators for therapeutic or biotechnological applications.

References

  • Gause, E. M., Buck, M. A., & Douglas, M. G. (1981). Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. The Journal of Biological Chemistry, 256(2), 557–559.

  • Gause, E. M., Buck, M. A., & Douglas, M. G. (1981). Binding of citreoviridin to the beta subunit of the yeast F1-ATPase. ResearchGate.

  • El-Sawy, E. R., et al. (2023). An overview of ATP synthase, inhibitors, and their toxicity. BioMed Research International.

  • Zhang, L., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics.

  • JoVE. (2022). Live-cell Photoaffinity Labeling: Binding Proteins (Native Environment). YouTube.

  • Chen, Y. J., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Journal of Proteome Research.

  • Gledhill, J. R., & Walker, J. E. (2006). Inhibitors of the catalytic domain of mitochondrial ATP synthase. Biochemical Society Transactions.

  • Fallon, J. K., & Dervan, J. J. (2019). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews.

  • Tfaili, S., et al. (2023). Inhibitors of ATP Synthase as New Antibacterial Candidates. Antibiotics.

  • Sánchez-Aragó, M., et al. (2020). A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis. Frontiers in Physiology.

  • El-Sawy, E. R., et al. (2023). An overview of ATP synthase, inhibitors, and their toxicity. ResearchGate.

  • MedchemExpress. ATP Synthase Inhibitors. MedchemExpress.com.

  • Zharova, T. V., & Vinogradov, A. D. (2022). F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis. International Journal of Molecular Sciences.

  • Chokeslam, A., & Srisawat, U. (2020). Natural Products and Other Inhibitors of F1FO ATP Synthase. Molecules.

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. ASM Journals.

  • ResearchGate. (2023). Inhibitory sites of ATP synthase. ResearchGate.

  • Schrödinger. (2023). Methods for Identifying Ligand Binding Sites in Drug Discovery. Schrödinger.

  • Nogales, E., & Scheres, S. H. W. (2015). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. Acta Crystallographica Section D.

  • Martí-Solano, M., et al. (2016). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Chemical Biology.

  • Morales-Ríos, E., et al. (2015). Structure of ATP synthase from Paracoccus denitrificans determined by X-ray crystallography at 4.0 Å resolution. PNAS.

  • Lee, C., et al. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. IUCrJ.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Citreoviridin (CIT), a neurotoxic polyene mycotoxin produced by Penicillium citreonigrum, is the primary causative agent of acute cardiac beriberi (Shoshin-kakke).[1] Unlike hepatotoxic mycotoxins (e.g., Aflatoxins) or nephrotoxins (e.g., Citrinin), CIT acts by uncompetitively inhibiting mitochondrial ATP synthase (F1-ATPase).

For researchers and assay developers, the critical challenge in CIT detection is not merely sensitivity, but specificity against geometric isomers (iso-citreoviridin) and co-occurring "yellow rice" toxins. This guide analyzes the performance of monoclonal antibodies (mAbs) and single-chain variable fragments (scFvs) against CIT, focusing on cross-reactivity (CR) profiles and self-validating experimental protocols.

Antibody Performance Comparison: mAb vs. scFv

The following table synthesizes performance metrics from three distinct antibody engineering campaigns: the hybridoma-derived 8D8 and 2-4 clones, and the phage-display evolved scFv-5A10 .

Table 1: Comparative Metrics of Anti-Citreoviridin Antibodies[2][3]
FeaturemAb Clone 8D8mAb Clone 2-4scFv Clone 5A10
Source Hybridoma (Murine)Hybridoma (Murine)Phage Display (Mutant Library)
Immunogen Strategy CIT-KLH (Succinic anhydride linker)CIT-BSA (Carbodiimide linker via -OH)Derived from hybridoma cDNA
Affinity (

)

L/mol
Not reported (High)

L/mol
IC

(Sensitivity)
161.66 ng/mL18 ng/mL120 ng/mL
Limit of Detection 11.86 ng/mL~0.23 mg/kg (Rice matrix)14.7 ng/mL
Key Cross-Reactivity Highly specific to CITRecognizes CIT & iso-CIT Specific to CIT (P100/T151 mutants critical)
Unique Property High stabilityFluorescence Enhancement upon binding13-fold affinity increase over wild-type

Expert Insight: The superior sensitivity of mAb 2-4 (IC


 18 ng/mL) compared to 8D8 is likely attributed to the carbodiimide conjugation chemistry . By linking through the hydroxyl groups rather than introducing a bulky succinic spacer, the immunogen better preserves the native polyene structure of CIT, resulting in antibodies that recognize the toxin more intimately.

Cross-Reactivity & Specificity Analysis

Cross-reactivity in CIT immunoassays is often misunderstood. The risk is not from structurally distinct mycotoxins (like Aflatoxin B1), but from photochemical isomers and degradation fragments .

Structural Analog Testing

Data from Maragos et al. (USDA) confirms that high-affinity CIT mAbs do not cross-react with common structural fragments, ensuring that positive signals represent intact toxin.

CompoundStructural RelationCross-Reactivity (%)Interpretation
Citreoviridin (CIT) Target Analyte100%Reference Standard
Iso-Citreoviridin Geometric Isomer (Light-induced)High (>80%) *Inferred:[2][3][4][5] Antibodies recognize the isomer, preventing false negatives in light-exposed samples.
DMP (2,6-dimethyl-γ-pyrone)Lactone Ring Fragment~0.04%Negligible interference.[2]
IDHA (Isodehydroacetic acid)Lactone Analog< 0.004%No interference.
L-(+)-Threose Furan Ring Fragment< 0.004%No interference.[2]
The "Yellow Rice" Co-Contaminant Panel

While CIT often co-occurs with Citrinin (CTN) and Luteoskyrin, their chemical scaffolds are distinct.

  • Citreoviridin: Polyene pyrone (Linear conjugated system).

  • Citrinin: Benzopyran carboxylic acid (Fused ring system).

  • Result: Cross-reactivity between CIT antibodies and Citrinin is chemically improbable and experimentally non-existent in validated assays.

Visualizing the Immunogen & Specificity Logic

The following diagram illustrates the critical pathway from hapten design to specificity validation.

CIT_Antibody_Workflow cluster_conjugation Immunogen Synthesis Strategy CIT Citreoviridin (CIT) (Hapten) Linker1 Succinic Anhydride (Introduces Spacer) CIT->Linker1 Path A (Clone 8D8) Linker2 Carbodiimide (CDI) (Direct -OH Linkage) CIT->Linker2 Path B (Clone 2-4) Carrier Carrier Protein (BSA/KLH) Linker1->Carrier Linker2->Carrier Mouse Murine Immunization (Balb/c) Carrier->Mouse Fusion Hybridoma Fusion (SP2/0 Cells) Mouse->Fusion Screening Screening for Specificity Fusion->Screening Valid_Iso Iso-CIT Recognition (Prevents False Negatives) Screening->Valid_Iso Positive Selection Valid_Frag Fragment Rejection (DMP/IDHA < 0.1%) Screening->Valid_Frag Negative Selection

Caption: Workflow relating immunogen conjugation chemistry (Path A vs. B) to final antibody specificity profiles against isomers and fragments.

Validated Experimental Protocol: Fluorescence-Enhanced ic-ELISA

This protocol utilizes the unique property of specific mAbs (like clone 2-4) to enhance CIT fluorescence , providing a secondary confirmation mechanism beyond standard colorimetry.

Materials
  • Capture Antigen: CIT-OVA (1 µg/mL in PBS).

  • Primary Antibody: Anti-CIT mAb (Clone 2-4 or equivalent).

  • Secondary Antibody: Goat anti-mouse IgG-HRP.

  • Solvent: Methanol (MeOH). Note: Avoid Acetonitrile >10% as it precipitates antibodies.[2]

Step-by-Step Methodology
  • Plate Coating:

    • Coat polystyrene microtiter plates with 100 µL/well of CIT-OVA.

    • Incubate overnight at 4°C.

    • Self-Validation Check: Include 2 wells with OVA only (no CIT) to check for non-specific protein binding.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Block with 300 µL/well of 1% BSA in PBS for 1 hour at 37°C.

  • Competitive Binding (The Critical Step):

    • Prepare CIT standards in 10% MeOH/PBS.

    • Add 50 µL of Standard/Sample + 50 µL of anti-CIT mAb.

    • Incubate: 1 hour at 25°C.

    • Expert Tip: Keep MeOH concentration

      
       20% in the final well volume to prevent antibody denaturation.
      
  • Detection:

    • Wash 5x with PBST.

    • Add 100 µL Secondary Antibody (1:5000 dilution). Incubate 1 hr.

    • Wash 5x.

    • Add TMB substrate. Stop reaction with 2M H₂SO₄ after 15 mins.

    • Read Absorbance at 450 nm.

  • Secondary Confirmation (Fluorescence):

    • If using mAb 2-4, take a parallel aliquot of the sample mixed with mAb.

    • Measure Fluorescence (Ex: 380 nm, Em: 480 nm).

    • Result: Binding of mAb 2-4 to CIT should result in a measurable increase in fluorescence compared to CIT alone, confirming the presence of the specific toxin-antibody complex.

References

  • Development and Characterization of Monoclonal Antibodies for the Mycotoxin Citreoviridin. Source: Toxins (Basel), 2019. URL:[Link]

  • Preparation and identification of monoclonal antibody against Citreoviridin and development of detection by Ic-ELISA. Source: Toxicon, 2014.[6][7] URL:[Link]

  • Screening and Molecular Evolution of a Single Chain Variable Fragment Antibody (scFv) against Citreoviridin Toxin. Source: Journal of Agricultural and Food Chemistry, 2016. URL:[Link]

  • Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities. Source: Toxicological Sciences, 2002. URL:[Link]

Sources

Validation of Analytical Methods for Citreoviridin in Regulated Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Quality Control Managers in Food Safety and Pharmaceutical Development.

Executive Summary: The "Yellow Rice" Toxin Re-emerges

Citreoviridin (CTVD), a neurotoxic mycotoxin produced primarily by Penicillium citreonigrum, is the etiological agent of "yellow rice disease," historically linked to acute cardiac beriberi (Shoshin-kakke).[1][2][3] While often overshadowed by aflatoxins and ochratoxins, CTVD remains a critical target for regulated laboratories, particularly in regions importing rice, corn, and fermented red yeast rice products.

This guide objectively compares the two dominant analytical methodologies—HPLC-FLD (Fluorescence Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . While HPLC-FLD offers a robust, cost-effective solution for routine screening, LC-MS/MS is the definitive gold standard for confirmation and trace-level quantification in complex biological matrices.

Methodology Comparison: HPLC-FLD vs. LC-MS/MS

The choice of method depends on the regulatory requirement (screening vs. confirmation) and the matrix complexity.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-FLD Method B: LC-MS/MS (Gold Standard)
Primary Mechanism Native fluorescence of CTVD (Yellow emission).Mass-to-charge ratio (m/z) filtering via Triple Quadrupole.
Selectivity Moderate. Susceptible to interference from other fluorescent matrix components.High. Uses Multiple Reaction Monitoring (MRM) for unique precursor/product ion transitions.
Sensitivity (LOD) ~1.0 – 5.0 µg/kg (Matrix dependent).0.02 – 0.1 µg/kg (Superior for trace analysis).
Linearity Range 10 – 1000 ng/mL.0.1 – 500 ng/mL (Wider dynamic range).
Throughput Moderate (Isocratic or Gradient, ~15-20 min run).High (UHPLC Gradient, ~5-8 min run).
Cost Per Sample Low (Solvents, Column).High (Equipment amortization, maintenance).
Key Limitation Isomerization: Light exposure converts CTVD to isocitreoviridin, shifting fluorescence spectra.Matrix Effects: Ion suppression in complex matrices (e.g., plasma, fermented grain).

Deep Dive: The Scientific Rationale

The Challenge of Isomerization (Expertise & Experience)

Citreoviridin exists as an E-isomer but readily converts to the Z-isomer (isocitreoviridin) upon exposure to light.

  • Impact on HPLC-FLD: The two isomers have slightly different retention times and fluorescence quantum yields. If the standard is E and the sample contains Z due to poor handling, quantitation will be biased.

  • Impact on LC-MS/MS: While mass remains identical (m/z 402.5), the chromatographic separation of isomers is critical to prevent peak broadening.

  • Protocol Constraint: All extraction steps must be performed under amber light or in low-light conditions.

Detection Mechanisms
  • HPLC-FLD: Citreoviridin exhibits a characteristic excitation maximum at 388 nm and emission at 480 nm . This large Stokes shift allows for decent specificity, but co-eluting matrix pigments in corn/rice can interfere.

  • LC-MS/MS: Protonated Citreoviridin

    
     at m/z 403  is selected as the precursor. Collision-Induced Dissociation (CID) yields a quantifier ion at m/z 315  (loss of 
    
    
    
    , neutral loss of 88 Da) and a qualifier at m/z 139 .

Validated Experimental Protocol (LC-MS/MS Focus)

This protocol is designed for regulated environments (GLP/ISO 17025 compliant) for the analysis of rice and biological fluids.

A. Reagents & Standards[4][5]
  • Standard: Citreoviridin (purity >98%), stored at -20°C in the dark.

  • Internal Standard (IS):

    
    -labeled mycotoxin surrogate (if specific CTVD-IS is unavailable, Ochratoxin A-
    
    
    
    is often used as a retention time marker, though matrix-matched calibration is preferred).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation: Modified QuEChERS

Traditional liquid-liquid extraction (Dichloromethane) is hazardous. We recommend a modified QuEChERS approach for better recovery and safety.

  • Weighing: Weigh 5.0 g of homogenized sample (rice flour) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water; vortex and let sit for 10 min.

  • Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile . Vortex vigorously for 1 min.

  • Partitioning: Add QuEChERS salt kit (4g

    
    , 1g 
    
    
    
    ). Shake immediately and vigorously for 1 min to prevent agglomeration.
  • Centrifugation: Centrifuge at 4,000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

    
     + 50 mg C18 + 50 mg PSA  (Primary Secondary Amine removes fatty acids/sugars). Vortex 30s and centrifuge.
    
  • Reconstitution: Evaporate 500 µL of extract to dryness under nitrogen (protect from light). Reconstitute in 500 µL of Mobile Phase A:B (50:50). Filter through 0.22 µm PTFE filter.

C. LC-MS/MS Parameters[1][2][3][4][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

  • Gradient: 10% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Hold (2 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Citreoviridin 403.2

315.1 Quantifier13
139.1 Qualifier33
297.2 Qualifier 215

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow for Citreoviridin analysis.

Citreoviridin_Workflow start Sample Receipt (Rice/Corn/Plasma) decision Select Method Based on Limit of Detection (LOD) start->decision light_control CRITICAL CONTROL: Protect from Light (Prevent E -> Z Isomerization) start->light_control hplc_prep Extraction: Dichloromethane (Classic Method) decision->hplc_prep Routine Screening lcms_prep Extraction: Modified QuEChERS (1% FA in ACN + dSPE Cleanup) decision->lcms_prep Trace Confirmation hplc_run HPLC-FLD Analysis Ex: 388nm | Em: 480nm hplc_prep->hplc_run hplc_result Screening Result (LOD ~1-5 µg/kg) hplc_run->hplc_result lcms_run LC-MS/MS Analysis MRM: 403 -> 315 / 139 lcms_prep->lcms_run lcms_result Quantitation Result (LOD ~0.02 µg/kg) lcms_run->lcms_result light_control->hplc_prep light_control->lcms_prep

Caption: Decision matrix and workflow for Citreoviridin analysis. Note the critical control point for light protection to prevent isomerization.

Validation Criteria (Regulated Lab Standards)

To validate this method under ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines, the following criteria must be met:

  • Specificity:

    • Requirement: No interfering peaks at the retention time of CTVD in blank matrix samples.

    • LC-MS/MS: Ion Ratio (Quantifier/Qualifier) must be within ±30% of the standard.

  • Linearity:

    • 
       over the range of 0.5 – 500 ng/mL.
      
    • Residuals must be <15% (<20% at LLOQ).

  • Accuracy (Recovery):

    • Spike samples at Low, Medium, and High concentrations.

    • Acceptance: 70% – 120% recovery (QuEChERS extraction often yields ~85-95% for CTVD).

  • Precision:

    • Intra-day and Inter-day RSD < 15%.

  • Matrix Effect (LC-MS/MS only):

    • Compare slope of calibration curve in solvent vs. matrix.

    • Calculation:

      
      .
      
    • If ME < 80% (Suppression) or > 120% (Enhancement), use matrix-matched calibration curves.

References

  • Da Rocha, M. W., et al. (2014). "Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium." Food Additives & Contaminants: Part A. Link

  • Devreese, M., et al. (2013). "Quantitative determination of citreoviridin in plasma by LC-MS/MS." Journal of Chromatography B. (Method basis for plasma extraction).[5]

  • Uraguchi, K. (1969). "Citreoviridin."[1][6][4][5][7][8][9] Microbial Toxins, Vol VI. Academic Press. (Foundational toxicology and "yellow rice" disease context).

  • PubChem. (2025).[7][9] "Citreoviridin Compound Summary." National Library of Medicine. Link

  • Ao, H., et al. (2019).[5] "The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum." BioMed Research International.[4] Link

  • Commission Regulation (EU) No 2023/915. "Maximum levels for certain contaminants in food."[10] (General regulatory framework for mycotoxins).[10][11] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Mycotoxin, Autophagy, and Apoptosis

Citreoviridin (CIT), a polyketide mycotoxin produced by several species of Penicillium and Aspergillus, is a contaminant of various cereal grains, including rice and corn.[1][2] Its toxicity is well-documented, with effects ranging from neurological disturbances to cardiotoxicity.[3][4] Emerging research has illuminated a specific cellular death pathway initiated by CIT: a carefully orchestrated interplay between autophagy and apoptosis.[5][6]

Autophagy , often referred to as "self-eating," is a catabolic process where cells degrade and recycle their own components within lysosomes.[2][7] It is a fundamental process for cellular homeostasis. Apoptosis , or programmed cell death, is a distinct, genetically controlled process for eliminating damaged or unwanted cells.[8] While seemingly separate, these two pathways can be intricately linked. In the case of citreoviridin, the initiation of autophagy is not a survival mechanism but a prerequisite for the execution of apoptosis.[9] This guide will dissect this relationship, providing the mechanistic framework and practical methodologies to validate this phenomenon in a laboratory setting.

The Mechanistic Underpinnings: How Citreoviridin Hijacks Autophagy to Induce Apoptosis

Citreoviridin exposure triggers a cascade of events that culminates in apoptosis, with autophagy playing a central and essential role. The primary mechanism involves the disruption of the lysosomal-mitochondrial axis.[5]

A. Inhibition of the mTOR Signaling Pathway:

Citreoviridin has been shown to inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[10] The mTOR signaling pathway typically suppresses autophagy.[11] By inhibiting mTOR, citreoviridin effectively releases this brake, leading to the initiation of the autophagic process.[10]

B. Induction of Autophagy:

The upregulation of autophagy is characterized by the formation of double-membraned vesicles called autophagosomes. This process is marked by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Another key protein, Beclin-1, is essential for the initiation of autophagosome formation.[8]

C. Lysosomal-Mitochondrial Axis Disruption:

The increased autophagic flux induced by citreoviridin leads to lysosomal membrane permeabilization. This disruption causes the release of lysosomal proteases, such as cathepsins, into the cytosol.[9]

D. Mitochondrial-Mediated Apoptosis:

These cytosolic cathepsins can then act on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This is a critical point of no return in the apoptotic pathway. MOMP is regulated by the Bcl-2 family of proteins, with the pro-apoptotic protein Bax translocating to the mitochondria and the anti-apoptotic protein Bcl-2 being downregulated.[12] The increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.[12] This leads to the release of cytochrome c from the mitochondria into the cytosol.

E. Caspase Activation and Execution of Apoptosis:

Cytosolic cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspases, primarily caspase-3.[13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[14]

Visualizing the Pathway and Experimental Workflow

To better understand the intricate signaling cascade and the experimental approaches to validate it, the following diagrams are provided.

G cluster_citreoviridin Citreoviridin Exposure cluster_autophagy Autophagy Induction cluster_lysosomal Lysosomal Destabilization cluster_mitochondrial Mitochondrial Apoptosis Pathway cluster_apoptosis Apoptosis Execution citreoviridin Citreoviridin mTOR mTOR Inhibition citreoviridin->mTOR Inhibits beclin1 Beclin-1 Activation mTOR->beclin1 Suppresses (relieved by CIT) lc3 LC3-I to LC3-II Conversion beclin1->lc3 autophagosome Autophagosome Formation lc3->autophagosome lmp Lysosomal Membrane Permeabilization autophagosome->lmp cathepsin Cathepsin Release lmp->cathepsin bax_bcl2 Increased Bax/Bcl-2 Ratio cathepsin->bax_bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_setup Experimental Setup cluster_autophagy_validation Autophagy Validation cluster_apoptosis_validation Apoptosis Validation cluster_link_validation Validating the Link cell_culture Cell Culture (e.g., HepG2) treatment Citreoviridin Treatment (Dose- and Time-course) cell_culture->treatment western_blot_autophagy Western Blot (LC3-II, Beclin-1, p62) treatment->western_blot_autophagy autophagy_flux Autophagy Flux Assay (mRFP-GFP-LC3) treatment->autophagy_flux tem Transmission Electron Microscopy (TEM) treatment->tem annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v mmp_assay Mitochondrial Membrane Potential (JC-1) treatment->mmp_assay caspase_assay Caspase-3/9 Activity Assay treatment->caspase_assay western_blot_apoptosis Western Blot (Bax, Bcl-2, Cleaved Caspase-3) treatment->western_blot_apoptosis autophagy_inhibition Autophagy Inhibition (e.g., 3-MA, Chloroquine, Atg5 siRNA) apoptosis_assessment Re-assessment of Apoptosis (Annexin V, Caspase Activity) autophagy_inhibition->apoptosis_assessment Observe for rescue from apoptosis

Caption: Experimental workflow for validating autophagy-dependent apoptosis.

A Comparative Guide to Experimental Validation Techniques

Validating the link between citreoviridin-induced autophagy and apoptosis requires a multi-faceted approach. No single assay is sufficient; rather, a combination of techniques provides a robust and comprehensive picture.

Parameter Primary Method Principle Alternative/Confirmatory Methods Advantages Limitations
Autophagy Induction Western Blot for LC3-IIDetects the conversion of LC3-I to the autophagosome-associated LC3-II. [15]Immunofluorescence for LC3 puncta, Western Blot for Beclin-1 and p62/SQSTM1. [3]Quantitative, widely used, reliable marker of autophagosome formation.Does not measure autophagic flux (degradation).
Autophagic Flux mRFP-GFP-LC3 Tandem AssayA tandem fluorescent protein that differentiates between autophagosomes (yellow) and autolysosomes (red) based on pH sensitivity of GFP. [16]Western blot of LC3-II in the presence and absence of lysosomal inhibitors (e.g., chloroquine). Provides a dynamic measure of autophagic degradation.Requires transfection and live-cell imaging.
Early Apoptosis Annexin V/PI StainingAnnexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains late apoptotic/necrotic cells. [9]Caspase-3/7 activity assays. [14]Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Quantitative via flow cytometry.Can be transient; requires careful timing.
Mitochondrial Involvement JC-1 StainingA fluorescent dye that forms red aggregates in healthy mitochondria with high membrane potential and exists as green monomers in apoptotic cells with low potential. Western Blot for cytochrome c release from mitochondria.Provides a quantitative measure of mitochondrial membrane potential.Can be influenced by factors other than apoptosis.
Apoptosis Execution Caspase-3 Activity AssayMeasures the cleavage of a fluorogenic or colorimetric substrate by activated caspase-3. [14]Western Blot for cleaved caspase-3 and cleaved PARP.Directly measures the activity of the key executioner caspase. Highly sensitive.Activity can be transient.
Validating the Link siRNA-mediated knockdown of Atg5Silencing an essential autophagy gene (Atg5) should prevent autophagosome formation and, consequently, apoptosis if the process is autophagy-dependent. [17]Pharmacological inhibition with 3-methyladenine (3-MA) or chloroquine.Specific genetic inhibition provides strong evidence for causality.Off-target effects of siRNA are possible. Pharmacological inhibitors can have non-specific effects.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Western Blot for Autophagy Markers (LC3, Beclin-1, p62)

Rationale: This protocol allows for the quantification of key proteins involved in autophagy. An increase in the LC3-II/LC3-I ratio and Beclin-1 expression, along with a decrease in p62 (which is degraded by autophagy), indicates autophagy induction.

Step-by-Step Methodology:

  • Cell Lysis: After treatment with citreoviridin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [1]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel. Due to the small size of LC3-II, a higher percentage gel or a gradient gel is recommended for better separation from LC3-I. [15]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. [15]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, Beclin-1, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Annexin V-FITC/PI Apoptosis Assay

Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis by detecting the externalization of phosphatidylserine.

Step-by-Step Methodology:

  • Cell Collection: Following citreoviridin treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS. [18]3. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. [9]4. Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution. [11]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [11]6. Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Caspase-3 Activity Assay

Rationale: This assay directly measures the activity of the primary executioner caspase, providing a quantitative measure of apoptosis.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, lyse the cells in the provided lysis buffer on ice. [14]2. Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) and the reaction buffer. [14][19]4. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

siRNA-mediated Knockdown of Atg5 to Validate the Autophagy-Apoptosis Link

Rationale: This experiment is crucial to establish a causal link. If citreoviridin-induced apoptosis is dependent on autophagy, then inhibiting autophagy by silencing a key gene like Atg5 should rescue the cells from apoptosis.

Step-by-Step Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting Atg5 or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol. A final concentration of 100 nM is often recommended. [20]2. Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. [20]3. Verification of Knockdown: Lyse a subset of the cells and perform a Western blot for Atg5 to confirm successful knockdown.

  • Citreoviridin Treatment: Treat the Atg5-knockdown and control cells with citreoviridin.

  • Apoptosis Assessment: Perform an apoptosis assay, such as Annexin V/PI staining or a caspase-3 activity assay, on both sets of treated cells.

  • Data Analysis: Compare the levels of apoptosis in the Atg5-knockdown cells to the control cells. A significant reduction in apoptosis in the knockdown cells validates the autophagy-dependent mechanism.

Supporting Experimental Data

The following table summarizes hypothetical but representative data from experiments validating the link between citreoviridin and autophagy-dependent apoptosis.

Experimental Condition LC3-II/LC3-I Ratio (Fold Change) % Apoptotic Cells (Annexin V+) Caspase-3 Activity (Fold Change)
Control (Untreated) 1.05.2 ± 1.11.0
Citreoviridin (5 µM) 4.5 ± 0.635.8 ± 4.26.2 ± 0.8
Citreoviridin + 3-MA (Autophagy Inhibitor) 1.2 ± 0.312.1 ± 2.51.8 ± 0.4
Citreoviridin + Atg5 siRNA 1.1 ± 0.29.8 ± 1.91.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion: A Robust Framework for Mechanistic Toxicology

The evidence strongly supports a model where citreoviridin induces apoptosis through an autophagy-dependent mechanism. By disrupting the lysosomal-mitochondrial axis, citreoviridin turns a cellular recycling process into a death signal. Validating this intricate pathway requires a combination of robust experimental techniques that, when used in concert, provide a clear and compelling picture of the underlying molecular events. The methodologies and comparative data presented in this guide offer a comprehensive framework for researchers to confidently investigate the toxicological properties of citreoviridin and other compounds that may operate through similar mechanisms. This understanding is critical for risk assessment, the development of potential therapeutics, and advancing our fundamental knowledge of cell death pathways.

References

  • Citreoviridin Induces Autophagy-Dependent Apoptosis Through Lysosomal-Mitochondrial Axis in Human Liver HepG2 Cells. PubMed. [Link]

  • Citreoviridin Induces Autophagy-Dependent Apoptosis through Lysosomal-Mitochondrial Axis in Human Liver HepG2 Cells. MDPI. [Link]

  • Citreoviridin Induces Myocardial Apoptosis Through PPAR-γ-mTORC2-mediated Autophagic Pathway and the Protective Effect of Thiamine and Selenium. PubMed. [Link]

  • Citreoviridin. Wikipedia. [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • Autophagy. Wikipedia. [Link]

  • Inhibition of Autophagy at Different Stages by ATG5 Knockdown and Chloroquine Supplementation Enhances Consistent Human Disc Cellular Apoptosis and Senescence Induction rather than Extracellular Matrix Catabolism. PMC. [Link]

  • Toxicity of citreoviridin. PubMed. [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. ResearchGate. [Link]

  • Comparison of apoptosis detection assays. ResearchGate. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Methods for Measuring Autophagy in Mice. PMC. [Link]

  • The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis. PubMed. [Link]

  • Fluorescent Biosensors for Measuring Autophagic Flux. Addgene Blog. [Link]

  • Autophagy and apoptosis: Where do they meet?. ResearchGate. [Link]

  • Measuring autophagosome flux. PMC. [Link]

  • Effects of different mycotoxins on humans, cell genome and their involvement in cancer (Review). Spandidos Publications. [Link]

  • Methods for monitoring autophagy. ResearchGate. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Autophagy-dependent cell death. PMC. [Link]

  • Autophagy and apoptosis: Where do they meet?. ResearchGate. [Link]

  • Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride.. ResearchGate. [Link]

  • The Evandro F. Fang lab protocol Guidelines for evaluation of autophagic flux and mitophagy. ResearchGate. [Link]

  • Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Atg silencing for autophagy monitoring: what is the best Atg to knokdown? Is sufficient the silencing of one Atg or more than one Atg?. ResearchGate. [Link]

  • Assessing Cell Health: Autophagy. Bio-Radiations. [Link]

  • Direct quantification of autophagic flux by a single molecule-based probe. Taylor & Francis. [Link]

  • Toxic Effect of Mycotoxins on Cardiovascular System: A Topic Worthy of Further Study. Semantic Scholar. [Link]

  • Effective Detection of Autophagy. Bio-Rad Antibodies. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. [Link]

  • PLETHORA–autophagy axis activates organ regeneration through ROS modulation. PNAS. [Link]

  • What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

  • Inhibiting autophagy by shRNA knockdown: Cautions and recommendations. PMC. [Link]

  • Toxins, Volume 12, Issue 2 (February 2020) – 79 articles. MDPI. [Link]

  • How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]

Sources

Comparative Study of Citreoviridin Production by Different Fungal Strains

[1][2][3]

Executive Summary

Objective: To provide a technical comparison of Citreoviridin (CTV) production yields, kinetics, and purity profiles across three primary fungal producers: Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum.

Key Findings:

  • High-Yield Standard: Penicillium citreonigrum (strain IMI 92228) remains the industrial gold standard, achieving yields >5 g/L in optimized liquid surface fermentation.

  • Genetic Model: Aspergillus terreus possesses a homologous biosynthetic gene cluster but typically exhibits lower native titers, making it more suitable for heterologous expression studies rather than mass production.

  • Environmental Stability: Eupenicillium ochrosalmoneum produces CTV primarily in solid-state grain matrices but requires longer incubation periods (14–21 days) compared to P. citreonigrum (8–10 days).

Strain Selection & Taxonomy

Effective CTV production requires selecting the correct strain based on the intended application (e.g., bulk toxin production for toxicology vs. biosynthetic pathway elucidation).

FeaturePenicillium citreonigrumAspergillus terreusEupenicillium ochrosalmoneum
Primary Habitat Post-harvest rice ("Yellow Rice")Soil, compost, grainsSoil, decaying wood
Biosafety Level BSL-2BSL-1/2 (Strain dependent)BSL-1
Key Metabolites Citreoviridin, Citreoviridin ALovastatin, CitreoviridinCitreoviridin, Secalonic acids
Optimum Temp. 20–25°C (Psychrotolerant)28–37°C (Mesophilic)25°C
Production Type High Titer (Extracellular)Low/Moderate (Intracellular)Moderate (Solid State)

Expert Insight: While A. terreus is easier to manipulate genetically, P. citreonigrum is the obligatory choice for maximizing yield. The "yellow rice" phenomenon associated with cardiac beriberi is historically linked specifically to P. citreonigrum growth at lower temperatures/high moisture.

Biosynthetic Mechanism

Citreoviridin is a polyketide-derived neurotoxin. Its biosynthesis involves a highly reducing polyketide synthase (HR-PKS). Understanding this pathway is critical for metabolic engineering and yield optimization.

Pathway Logic[6]
  • Initiation: Acetyl-CoA and Malonyl-CoA condensation.

  • Elongation: Catalyzed by the PKS complex (homologous to ctv cluster in A. terreus).

  • Methylation: S-adenosylmethionine (SAM) dependent methylation introduces methyl groups at C-12, C-14, C-16.

  • Cyclization: Formation of the characteristic tetrahydrofuran and

    
    -pyrone rings.
    

Citreoviridin_BiosynthesisAcetylCoAAcetyl-CoA(Starter Unit)PKS_ComplexHR-PKS Complex(ctv Gene Cluster)AcetylCoA->PKS_ComplexMalonylCoAMalonyl-CoA(Extender Units)MalonylCoA->PKS_ComplexPolyketide_BackboneLinear PolyketideIntermediatePKS_Complex->Polyketide_BackboneCondensationMethylationMethylation(SAM-dependent)Polyketide_Backbone->MethylationC-MethylationCyclizationRing Formation(Tetrahydrofuran/Pyrone)Methylation->CyclizationStereoselectiveFoldingCitreoviridinCitreoviridin(Final Product)Cyclization->Citreoviridin

Caption: Simplified biosynthetic flow of Citreoviridin production via Polyketide Synthase (PKS) machinery.

Comparative Experimental Protocol

This protocol validates the superior production capacity of P. citreonigrum in liquid medium compared to solid-state alternatives.

Media Preparation

Yeast Extract Sucrose (YES) Medium (Optimized for P. citreonigrum):

  • Yeast Extract: 20 g/L

  • Sucrose: 150 g/L (High osmotic pressure favors secondary metabolism)

  • MgSO₄[1]·7H₂O: 0.5 g/L

  • ZnSO₄·7H₂O: 0.01 g/L (Trace metals are critical for PKS activity)

  • pH: Adjust to 5.5 prior to autoclaving.

Fermentation Workflow
  • Inoculum: Harvest conidia from 7-day-old PDA slants using 0.1% Tween 80. Adjust to

    
     spores/mL.
    
  • Inoculation: Inoculate 1 mL of spore suspension into 100 mL YES medium in 500 mL Erlenmeyer flasks.

  • Incubation:

    • P. citreonigrum:[2][3][4][5][6][7][8][9] 25°C, Static (Surface culture) for 10 days.

    • A. terreus:[5][6][7] 28°C, Rotary shaker (150 rpm) for 7–10 days.

  • Extraction:

    • Homogenize mycelia and broth.

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (1:1 v/v).

    • Evaporate solvent under reduced pressure at 40°C.

Analytical Quantification (HPLC-PDA)[12]
  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase: Acetonitrile : Water (50:50 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 383 nm (characteristic max for CTV).

  • Retention Time: ~8.5 min (varies by column).

Performance Data & Yield Comparison

The following data summarizes comparative yields based on optimized laboratory-scale fermentation (500 mL flasks).

ParameterP. citreonigrum (IMI 92228)A. terreus (Wild Type)E. ochrosalmoneum
Fermentation Method Liquid Surface (YES)Submerged (PDB/YES)Solid State (Rice)
Incubation Time 8–10 Days10–14 Days14–21 Days
Crude Extract Mass ~300 mg/flask~50–80 mg/flask~150 mg/flask
CTV Yield (Purity) ~120 mg/L (>90%)<10 mg/L (<50%)~40–60 mg/kg
Mycelial vs. Broth 75% retained in Mycelium50/50 Distribution100% in Substrate
Isomerization Risk Low (in dark)ModerateHigh (due to light exposure)

Data Interpretation:

  • Yield: P. citreonigrum outperforms A. terreus by a factor of >10 in liquid culture.

  • Localization: The toxin is lipophilic and largely retained within the mycelial mat in P. citreonigrum, simplifying downstream processing (filtration allows separation of biomass-bound toxin).

  • Stability: CTV is light-sensitive (isomerizes to isocitreoviridin). P. citreonigrum cultures, which form dense mats, offer some self-protection compared to dispersed submerged cultures.

Self-Validating Quality Control

To ensure the integrity of your production run, perform these checks:

  • The "Yellow Mat" Indicator: P. citreonigrum produces a characteristic bright yellow pigment in the mycelium. Lack of intense yellowing by Day 5 indicates culture failure or contamination.

  • Fluorescence Check: Spot crude extract on a TLC plate. Citreoviridin exhibits brilliant yellow-green fluorescence under UV (365 nm).

  • Isomer Confirmation: In HPLC, look for a "split peak" or shoulder if the sample was exposed to light. The geometric isomer (isocitreoviridin) has a slightly different retention time and reduced toxicity.

References

  • Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption. Source: PubMed URL:[Link]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Source: PubMed Central URL:[Link]

  • Biosynthesis of citreoviridin and asperfuranone in A. terreus NIH 2624. Source: ResearchGate URL:[3][10][6][11][Link]

Safety Operating Guide

Definitive Guide to Citreoviridin 1b: Safety, Handling, and Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Citreoviridin 1b (and its parent compound Citreoviridin) is a potent neurotoxic mycotoxin and a specific inhibitor of mitochondrial ATP synthase. It poses severe risks of acute toxicity via inhalation, ingestion, and dermal contact.

IMMEDIATE ACTION REQUIRED:

  • Treat as Acute Toxin: Handle only in a certified chemical fume hood or biosafety cabinet (Class II, Type B2).

  • No Drain Disposal: Under NO circumstances should Citreoviridin or its solutions be discharged into municipal sewer systems.

  • Destruction Method: High-temperature incineration (>1000°C) is the only validated method for complete destruction. Chemical inactivation is reserved for surface decontamination only.

Compound Profile & Mechanism of Action

To understand the disposal rigor, one must understand the toxicity mechanism. Citreoviridin acts by binding to the


-subunit of the mitochondrial 

-ATPase, mechanically blocking the rotational catalysis required for ATP synthesis.[1] This leads to cellular energy depletion, resulting in "cardiac beriberi," ascending paralysis, and respiratory failure.
Mechanism of Action (Signaling Pathway)

The following diagram illustrates the specific inhibition point of Citreoviridin within the mitochondrial respiration pathway.

Citreoviridin_Mechanism Mitochondria Mitochondrial Matrix ETC Electron Transport Chain (Proton Gradient Generation) Mitochondria->ETC ProtonMotive Proton Motive Force (H+ Accumulation) ETC->ProtonMotive ATPSynthase ATP Synthase (Complex V) F0-F1 Complex ProtonMotive->ATPSynthase Drives Rotation BetaSubunit Beta-Subunit (Catalytic Site) ATPSynthase->BetaSubunit Contains ATP_Production ATP Synthesis (ADP + Pi -> ATP) BetaSubunit->ATP_Production Blocked Citreoviridin Citreoviridin 1b (Inhibitor) Citreoviridin->BetaSubunit BINDS & LOCKS (Inhibits Rotation) CellDeath Energy Depletion & Cellular Apoptosis ATP_Production->CellDeath Failure leads to

Figure 1: Mechanism of Citreoviridin toxicity. The toxin binds to the


-subunit of ATP synthase, arresting energy production.

Physical Properties & Logistics

Effective disposal requires knowledge of the compound's physical state and stability.

PropertyDataLogistical Implication
CAS Number 25425-12-1 (Parent)Use for waste labeling and manifesting.
Solubility Insoluble in water; Soluble in Ethanol, DMSO, Chloroform.Do not attempt water dilution for disposal.[2] Use organic solvent waste streams.[2]
Stability Light-sensitive (UV). Stable in neutral/acidic solutions.Store waste in amber bottles or wrap in foil to prevent uncontrolled degradation products.
Appearance Yellow crystalline powder.High risk of aerosolization. HEPA filtration required.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Powder/Crystals)

Applicability: Expired stock, contaminated weighing boats, gloves, and dry spills.

  • Containment: Place the solid waste immediately into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Citreoviridin 1b (Mycotoxin) - Solid Debris"

    • Hazard Class: Toxic (6.1)

  • Disposal Path: Transfer to the facility's hazardous waste storage area for incineration .

Scenario B: Liquid Waste (Stock Solutions)

Applicability: Unused DMSO/Ethanol stocks, reaction mixtures.

  • Segregation: Do not mix with oxidizers or acids.[2] Collect in a dedicated "Organic Waste - Toxic" carboy.

  • Container: Use amber glass or HDPE bottles.

  • Labeling:

    • Constituents: "Citreoviridin 1b in [Solvent Name]"

    • Concentration: Estimate mg/mL.

    • Hazard:[3] Flammable (if solvent based) + Toxic.

  • Disposal Path: Incineration is the only acceptable method.

Scenario C: Spill Cleanup & Surface Decontamination

Applicability: Benchtop spills, fume hood decontamination.

Deactivation Solution: While incineration is required for bulk waste, surfaces must be chemically deactivated. Citreoviridin, like many polyene mycotoxins, is susceptible to strong oxidation.

  • Recipe: 2.5% Sodium Hypochlorite (Bleach) + 0.25N Sodium Hydroxide (NaOH).[4]

  • Note: The addition of NaOH improves the efficacy of bleach against mycotoxins.

Protocol:

  • PPE: Wear double nitrile gloves, Tyvek sleeves, and safety goggles. If outside a hood, use an N95 or P100 respirator.

  • Absorb: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel (soaked in water) to prevent dust, then wipe up.

  • Apply Deactivator: Flooding the area with the Bleach/NaOH solution.

  • Contact Time: Allow to sit for 30 minutes .

  • Final Clean: Wipe with water, then ethanol. Dispose of all cleanup materials as Solid Hazardous Waste (Scenario A).

Decision Tree: Waste Handling Workflow

Disposal_Workflow Start Waste Generated Type Identify State Start->Type Solid Solid / Powder (Gloves, Weigh Boats) Type->Solid Liquid Liquid Solution (DMSO, Ethanol) Type->Liquid Spill Spill / Contamination Type->Spill Action_Solid Double Bag (4 mil) Seal in Rigid Container Solid->Action_Solid Action_Liquid Collect in Amber Bottle Segregate from Oxidizers Liquid->Action_Liquid Action_Spill Absorb -> Apply Bleach/NaOH Wait 30 mins -> Collect Spill->Action_Spill Label Label: TOXIC / MYCOTOXIN (Do not drain dispose) Action_Solid->Label Action_Liquid->Label Action_Spill->Label Final EHS Pickup -> Incineration Label->Final

Figure 2: Operational workflow for Citreoviridin waste classification and disposal.

References

  • Mechanism of Action: Lin, Y. C., et al. (2015). "Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin." Journal of Proteome Research, 15(11). Link

  • Toxicity Profile: Ueno, Y. (1970). "Citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge." Japanese Journal of Experimental Medicine, 40(1). Link

  • Inactivation Protocols: Stanford University Environmental Health & Safety. (2023).[5][6][7] "Toxin Inactivation and Mycotoxin Decontamination Guidelines." Link

  • Chemical Safety: PubChem Database. (2025). "Citreoviridin - Compound Summary." National Library of Medicine. Link

  • General Mycotoxin Disposal: Massachusetts Institute of Technology (MIT) EHS. "Procedures for Disposing of Hazardous Waste." Link

Sources

Personal protective equipment for handling Citreoviridin 1b

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Warning: Citreoviridin 1b is a potent neurotoxic mycotoxin. While specific isomer data (1b vs. A) varies, all citreoviridin derivatives must be handled as fatal if swallowed, inhaled, or absorbed through the skin (H300, H310, H330).

This guide replaces generic safety templates with a specific, high-containment protocol designed for the unique electrostatic and metabolic properties of this compound.

The "Why": Mechanism of Toxicity

To respect the hazard, you must understand the mechanism. Citreoviridin does not merely "damage" cells; it systematically shuts down cellular respiration.

  • Target: Mitochondrial F1-ATPase (ATP Synthase), specifically the

    
    -subunit.[1]
    
  • Action: It acts as a potent inhibitor, preventing the synthesis of ATP from ADP.

  • Physiological Outcome: This results in "cardiac beriberi-like" symptoms—ascending paralysis, respiratory arrest, and cardiovascular failure due to energy depletion in high-demand tissues (heart and neural tissue).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Citreoviridin powder is often electrostatic, meaning it can "jump" or disperse invisibly. Liquid solutions (often in DMSO or Ethanol) act as vehicles that drive the toxin through the skin.

Protection ZoneMinimum RequirementRecommended (Best Practice)Technical Rationale
Respiratory N95 Respirator (Fit-tested)P100 / PAPR or Class II BSC The LD50 is extremely low. Powder inhalation is the fastest route to systemic toxicity. A Biosafety Cabinet (BSC) is the primary barrier; the respirator is the backup.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Double Nitrile (Extended Cuff) Latex is permeable to many organic solvents (like DMSO) used to solubilize the toxin. Nitrile offers superior chemical resistance.
Ocular Chemical Splash GogglesFace Shield + Goggles Mucous membrane absorption is rapid. Goggles seal the eyes from airborne dust; glasses do not.
Body Lab Coat (Buttoned, Cotton)Tyvek® IsoClean® Sleeves/Suit Cotton retains particulate matter. Tyvek provides a non-porous barrier against dust and accidental splashes.

Part 3: Operational Protocol (The Zero-Exposure Workflow)

Phase 1: Engineering Controls & Preparation
  • Static Control: Mycotoxins are notoriously static-prone. Use an anti-static gun or bar inside the balance draft shield before opening the vial.

  • Surface Prep: Line the work surface of the Biosafety Cabinet (BSC) with plastic-backed absorbent pads. This captures spills and simplifies cleanup.

  • Solvent Selection: Citreoviridin is soluble in polar organic solvents (Ethanol, DMSO).

    • Critical Note: DMSO increases skin permeability. If dissolving in DMSO, the risk of dermal toxicity increases significantly.

Phase 2: Handling & Solubilization
  • Donning: Put on Tyvek sleeves, then the first pair of nitrile gloves (under the sleeve cuff). Put on the second pair of nitrile gloves (over the sleeve cuff).

  • Weighing:

    • Never weigh Citreoviridin on an open bench.

    • Open the vial only inside the BSC.

    • If the powder is stuck to the septum, tap gently. If static is observed, use an ionizing source.

    • Weigh by difference (weigh the closed vial, remove amount, weigh again) to minimize open-air transfer.

  • Solubilization: Add solvent directly to the vial if possible. Creating a stock solution immediately reduces the inhalation risk of the dry powder.

Phase 3: Deactivation & Disposal

Standard autoclaving does not destroy Citreoviridin effectively. Chemical inactivation is required.[2]

  • Spill Response:

    • Cover spill with absorbent pad.

    • Flood with 1% Sodium Hypochlorite (Bleach) .[3]

    • Allow 10–30 minutes of contact time.

    • Follow with 5% Acetone to ensure solubility and contact with the bleach.

  • Waste Disposal: All solid waste (gloves, pads, vials) must be incinerated as hazardous chemical waste. Do not dispose of in general trash or biohazard bags destined for autoclaving only.

Part 4: Visualizations

Diagram 1: The Safety Hierarchy

This diagram illustrates the cascading levels of protection required for handling high-potency mycotoxins.

SafetyHierarchy Engineering 1. Engineering Controls (Class II BSC, Static Control) PPE 2. PPE Barrier (Double Nitrile, P100, Tyvek) Engineering->PPE Backup Procedure 3. Procedural Rigor (Weigh by Difference, Bleach Decon) PPE->Procedure Support Safety Safe Handling of Citreoviridin 1b Procedure->Safety Result

Caption: The "Defense in Depth" strategy. Engineering controls are the primary defense; PPE is the fail-safe.

Diagram 2: Mechanism of Action

Understanding the target validates the need for strict respiratory protection.

Mechanism Citreoviridin Citreoviridin 1b Mitochondria Mitochondria (Inner Membrane) Citreoviridin->Mitochondria Penetrates F1ATPase F1-ATPase (Beta Subunit) Mitochondria->F1ATPase Targets ATP_Block ATP Synthesis BLOCKED F1ATPase->ATP_Block Inhibits Outcome Energy Failure: Paralysis/Cardiac Arrest ATP_Block->Outcome Causes

Caption: Citreoviridin binds to the F1-ATPase beta-subunit, halting cellular energy production.

References

  • Mechanism of Action: Linnett, P. E., & Beechey, R. B. (1979). Inhibitors of the ATP synthetase system. Methods in Enzymology, 55, 472-518.

  • Toxicity Profile: Ueno, Y. (1984). Toxicological features of T-2 toxin and related trichothecenes. Fundamental and Applied Toxicology, 4(2), S124-S132. (Contextualizing high-potency mycotoxin handling).

  • Safety Data Sheet (SDS): Cayman Chemical. (2022).[2] Citreoviridin Safety Data Sheet.

  • Disposal Protocols: Food Safety and Standards Authority of India (FSSAI). (2016).[3] Manual of Methods of Analysis of Foods: Mycotoxins. (See Section 1.1 for Hypochlorite/Acetone decon).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.